Cerium trifluoromethanesulfonate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
cerium(3+);trifluoromethanesulfonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Ce.H2O/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);;1H2/q;;;+3;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETFAJNJKMKTDE-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Ce+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2CeF9O10S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746590 | |
| Record name | Cerium(3+) trifluoromethanesulfonate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698999-65-4 | |
| Record name | Cerium(3+) trifluoromethanesulfonate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cerium trifluoromethanesulfonatehydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of Cerium(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of cerium(III) trifluoromethanesulfonate (B1224126), a versatile and powerful Lewis acid catalyst with significant applications in organic synthesis and materials science.
Compound Overview
Cerium(III) trifluoromethanesulfonate, also known as cerium(III) triflate or Ce(OTf)₃, is a white to off-white, hygroscopic solid.[1] Its strong Lewis acidity, derived from the highly electron-withdrawing trifluoromethanesulfonate anion, makes it an effective catalyst in a wide range of chemical transformations.[2] Unlike many traditional Lewis acids, it exhibits notable stability in the presence of water, broadening its utility in various reaction media.[2]
Table 1: General Properties of Cerium(III) Trifluoromethanesulfonate
| Property | Value | Reference |
| Chemical Formula | C₃CeF₉O₉S₃ | [2] |
| Molecular Weight | 587.31 g/mol | [3] |
| CAS Number | 76089-77-5 | [3] |
| Appearance | White to off-white solid | [2][3] |
| Solubility | Soluble in polar solvents and water | [1][2][4] |
Synthesis of Cerium(III) Trifluoromethanesulfonate
The synthesis of cerium(III) trifluoromethanesulfonate is typically a two-step process involving the formation of the hydrated complex followed by dehydration to yield the anhydrous compound. The most common starting material is cerium(III) oxide.
Experimental Protocol: Synthesis of Hydrated Cerium(III) Trifluoromethanesulfonate
This protocol outlines the synthesis of the hydrated form of cerium(III) trifluoromethanesulfonate from cerium(III) oxide.
Materials:
-
Cerium(III) oxide (Ce₂O₃)
-
Trifluoromethanesulfonic acid (TfOH), aqueous solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Crystallizing dish
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend cerium(III) oxide in deionized water.
-
Slowly add a stoichiometric amount of aqueous trifluoromethanesulfonic acid to the suspension while stirring continuously. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
-
Once the addition is complete, attach a condenser to the flask and heat the mixture to reflux. Continue refluxing with stirring until all the cerium(III) oxide has dissolved, resulting in a clear or slightly yellow solution.
-
Allow the solution to cool to room temperature.
-
Filter the solution to remove any unreacted starting material or solid impurities.
-
Transfer the filtrate to a crystallizing dish and allow the solvent to evaporate slowly in a fume hood or under reduced pressure.
-
Collect the resulting crystalline solid, which is the hydrated form of cerium(III) trifluoromethanesulfonate.
Experimental Protocol: Dehydration to Anhydrous Cerium(III) Trifluoromethanesulfonate
This protocol describes the dehydration of the hydrated cerium(III) trifluoromethanesulfonate to obtain the anhydrous form.
Materials:
-
Hydrated cerium(III) trifluoromethanesulfonate
-
Schlenk flask or similar vacuum-rated flask
-
Vacuum pump
-
Heating mantle or oil bath
-
Temperature controller
Procedure:
-
Place the hydrated cerium(III) trifluoromethanesulfonate in a Schlenk flask.
-
Attach the flask to a vacuum line.
-
Gradually heat the flask under reduced pressure. A typical temperature range for dehydration is 180-220 °C.
-
Maintain this temperature and vacuum for several hours to ensure complete removal of water. The exact time will depend on the scale of the reaction and the efficiency of the vacuum system.
-
Once the dehydration is complete, allow the flask to cool to room temperature under vacuum before backfilling with an inert gas such as nitrogen or argon.
-
The resulting white powder is anhydrous cerium(III) trifluoromethanesulfonate. Due to its hygroscopic nature, it should be stored in a desiccator or glovebox.
Synthesis Workflow Diagram```dot
Caption: A generalized catalytic cycle for a Ce(OTf)₃ catalyzed reaction.
Safety and Handling
Cerium(III) trifluoromethanesulfonate should be handled with appropriate safety precautions. It is hygroscopic and should be stored in a dry environment. [1]It may cause skin and eye irritation. [5]Always consult the Safety Data Sheet (SDS) before handling this compound.
This technical guide provides a foundational understanding of the synthesis and characterization of cerium(III) trifluoromethanesulfonate. For more specific applications and advanced characterization, consulting the primary scientific literature is recommended.
References
- 1. Cerium(III) trifluoromethanesulfonate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. CAS 76089-77-5: Cerium(III) trifluoromethanesulfonate [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CERIUM(III) TRIFLUOROMETHANESULFONATE | 76089-77-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cerium(III) Trifluoromethanesulfonate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Cerium(III) trifluoromethanesulfonate (B1224126), commonly abbreviated as Ce(OTf)₃, is a powerful and versatile Lewis acid catalyst that has garnered significant attention in the field of organic synthesis. Its unique properties, including high catalytic activity, water tolerance, and recyclability, make it an invaluable tool for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of Ce(OTf)₃, detailed experimental protocols for its synthesis and application, and visualizations of key reaction mechanisms and workflows.
Physical Properties
Cerium(III) trifluoromethanesulfonate is typically a white to off-white, hygroscopic solid.[1][2] It is soluble in polar solvents such as water and methanol, and also shows solubility in other organic solvents like acetonitrile.[1][3][4] Due to its hygroscopic nature, it should be stored under an inert atmosphere to prevent degradation and maintain its catalytic activity.[5]
Table 1: Physical and Chemical Properties of Ce(OTf)₃
| Property | Value | Reference(s) |
| Molecular Formula | C₃CeF₉O₉S₃ | [1][6] |
| Molecular Weight | 587.31 g/mol | [2][6] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | >300 °C | [3] |
| Density | 1.7 g/cm³ | [5] |
| Solubility | Soluble in water, methanol, acetonitrile | [1][3][4] |
| CAS Number | 76089-77-5 | [1][6] |
Chemical Properties and Reactivity
The trifluoromethanesulfonate (triflate) anion is an excellent leaving group, which contributes to the strong Lewis acidity of the cerium(III) cation. This high Lewis acidity allows Ce(OTf)₃ to activate a wide variety of functional groups, facilitating numerous organic reactions.[7] Unlike many traditional Lewis acids that are sensitive to moisture, Ce(OTf)₃ is stable and can often be used in aqueous media, making it a more environmentally benign catalyst.[3]
Ce(OTf)₃ is widely employed as a catalyst in various carbon-carbon and carbon-heteroatom bond-forming reactions, including:
-
Aldol reactions[7]
-
Acetalization of carbonyl compounds[3]
-
Intramolecular hydroalkoxylation/cyclization of alkenols[9]
The catalytic activity of Ce(OTf)₃ is often enhanced in the presence of coordinating solvents, and it can be recycled and reused in many cases, adding to its appeal in green chemistry.[9]
Experimental Protocols
Synthesis of Anhydrous Cerium(III) Trifluoromethanesulfonate
The preparation of anhydrous Ce(OTf)₃ is crucial for its use in moisture-sensitive reactions. A common method involves the dehydration of the hydrated salt, which can be prepared from cerium(III) chloride.
Materials:
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Trifluoromethanesulfonic acid (TfOH)
-
Deionized water
-
Thionyl chloride (SOCl₂)
Procedure:
-
Preparation of Hydrated Cerium(III) Trifluoromethanesulfonate: Cerium(III) chloride heptahydrate is dissolved in deionized water. To this solution, a stoichiometric amount of trifluoromethanesulfonic acid is added dropwise with stirring. The resulting solution is stirred for several hours at room temperature. The water is then removed under reduced pressure to yield the hydrated cerium(III) trifluoromethanesulfonate as a solid.[3]
-
Dehydration: The hydrated Ce(OTf)₃ is placed in a round-bottom flask and heated gradually to 140 °C under high vacuum for several hours to remove water.[10] Alternatively, for a more rigorous dehydration, the hydrated salt can be heated with an excess of thionyl chloride for three hours, followed by removal of the excess thionyl chloride under vacuum.[10] The resulting fine white powder is anhydrous Ce(OTf)₃.
Ce(OTf)₃-Catalyzed Acetalization of a Carbonyl Compound
This protocol provides a general procedure for the protection of an aldehyde or ketone as an acetal (B89532) using Ce(OTf)₃ as a catalyst.
Materials:
-
Aldehyde or ketone (1 mmol)
-
Trialkyl orthoformate (e.g., triethyl orthoformate, 1.2 mmol)
-
Anhydrous alcohol (e.g., ethanol, 5 mL)
-
Anhydrous Cerium(III) trifluoromethanesulfonate (0.01 mmol, 1 mol%)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the carbonyl compound and trialkyl orthoformate in the anhydrous alcohol, add a catalytic amount of anhydrous Ce(OTf)₃.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure acetal.
Visualizations
Catalytic Cycle of Intramolecular Hydroalkoxylation
The following diagram illustrates the proposed catalytic cycle for the Ce(OTf)₃-catalyzed intramolecular hydroalkoxylation of an alkenol. The Lewis acidic cerium center coordinates to both the hydroxyl group and the alkene, facilitating the nucleophilic attack of the alcohol onto the activated double bond to form the cyclic ether.
Caption: Proposed catalytic cycle for the intramolecular hydroalkoxylation of an alkenol catalyzed by Ce(OTf)₃.
General Experimental Workflow for a Ce(OTf)₃-Catalyzed Reaction
This diagram outlines the typical workflow for carrying out an organic synthesis using Ce(OTf)₃ as a catalyst, from reaction setup to product purification.
Caption: A typical experimental workflow for a synthetic reaction catalyzed by Cerium(III) trifluoromethanesulfonate.
References
- 1. CAS 76089-77-5: Cerium(III) trifluoromethanesulfonate [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. csustan.edu [csustan.edu]
- 5. L20251.14 [thermofisher.com]
- 6. Cerium(III) Trifluoromethanesulfonate | C3CeF9O9S3 | CID 2733941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids [organic-chemistry.org]
- 10. Cerium(III) chloride - Wikipedia [en.wikipedia.org]
Unveiling the Crystal Architecture of Cerium(III) Trifluoromethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of cerium(III) trifluoromethanesulfonate (B1224126), a compound of significant interest in organic synthesis and catalysis. Due to the hygroscopic nature of lanthanide triflates, this document focuses on the well-characterized nonahydrate form, --INVALID-LINK--₃. While a definitive crystal structure for the anhydrous form is not publicly available, the nonahydrated lanthanide triflates form an isomorphous series, allowing for a detailed structural elucidation based on representative crystallographic data.
Introduction
Cerium(III) trifluoromethanesulfonate, often referred to as cerium(III) triflate (Ce(OTf)₃), is a powerful Lewis acid catalyst utilized in a variety of organic transformations. Its stability in aqueous media makes it an attractive alternative to traditional Lewis acids.[1] Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for comprehending its catalytic activity, stability, and interaction with substrates at a molecular level. This guide summarizes the key crystallographic features, experimental protocols for its synthesis and analysis, and a logical workflow for its structural determination.
Crystallographic Data
The crystal structure of cerium(III) trifluoromethanesulfonate nonahydrate is isomorphous with other early lanthanide trifluoromethanesulfonate nonahydrates. The crystallographic data presented here is based on the well-characterized lanthanum analogue, --INVALID-LINK--₃, which crystallizes in the hexagonal P6₃/m space group.
Table 1: Crystal Data and Structure Refinement Parameters for a Representative Lanthanide(III) Trifluoromethanesulfonate Nonahydrate
| Parameter | Value |
| Empirical Formula | C₃H₁₈CeF₉O₁₈S₃ |
| Formula Weight | 749.38 g/mol |
| Crystal System | Hexagonal |
| Space Group | P6₃/m |
| Lattice Parameters | |
| a | ~13.7 Å |
| c | ~7.5 Å |
| Volume | ~1250 ų |
| Z (formula units/cell) | 2 |
Table 2: Selected Bond Distances and Angles
| Bond/Angle | Length (Å) / Angle (°) | Description |
| Ce-O (prismatic) | ~2.5 Å | Distance to the six water molecules forming the trigonal prism |
| Ce-O (capping) | ~2.6 Å | Distance to the three water molecules capping the faces of the prism |
| O-Ce-O | Varies | Angles defining the tricapped trigonal prismatic coordination |
The structure consists of a complex cation, [Ce(H₂O)₉]³⁺, and three trifluoromethanesulfonate (CF₃SO₃⁻) anions. The cerium ion is nine-coordinate, surrounded by nine water molecules that form a tricapped trigonal prism. This coordination geometry is a hallmark of the hydrated trivalent lanthanide ions.
Experimental Protocols
Synthesis and Crystallization of Ce(H₂O)₉₃
A general and reliable method for the synthesis of lanthanide trifluoromethanesulfonate nonahydrates involves the reaction of the corresponding lanthanide oxide with aqueous triflic acid.[1]
Materials:
-
Cerium(III) oxide (Ce₂O₃)
-
Triflic acid (CF₃SO₃H)
-
Deionized water
Procedure:
-
Cerium(III) oxide is slowly added to a stirred aqueous solution of triflic acid. The stoichiometry is based on the following reaction: Ce₂O₃ + 6 CF₃SO₃H + 15 H₂O → 2 --INVALID-LINK--₃
-
The mixture is stirred at room temperature until the cerium oxide has completely dissolved, resulting in a clear or slightly colored solution.
-
The solution is filtered to remove any unreacted starting material or impurities.
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent at room temperature over several days to weeks. The resulting crystals are typically colorless or pale yellow.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is achieved through single-crystal X-ray diffraction.
Instrumentation:
-
A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.[2]
-
A monochromatic X-ray source, typically Mo-Kα radiation (λ = 0.71073 Å).[2]
-
Cryostream for maintaining the crystal at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a non-interfering adhesive.[3]
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled. The diffractometer collects a series of diffraction images at various crystal orientations.
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement using full-matrix least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.
Visualizations
The following diagrams illustrate the logical workflow of the crystal structure analysis.
Caption: Experimental workflow for the synthesis and crystal structure determination of cerium(III) trifluoromethanesulfonate nonahydrate.
Conclusion
The crystal structure of cerium(III) trifluoromethanesulfonate nonahydrate is characterized by a nine-coordinate cerium ion in a tricapped trigonal prismatic geometry, surrounded by trifluoromethanesulfonate counter-anions. This well-defined structure, which is representative of the early lanthanide triflate nonahydrates, provides a crucial foundation for understanding its catalytic mechanism and for the rational design of new catalysts and materials. The experimental protocols outlined in this guide offer a clear path for the synthesis and structural verification of this important compound.
References
Probing the Paramagnetic World: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Cerium Triflate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for cerium(III) trifluoromethanesulfonate (B1224126) (cerium triflate). Due to the paramagnetic nature of the Ce(III) ion, obtaining and analyzing its NMR spectra presents unique challenges and opportunities compared to diamagnetic compounds. This document outlines the expected spectral characteristics, provides a detailed, generalized experimental protocol, and explains the fundamental principles governing paramagnetic NMR.
The Challenge of Paramagnetic NMR
Cerium(III) is a lanthanide metal with one unpaired f-electron, making it paramagnetic. This property dramatically influences the NMR spectra of nearby nuclei. Unlike the sharp, well-resolved spectra typical of diamagnetic organic molecules, the NMR spectra of paramagnetic compounds like cerium triflate are characterized by:
-
Large Chemical Shift Spreads: Resonances can be shifted by hundreds of parts per million (ppm) from their usual diamagnetic positions.[1][2]
-
Signal Broadening: The interaction with the unpaired electron provides an efficient relaxation mechanism, leading to significantly broader NMR signals.[1][3]
-
Difficulty in Observing Coupling: The significant line broadening often obscures fine details like spin-spin coupling.[1]
Directly obtaining and interpreting the ¹H and ¹³C NMR spectra of simple, unsolvated cerium(III) triflate in solution is challenging and not widely reported in the literature. The compound is highly hygroscopic and its interaction with coordinating solvents will significantly affect the local environment of the cerium ion and thus the NMR spectrum. This guide, therefore, focuses on the general principles and expected data for cerium triflate in a coordinating environment.
Theoretical Framework: Understanding Paramagnetic Shifts
The profound changes in the NMR spectra of paramagnetic compounds are due to the hyperfine shift , which is the sum of two contributions: the contact shift and the pseudocontact (or dipolar) shift .[1][2][3]
-
Contact Shift: This arises from the delocalization of the unpaired electron spin density from the metal ion to the observed nucleus through the molecular orbitals.[1][2] It requires a covalent interaction between the paramagnetic center and the ligand.
-
Pseudocontact Shift: This is a through-space dipolar interaction between the magnetic moment of the unpaired electron and the nuclear spin.[1][2][3] Its magnitude is dependent on the distance and angle between the nucleus and the paramagnetic center and the magnetic anisotropy of the complex.[1]
For lanthanide complexes, pseudocontact shifts can be particularly large and are a valuable source of long-range structural information.[2]
Spectroscopic Data of the Triflate Anion
| Nucleus | Typical Chemical Shift (ppm) | Expected Multiplicity | Notes |
| ¹³C | ~118-122 | Quartet (¹JCF) | The carbon signal is split by the three fluorine atoms. |
| ¹⁹F | ~ -79 | Singlet | The signal for the free triflate anion is typically found around -79 ppm.[4][5] Coordination to a paramagnetic center can cause this shift to change significantly.[6] |
Note: These are typical values for the triflate anion and can vary depending on the solvent and coordination state.
Experimental Protocol for Acquiring NMR Spectra of Cerium Triflate
This section provides a generalized protocol for obtaining NMR spectra of a paramagnetic lanthanide complex like cerium triflate.
4.1 Sample Preparation
-
Drying: Cerium triflate is highly hygroscopic. It should be rigorously dried under high vacuum and gentle heating before use. All glassware should also be oven-dried.
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble and that coordinates to the metal center, as this will provide the most informative spectrum. Common choices for organometallic and coordination compounds include acetonitrile-d₃, methanol-d₄, and dimethyl sulfoxide-d₆.[7][8][9] The choice of solvent is critical as it will form part of the coordination sphere of the cerium ion.
-
Concentration: The optimal concentration may require some experimentation. A higher concentration might be necessary to observe the broad signals, but could also lead to aggregation. A typical starting point would be 10-20 mg in 0.5-0.7 mL of solvent.
-
Reference Standard: An internal standard like tetramethylsilane (B1202638) (TMS) is often used. However, due to the large chemical shift range, the standard's signal may need to be acquired in a separate window or an external reference used.
4.2 NMR Instrument Parameters
-
Spectrometer Frequency: A high-field NMR spectrometer (≥400 MHz) is recommended to maximize signal dispersion.
-
Spectral Width: A much wider spectral width than for diamagnetic samples is necessary. For ¹H NMR, a width of 100-200 ppm or even larger may be required. For ¹³C NMR, the range can be even greater.
-
Relaxation Delay: Due to the rapid relaxation caused by the paramagnetic center, a very short relaxation delay (d1) can be used (e.g., 0.1 to 0.5 seconds). This allows for a greater number of scans in a shorter period.
-
Pulse Width: A standard 90° pulse should be calibrated for the sample.
-
Number of Scans: A large number of scans will likely be necessary to achieve an adequate signal-to-noise ratio for the broad resonances.
-
Temperature Control: The NMR probe temperature should be precisely controlled, as paramagnetic shifts are highly temperature-dependent.
Data Interpretation Workflow
The following diagram illustrates a logical workflow for the acquisition and interpretation of NMR data for a paramagnetic compound like cerium triflate.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. rsc.org [rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. youtube.com [youtube.com]
- 8. NMR 溶剂 [sigmaaldrich.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
A Comprehensive Technical Guide to the Solubility of Cerium(III) Trifluoromethanesulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium(III) trifluoromethanesulfonate (B1224126), also known as cerium(III) triflate or Ce(OTf)₃, is a powerful and versatile Lewis acid catalyst increasingly employed in organic synthesis. Its utility in a wide array of chemical transformations, from Friedel-Crafts reactions to glycosylations, is well-documented. However, a critical parameter dictating its application, particularly in homogenous catalysis and drug formulation, is its solubility in organic solvents. This technical guide provides a thorough overview of the available solubility data for cerium(III) trifluoromethanesulfonate, detailed experimental protocols for solubility determination, and a workflow for its application in catalysis, addressing a crucial knowledge gap for researchers in the field.
Quantitative Solubility Data
Despite its widespread use, precise quantitative solubility data for cerium(III) trifluoromethanesulfonate in a range of organic solvents remains largely unpublished in readily accessible literature. The available information is primarily qualitative, derived from experimental observations in synthetic procedures. This section consolidates the existing qualitative data to provide a comparative overview.
| Solvent | IUPAC Name | Solubility | Notes |
| Water | Water | Soluble[1] | Cerium(III) triflate is hygroscopic and readily dissolves in water. |
| Methanol | Methanol | Soluble[2] | |
| Acetonitrile | Acetonitrile | Partially Soluble | Often used as a reaction medium, suggesting sufficient solubility for catalytic purposes. |
| Tetrahydrofuran (THF) | Oxolane | Partially Soluble | Lanthanide triflates, in general, are reported to be partially soluble in THF. |
| Dichloromethane (DCM) | Dichloromethane | Sparingly Soluble | While used as a solvent in reactions catalyzed by Ce(OTf)₃, the salt may not be fully dissolved. |
| Dimethyl Sulfoxide (DMSO) | (Sulfanylidenemethyl)sulfane | Soluble | Based on data for Cerium(IV) trifluoromethanesulfonate. |
| Diethyl Ether | Ethoxyethane | Sparingly Soluble | |
| Hexane | Hexane | Insoluble | Based on data for Cerium(IV) trifluoromethanesulfonate. |
| Benzene | Benzene | Insoluble | Based on data for Cerium(IV) trifluoromethanesulfonate. |
It is important to note that lanthanide triflates, as a class of compounds, are generally known to have limited solubility in many common organic solvents[3]. This characteristic can be a limiting factor in reactions requiring high concentrations of the catalyst in solution.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of cerium(III) trifluoromethanesulfonate in an organic solvent. This method is based on the principle of creating a saturated solution and quantifying the dissolved solute.
Materials and Equipment:
-
Anhydrous cerium(III) trifluoromethanesulfonate
-
Anhydrous organic solvent of interest
-
Analytical balance
-
Vials with airtight caps
-
Constant temperature bath or shaker
-
Centrifuge
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters)
-
Inert atmosphere glove box or Schlenk line (recommended due to the hygroscopic nature of the salt)
Procedure:
-
Sample Preparation: In an inert atmosphere, accurately weigh an excess amount of anhydrous cerium(III) trifluoromethanesulfonate into a pre-weighed vial.
-
Solvent Addition: Add a known volume or mass of the anhydrous organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a constant temperature bath or shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the formation of a saturated solution.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to let the undissolved solid settle. For finer suspensions, centrifugation at a controlled temperature can be employed to facilitate the separation of the solid and liquid phases.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a micropipette. To ensure no solid particles are transferred, the supernatant can be passed through a syringe filter.
-
Solvent Evaporation: Transfer the extracted supernatant to a pre-weighed vial. Carefully evaporate the solvent under reduced pressure or a gentle stream of inert gas until the dissolved solid is completely dry.
-
Mass Determination: Weigh the vial containing the dried solid. The mass of the dissolved cerium(III) trifluoromethanesulfonate can be determined by subtracting the initial mass of the empty vial.
-
Solubility Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).
Visualization of Experimental Workflow and Catalytic Cycle
The following diagrams illustrate a typical experimental workflow for utilizing cerium(III) trifluoromethanesulfonate as a catalyst in an organic reaction and a conceptual representation of its catalytic cycle.
References
An In-Depth Technical Guide to the Thermal Stability of Anhydrous Cerium(III) Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium(III) trifluoromethanesulfonate, or cerium(III) triflate (Ce(OTf)₃), is a powerful and water-tolerant Lewis acid catalyst employed in a wide array of organic syntheses.[1] Its efficacy in promoting reactions such as Friedel-Crafts acylations, esterifications, and various cycloadditions makes it a valuable tool for chemists in research and drug development.[2] The thermal stability of the anhydrous form of this catalyst is a critical parameter, dictating its handling, storage, and applicability in reactions requiring elevated temperatures. This guide provides a comprehensive overview of the thermal properties of anhydrous cerium(III) triflate, including detailed experimental protocols for its preparation and thermal analysis.
Data Presentation: Thermal Decomposition of Lanthanide Triflates
The following table summarizes the thermal decomposition data for lanthanum(III) triflate nonahydrate, which is expected to be analogous to the behavior of cerium(III) triflate hydrate. The decomposition proceeds in distinct stages: dehydration followed by the decomposition of the anhydrous salt.
| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Associated Process |
| Dehydration Step 1 | Ambient - 95 | 80 | ~14.5 | Loss of 6-7 water molecules |
| Dehydration Step 2 | 95 - 200 | 175 | ~4.8 | Loss of remaining 2 water molecules |
| Anhydrous Decomposition | > 400 | 421 (exotherm) | > 50 | Decomposition to metal fluoride (B91410) and gaseous byproducts |
Data derived from the thermal analysis of La(OTf)₃·9H₂O and presented as an analogue for Ce(OTf)₃ hydrate.[1]
Experimental Protocols
Synthesis of Anhydrous Cerium(III) Triflate
The preparation of anhydrous cerium(III) triflate is crucial for its use in moisture-sensitive reactions and for accurate thermal stability studies. Two primary methods are presented below.
Method 1: Dehydration of Hydrated Cerium(III) Triflate
This method is based on the general procedure for preparing anhydrous lanthanide triflates.[3]
-
Preparation of Hydrated Salt: Cerium(III) triflate nonahydrate can be synthesized by reacting cerium(III) oxide with aqueous triflic acid: Ce₂O₃ + 6 HOTf + 18 H₂O → 2 --INVALID-LINK--₃ + 3 H₂O.[3]
-
Dehydration: The resulting hydrated cerium(III) triflate is placed in a flask suitable for heating under vacuum.
-
The flask is heated to a temperature between 180 and 200 °C under reduced pressure.[3]
-
The material is heated until a constant weight is achieved, indicating the complete removal of water to yield anhydrous Ce(OTf)₃.
Method 2: Direct Synthesis from Cerium Metal
This method, adapted from procedures for other anhydrous metal triflates, avoids the need to isolate a hydrated intermediate.[4]
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), finely divided cerium metal powder is suspended in anhydrous acetonitrile (B52724) in a Schlenk flask.
-
Addition of Triflic Acid: A stoichiometric amount of triflic acid is carefully added to the suspension. The reaction is exothermic and will produce hydrogen gas.
-
Reaction Completion: The mixture is stirred until the cerium metal is completely consumed. The reaction may require gentle heating to proceed to completion.
-
Isolation: The anhydrous cerium(III) triflate, likely as an acetonitrile solvate, can be isolated by removing the solvent under reduced pressure. Further heating under vacuum may be required to remove coordinated solvent molecules.
Thermogravimetric Analysis (TGA) Protocol
The following is a general protocol for determining the thermal stability of anhydrous cerium(III) triflate, based on the analysis of lanthanum triflate.[1]
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of anhydrous cerium(III) triflate is placed in an alumina (B75360) or platinum TGA crucible.
-
Instrument Setup: The TGA instrument is purged with a dry, inert atmosphere (e.g., nitrogen or argon) at a constant flow rate.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature of at least 600 °C at a constant heating rate (e.g., 5 °C/min).[1]
-
Data Analysis: The mass loss of the sample is recorded as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins after the initial dehydration stages (if any residual water is present).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis and thermal analysis of anhydrous Ce(OTf)₃.
Decomposition Pathway Diagram
Caption: Decomposition pathway for anhydrous lanthanide triflates based on La(OTf)₃.
Conclusion
Anhydrous cerium(III) triflate is a thermally robust Lewis acid catalyst. Based on data from its lanthanum analogue, it is expected to be stable to well over 300 °C, with decomposition occurring above 400 °C.[1] The preparation of the anhydrous salt requires either the careful dehydration of its hydrated form under vacuum at elevated temperatures or direct synthesis from the metal in an anhydrous solvent. For applications requiring high temperatures, it is essential to use the anhydrous form to prevent the interference of water and to ensure catalyst stability. The provided protocols and data offer a foundational guide for researchers and professionals in the effective use and handling of this versatile catalyst.
References
The Rise of a Versatile Catalyst: A Technical Guide to Cerium Triflate in Organic Synthesis
For Immediate Release
PILANI, India & BOLOGNA, Italy – In the ever-evolving landscape of synthetic chemistry, the quest for efficient, recyclable, and environmentally benign catalysts is paramount. Cerium triflate, a water-tolerant Lewis acid, has emerged as a powerful tool for a wide range of organic transformations. This technical guide provides an in-depth exploration of the discovery, history, and key applications of cerium triflate as a catalyst, tailored for researchers, scientists, and professionals in drug development.
A Historical Perspective: The Dawn of Water-Tolerant Lewis Acid Catalysis
The story of cerium triflate as a catalyst is intrinsically linked to the broader discovery of lanthanide triflates as a novel class of water-tolerant Lewis acids. Prior to the 1990s, the use of traditional Lewis acids like aluminum chloride (AlCl₃) was largely restricted to anhydrous conditions, as they readily decompose in the presence of water. This limitation significantly hampered their application in many organic reactions.
A paradigm shift occurred in 1991 when Shū Kobayashi and his research group published a seminal paper on the use of lanthanide triflates, including ytterbium triflate, as stable and effective Lewis acid catalysts in aqueous media.[1][2][3][4] This groundbreaking work opened the door for conducting a variety of carbon-carbon bond-forming reactions in water, a significant step towards greener chemistry.[3] While Kobayashi's initial report focused on ytterbium triflate, it laid the foundation for the exploration of other lanthanide triflates, including the readily available and cost-effective cerium triflate.
Subsequent research highlighted the unique advantages of cerium triflate, such as its mild acidity, recyclability, and efficacy in solvent-free conditions, further solidifying its place in the synthetic chemist's toolbox.[5][6][7]
Key Applications and Experimental Protocols
Cerium triflate has demonstrated remarkable catalytic activity in a diverse array of organic reactions. This section details the experimental protocols for two of its most significant applications: Friedel-Crafts acylation and thioacetalization.
Friedel-Crafts Acylation: A Gateway to Aromatic Ketones
The Friedel-Crafts acylation is a fundamental reaction for the synthesis of aromatic ketones. Cerium triflate has proven to be an effective catalyst for this transformation, particularly for activated aromatic compounds.[8][9]
Experimental Protocol:
A general procedure for the cerium triflate-catalyzed Friedel-Crafts acylation of an arene with an acid anhydride (B1165640) is as follows:
-
To a solution of the arene (5 mmol) in nitromethane (B149229) (10 mL), add cerium(III) triflate (250 µmol, 5 mol%).
-
Add the acid anhydride (10 mmol) to the mixture.
-
Reflux the reaction mixture at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
For less activated arenes, the addition of a co-catalyst like lithium perchlorate (B79767) may be required to achieve high yields.[8][9]
Quantitative Data Summary:
| Arene | Anhydride | Time | Yield (%) | Reference |
| Anisole | Acetic anhydride | 15 min | >99 | [8] |
| Furan | Acetic anhydride | Mixing | >99 | [8] |
| Thiophene | Acetic anhydride | 5 min | >99 | [8] |
| 1,2-Dimethoxybenzene | Acetic anhydride | 5 min | >99 | [8] |
| Toluene | Acetic anhydride | 23 h | 94 | [8] |
| o-Xylene | Acetic anhydride | 5.5 h | 97 | [8] |
Method A: Arene (5 mmol), cerium triflate (250 µmol), anhydride (10 mmol) were dissolved in nitromethane (10 mL) and the reaction was refluxed at 100 °C. Method B: For less activated arenes, addition of lithium perchlorate as a co-catalyst is required.
Thioacetalization: A Robust Protection Strategy
The protection of carbonyl groups as thioacetals is a crucial step in many multi-step organic syntheses. Cerium triflate excels as a catalyst for this reaction, offering high yields, short reaction times, and the ability to perform the reaction under solvent-free conditions.[5][6][7]
Experimental Protocol:
A general procedure for the cerium triflate-catalyzed thioacetalization of a carbonyl compound is as follows:
-
To a mixture of the carbonyl compound (1 mmol) and the thiol or dithiol (2.2 mmol), add cerium(III) triflate (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
A key advantage of this method is the ability to recover and reuse the catalyst. The aqueous layer containing the cerium triflate can be concentrated under reduced pressure and dried to yield the catalyst for subsequent reactions.[5]
Quantitative Data Summary:
| Carbonyl Compound | Thiol/Dithiol | Time (min) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Thiophenol | 5 | 92 | [5] |
| Benzaldehyde | Thiophenol | 5 | 95 | [5] |
| Cyclohexanone | 1,2-Ethanedithiol | 10 | 90 | [5] |
| Acetophenone | 1,2-Ethanedithiol | 60 | 85 | [5] |
Mechanistic Insights and Visualizations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of a catalyst. This section provides a visual representation of the proposed mechanisms for the cerium triflate-catalyzed Friedel-Crafts acylation and thioacetalization.
Mechanism of Friedel-Crafts Acylation
The catalytic cycle of the Friedel-Crafts acylation is believed to proceed through the activation of the acid anhydride by the Lewis acidic cerium triflate, leading to the formation of a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring, followed by deprotonation to regenerate the aromatic system and the catalyst.
Caption: Proposed mechanism for cerium triflate-catalyzed Friedel-Crafts acylation.
Mechanism of Thioacetalization
The thioacetalization reaction is thought to be initiated by the coordination of the cerium triflate to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the thiol, leading to the formation of a hemithioacetal intermediate. A second thiol molecule then displaces the hydroxyl group to form the stable thioacetal.
Caption: Proposed mechanism for cerium triflate-catalyzed thioacetalization.
Conclusion and Future Outlook
Cerium triflate has firmly established itself as a versatile and valuable catalyst in organic synthesis. Its water tolerance, recyclability, and effectiveness in a range of important transformations make it an attractive alternative to traditional Lewis acids. The continued exploration of its catalytic potential in other reactions, coupled with detailed mechanistic studies, will undoubtedly lead to new and innovative applications in the fields of drug discovery, materials science, and green chemistry. The ease of handling and cost-effectiveness of cerium triflate position it as a key player in the development of more sustainable and efficient chemical processes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Lanthanide_triflates [chemeurope.com]
- 4. Lanthanide Triflate-Catalyzed Carbon-Carbon Bond-Forming Reactions in Organic Synthesis [ouci.dntb.gov.ua]
- 5. connectsci.au [connectsci.au]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Why has Cerium (III) Triflate been Forgotten among the Catalysts for the Friedel-Crafts Acylation? [iris.uniroma5.it]
Cerium(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers
Introduction
Cerium(III) trifluoromethanesulfonate (B1224126), also known as cerium(III) triflate, is a powerful and versatile Lewis acid catalyst increasingly employed in organic synthesis and catalysis. Its high catalytic activity, water tolerance, and recyclability make it an attractive option for a wide range of chemical transformations. This technical guide provides an in-depth overview of cerium(III) trifluoromethanesulfonate, including its chemical properties, safety data, and detailed experimental protocols for its application in key organic reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique catalytic capabilities of this compound.
Chemical and Physical Properties
Cerium(III) trifluoromethanesulfonate is a white to off-white solid, typically available as a hydrate. It is soluble in polar solvents, a characteristic that enhances its utility in various reaction media.[1]
| Property | Value | Reference |
| CAS Number | 76089-77-5 | [2] |
| Molecular Formula | C₃CeF₉O₉S₃ | [2] |
| Molecular Weight | 587.31 g/mol | [2] |
| Appearance | White to off-white powder or crystals | |
| Solubility | Soluble in water | [3] |
Safety and Hazard Information
Cerium(III) trifluoromethanesulfonate is a corrosive substance that requires careful handling. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Classification [4]
| Hazard Class | Category |
| Skin corrosion/irritation | 1C |
| Serious eye damage/eye irritation | 1 |
Hazard Statements (H-phrases) [4]
-
H314: Causes severe skin burns and eye damage.
-
H318: Causes serious eye damage.
Precautionary Statements (P-phrases)
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
First Aid Measures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a poison center or doctor. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor. |
Applications in Organic Synthesis
As a potent Lewis acid, cerium(III) trifluoromethanesulfonate catalyzes a variety of organic reactions, including Friedel-Crafts acylations, acetalizations, and the deprotection of protecting groups. Its utility is particularly noted in reactions requiring mild conditions and tolerance to functional groups.
Experimental Protocols
Acetalization of Ketones
This protocol describes a general procedure for the protection of a ketone as its dimethyl acetal (B89532) using cerium(III) trifluoromethanesulfonate as a catalyst.[1][5]
Materials:
-
Ketone (1.0 mmol)
-
Trimethyl orthoformate (1.5 mmol)
-
Methanol (B129727) (5 mL)
-
Cerium(III) trifluoromethanesulfonate (0.05 mmol, 5 mol%)
-
Saturated sodium bicarbonate solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
Procedure:
-
To a stirred solution of the ketone (1.0 mmol) and trimethyl orthoformate (1.5 mmol) in methanol (5 mL) in a round-bottom flask, add cerium(III) trifluoromethanesulfonate (0.05 mmol).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Deprotection of Acetals
This protocol outlines a method for the chemoselective cleavage of acetals to their corresponding carbonyl compounds using cerium(III) trifluoromethanesulfonate.[6][7]
Materials:
-
Acetal (1.0 mmol)
-
Nitromethane (B149229) (saturated with water) (5 mL)
-
Cerium(III) trifluoromethanesulfonate (0.05 - 0.30 mmol, 5-30 mol%)
-
Water
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
Procedure:
-
To a solution of the acetal (1.0 mmol) in nitromethane saturated with water (5 mL), add cerium(III) trifluoromethanesulfonate (0.05 mmol for dialkyl acetals, 0.30 mmol for cyclic acetals).
-
Stir the mixture at room temperature. Monitor the reaction by TLC.
-
After the reaction is complete, add water to the reaction mixture.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude carbonyl compound.
-
Purify the product by column chromatography if required.
Visualizations
Lewis Acid Catalyzed Acetalization Workflow
The following diagram illustrates the general workflow for the cerium(III) trifluoromethanesulfonate-catalyzed acetalization of a carbonyl compound.
Caption: Experimental workflow for Lewis acid catalyzed acetalization.
Illustrative Signaling Pathway Modulation by Cerium Compounds
While cerium(III) trifluoromethanesulfonate is primarily used in organic synthesis, other cerium compounds, such as cerium oxide nanoparticles, have been shown to interact with biological systems and modulate signaling pathways, often related to oxidative stress.[8][9] The diagram below provides a simplified, illustrative example of how a cerium compound might influence a cellular signaling pathway. Note: This is a generalized representation and not a direct pathway for cerium(III) trifluoromethanesulfonate.
Caption: Simplified model of a cerium compound modulating an oxidative stress signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. L20251.14 [thermofisher.com]
- 3. Cerium(III) trifluoromethanesulfonate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Cerium(III) Trifluoromethanesulfonate | C3CeF9O9S3 | CID 2733941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
A Technical Guide to the Theoretical Structure of Cerium(III) Trifluoromethanesulfonate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cerium(III) trifluoromethanesulfonate (B1224126), Ce(OTf)₃, is a powerful and water-tolerant Lewis acid catalyst increasingly utilized in organic synthesis. A fundamental understanding of its three-dimensional structure and electronic properties is crucial for optimizing existing catalytic processes and designing novel synthetic pathways. This technical guide provides an in-depth analysis of the theoretical calculations performed to elucidate the structure of cerium trifluoromethanesulfonate, drawing upon computational studies of cerium complexes and analogous lanthanide triflates. We detail the prevailing computational methodologies, present key structural data, and visualize the coordination environment and computational workflows.
Introduction to this compound
The trifluoromethanesulfonate (triflate, OTf) anion (CF₃SO₃⁻) is the conjugate base of a superacid, rendering it a very stable and weakly coordinating anion. When complexed with a lanthanide ion like cerium(III), the resulting salt is a highly effective and environmentally benign catalyst. Theoretical modeling, primarily through Density Functional Theory (DFT), offers profound insights into the coordination sphere of the cerium ion, the binding modes of the triflate ligands, and the electronic characteristics that underpin its catalytic activity. These calculations reveal a complex interplay between the large ionic radius of Ce³⁺ and the steric and electronic nature of the triflate ligands.
Theoretical Framework and Computational Methodology
The theoretical investigation of lanthanide complexes presents unique challenges due to the large number of electrons and relativistic effects. Density Functional Theory (DFT) has emerged as the most practical and reliable method, providing a favorable balance between computational expense and accuracy.
Experimental Protocols: A Typical DFT Workflow
The process for computationally determining the structure of a molecule like this compound follows a well-defined protocol. This workflow ensures that the calculated structure represents a true energy minimum on the potential energy surface.
Caption: A flowchart of the typical DFT computational protocol.
-
Functionals: Hybrid functionals like B3LYP are commonly employed for lanthanide complexes. These functionals incorporate a portion of exact Hartree-Fock exchange, which is important for accurately describing the electronic structure of these correlated systems.
-
Basis Sets and Pseudopotentials: For light atoms (C, F, O, S), Pople-style basis sets such as 6-31G* are standard. For the heavy cerium atom, a relativistic effective core potential (ECP) is essential. ECPs replace the core electrons with a potential, reducing computational cost and implicitly accounting for relativistic effects. The valence electrons are then described by a dedicated basis set. Studies have shown that ECPs that retain the 4f electrons in the valence space provide a more accurate description.
-
Solvation Models: While many calculations are performed in the gas phase to understand the intrinsic properties of the molecule, continuum solvation models (like COSMO or PCM) can be applied to simulate the structure in different solvent environments.
Calculated Molecular Structure
Direct and comprehensive theoretical studies focused exclusively on this compound are limited in the published literature. However, a robust model of its structure can be constructed from DFT studies on a series of lanthanide triflates (including cerium) and detailed computational analyses of the hydrated cerium(III) ion.
Coordination Environment of the Cerium(III) Ion
Lanthanide(III) ions are characterized by their large ionic radii and flexible coordination numbers, which can range from 3 to 12. Theoretical calculations on lanthanide triflates suggest a high coordination number is favored. For cerium triflate, a coordination number of nine is the most probable arrangement.
The geometry associated with this nine-coordinate structure is a tricapped trigonal prism (TTP) . This geometry is a recurring motif in lanthanide chemistry and has been identified computationally for hydrated Ce(III) ions, [Ce(H₂O)₉]³⁺, and other lanthanide triflates.
Triflate Ligand Binding Modes
The triflate anion can coordinate to a metal center in several ways: as a monodentate, bidentate, or tridentate ligand. DFT studies on lanthanide triflates indicate that the triflate groups act as chelating ligands, adopting a bidentate or tridentate coordination mode to satisfy the large coordination sphere of the lanthanide ion. In the stable, nine-coordinate TTP geometry of Ce(OTf)₃, each of the three triflate ligands acts in a tridentate fashion, with all three sulfonyl oxygen atoms binding to the central cerium ion.
Caption: The TTP coordination of Ce³⁺ by nine oxygen atoms.
Quantitative Structural Data
The following table summarizes key quantitative data derived from DFT calculations on related systems. The values for Ce(OTf)₃ are extrapolated from trends observed across the lanthanide series, where bond lengths generally decrease with decreasing ionic radius (the "lanthanide contraction"). As Ce³⁺ is one of the larger lanthanide ions, its bond lengths are expected to be longer than those of late lanthanides like Lutetium (Lu³⁺).
| Parameter | System | Value | Computational Method | Reference |
| Coordination Number | Ln(OTf)₃ (Ln=Ce) | 9 (predicted) | DFT | |
| Coordination Geometry | Ln(OTf)₃ (Ln=Ce) | Tricapped Trigonal Prism | DFT | |
| Ce-O Bond Length | [Ce(H₂O)₉]³⁺ | ~2.52 Å | QMCF-MD | |
| Lu-O Bond Length | Lu(OTf)₃ (tridentate) | ~2.51 Å | DFT | |
| Binding Energy | Lu(OTf)₃ (tridentate) | -154.79 eV | DFT |
Note: Specific calculated bond lengths for Ce(OTf)₃ are not available in the cited literature, but are expected to be slightly longer than the Lu-O distance and comparable to the Ce-O distance in the aquo complex.
Electronic Structure and Bonding Characteristics
-
Ionic Bonding: The interaction between the Ce³⁺ ion and the oxygen atoms of the triflate ligands is predominantly ionic in nature. This is driven by the strong electrostatic attraction between the hard Lewis acidic Ce³⁺ cation and the hard Lewis basic oxygen atoms.
-
Role of Valence Orbitals: Any minor covalent character in the bonding involves the outer 5d and 6s orbitals of the cerium ion interacting with the p orbitals of the oxygen atoms.
-
Natural Bond Orbital (NBO) Analysis: This computational technique is often used to analyze the bonding in detail. NBO analyses performed on lanthanide complexes confirm the negligible contribution of 4f orbitals to the metal-ligand bonds.
-
Implications for Catalysis: The highly ionic nature of the bonding and the strong positive charge on the cerium center are the source of its powerful Lewis acidity. The Ce³⁺ ion effectively polarizes substrates, facilitating a wide range of chemical transformations.
Summary and Future Outlook
Theoretical calculations provide a detailed and chemically intuitive model of the this compound structure.
-
Key Structural Features: The Ce³⁺ center is predicted to be nine-coordinate, adopting a tricapped trigonal prism (TTP) geometry. This is achieved through the tridentate chelation of three triflate ligands.
-
Bonding: The Ce-O bonds are primarily ionic, a characteristic feature of lanthanide complexes that explains their behavior as hard Lewis acids. The 4f electrons do not participate significantly in bonding.
Methodological & Application
Application Notes and Protocols: Cerium Trifluoromethanesulfonate Catalyzed Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient Friedel-Crafts acylation of aromatic compounds utilizing cerium(III) trifluoromethanesulfonate (B1224126) (Ce(OTf)₃) as a catalyst. This methodology offers a valuable alternative to traditional Lewis acids, particularly for the synthesis of aromatic ketones, which are key intermediates in pharmaceutical and fine chemical production. Cerium(III) triflate is a commercially available, relatively inexpensive, and water-compatible Lewis acid, making it an attractive choice for various synthetic applications.
The protocols outlined below are designed for both activated and less activated aromatic substrates, highlighting the versatility of this catalytic system. For less reactive arenes, the addition of a co-catalyst, lithium perchlorate (B79767) (LiClO₄), has been shown to significantly enhance catalytic activity.
Data Presentation: A Summary of Reaction Parameters and Yields
The following tables summarize the quantitative data for the cerium(III) trifluoromethanesulfonate catalyzed Friedel-Crafts acylation of various aromatic and heteroaromatic compounds with acetic anhydride (B1165640).
Table 1: Acylation of Activated Arenes and Heterocycles (Method A)
| Substrate | Catalyst Loading (mol%) | Time | Yield (%) |
| Anisole | 5 | 15 min | >99 |
| Furan | 5 | Mixing | >99 |
| Thiophene | 5 | 5 min | >99 |
| Pyrrole | 5 | 30 min | >99 |
| 1,2-Dimethoxybenzene | 5 | 5 min | >99 |
| 1,3-Dimethoxybenzene | 5 | 15 min | 80 |
| p-Methylanisole | 5 | 5 h | 31 |
| Thioanisole | 5 | 11 h | 41 |
Table 2: Acylation of Less Activated Arenes with LiClO₄ as Co-catalyst (Method B)
| Substrate | Catalyst Loading (mol%) | Co-catalyst | Time | Yield (%) |
| p-Methylanisole | 5 | LiClO₄ | 25 min | 98 |
| Toluene | 5 | LiClO₄ | 23 h | 94 |
| o-Xylene | 5 | LiClO₄ | 5.5 h | 97 |
| m-Xylene | 5 | LiClO₄ | 4 h | 95 |
| p-Xylene | 5 | LiClO₄ | 19 h | 65 |
| Benzene | 5 | LiClO₄ | 48 h | 0 |
| Bromobenzene | 5 | LiClO₄ | 48 h | 0 |
Experimental Protocols
Method A: General Procedure for the Acylation of Activated Arenes and Heterocycles
This protocol is suitable for electron-rich aromatic compounds.
Materials:
-
Arene or heterocycle (5 mmol)
-
Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃) (250 µmol, 5 mol%)
-
Acetic anhydride (10 mmol)
-
Nitromethane (B149229) (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arene or heterocycle (5 mmol), cerium(III) trifluoromethanesulfonate (250 µmol), and nitromethane (10 mL).
-
Add acetic anhydride (10 mmol) to the mixture.
-
Heat the reaction mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing 20 mL of diethyl ether and 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Separate the organic layer.
-
Wash the organic layer with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure aromatic ketone.
-
Method B: General Procedure for the Acylation of Less Activated Arenes
This protocol is recommended for aromatic compounds that are less reactive towards electrophilic substitution.
Materials:
-
Arene (5 mmol)
-
Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃) (250 µmol, 5 mol%)
-
Lithium perchlorate (LiClO₄) (8 mmol)
-
Acetic anhydride (16 mmol)
-
Nitromethane (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arene (5 mmol), cerium(III) trifluoromethanesulfonate (250 µmol), lithium perchlorate (8 mmol), and nitromethane (10 mL).
-
Add acetic anhydride (16 mmol) to the mixture.
-
Heat the reaction mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing 20 mL of diethyl ether and 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer.
-
Wash the organic layer with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure aromatic ketone.
-
Visualizations
Proposed Catalytic Cycle for Friedel-Crafts Acylation
The following diagram illustrates the proposed catalytic cycle for the cerium(III) trifluoromethanesulfonate catalyzed Friedel-Crafts acylation. The Lewis acidic cerium center activates the acylating agent, facilitating the generation of the electrophilic acylium ion, which then undergoes electrophilic aromatic substitution.
Caption: Proposed catalytic cycle for the Ce(OTf)₃ catalyzed Friedel-Crafts acylation.
Experimental Workflow
This diagram outlines the general experimental workflow for the cerium(III) trifluoromethanesulfonate catalyzed Friedel-Crafts acylation.
Caption: General experimental workflow for Friedel-Crafts acylation.
Application Notes and Protocols: Substrate Scope of Cerium(III) Triflate in Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cerium(III) triflate (Ce(OTf)₃) as a Lewis acid catalyst in aldol (B89426) reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. The information presented herein is intended to guide researchers in exploring the substrate scope and in the practical application of this versatile catalyst.
Introduction
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in a vast array of natural products and pharmaceuticals. Lewis acid catalysis has emerged as a mild and efficient method to promote these reactions, offering advantages in terms of reactivity and selectivity. Among the various Lewis acids, lanthanide triflates, including cerium(III) triflate, have garnered attention due to their water-tolerant nature and strong Lewis acidity, enabling reactions to be performed under mild conditions. Cerium(III) triflate, in particular, has been shown to be an effective catalyst for Mukaiyama-type aldol reactions, which involve the reaction of a silyl (B83357) enol ether with a carbonyl compound.
General Reaction Mechanism
The cerium(III) triflate-catalyzed Mukaiyama aldol reaction proceeds through the activation of the carbonyl electrophile by the cerium cation. The Lewis acidic cerium center coordinates to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack of the silyl enol ether at the α-position to the carbonyl carbon, forming a new carbon-carbon bond. Subsequent silyl transfer to the newly formed alkoxide and hydrolysis during workup affords the desired β-hydroxy carbonyl product.
Caption: General mechanism of the Ce(OTf)₃-catalyzed Mukaiyama aldol reaction.
Substrate Scope
Cerium(III) triflate has been demonstrated to catalyze the aldol reaction between a variety of silyl enol ethers and aldehydes. The reaction generally proceeds in good to excellent yields. The following tables summarize the reported substrate scope.
Table 1: Aldehyde Substrate Scope in Ce(OTf)₃ Catalyzed Aldol Reactions
| Entry | Aldehyde (R¹CHO) | Silyl Enol Ether | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | 92 | 58:42 | |
| 2 | 4-Nitrobenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 2-(Hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one | 95 | 55:45 | |
| 3 | 4-Chlorobenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 2-((4-Chlorophenyl)(hydroxy)methyl)cyclohexan-1-one | 91 | 60:40 | |
| 4 | 4-Methoxybenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 2-(Hydroxy(4-methoxyphenyl)methyl)cyclohexan-1-one | 88 | 62:38 | |
| 5 | Cinnamaldehyde | 1-(Trimethylsiloxy)cyclohexene | 2-(1-Hydroxy-3-phenylallyl)cyclohexan-1-one | 85 | - | |
| 6 | Hexanal | 1-(Trimethylsiloxy)cyclohexene | 2-(1-Hydroxyheptyl)cyclohexan-1-one | 78 | - |
Table 2: Silyl Enol Ether Substrate Scope in Ce(OTf)₃ Catalyzed Aldol Reactions
| Entry | Aldehyde | Silyl Enol Ether | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Benzaldehyde | 1-(Trimethylsiloxy)cyclopentene | 2-(Hydroxy(phenyl)methyl)cyclopentan-1-one | 89 | - | |
| 2 | Benzaldehyde | (Z)-1-Phenyl-1-(trimethylsiloxy)prop-1-ene | 3-Hydroxy-2-methyl-1,3-diphenylpropan-1-one | 95 | 95:5 | |
| 3 | Benzaldehyde | (E)-1-Phenyl-1-(trimethylsiloxy)prop-1-ene | 3-Hydroxy-2-methyl-1,3-diphenylpropan-1-one | 93 | 10:90 | |
| 4 | Benzaldehyde | 1-(tert-Butyldimethylsiloxy)-1-phenylethene | 3-Hydroxy-1,3-diphenylpropan-1-one | 98 | - |
Experimental Protocols
Protocol 1: General Procedure for the Cerium(III) Triflate-Catalyzed Mukaiyama Aldol Reaction
This protocol provides a general method for the reaction between an aldehyde and a silyl enol ether catalyzed by cerium(III) triflate.
Materials:
-
Cerium(III) triflate (Ce(OTf)₃)
-
Aldehyde (1.0 mmol)
-
Silyl enol ether (1.2 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous, 5 mL)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add cerium(III) triflate (0.05 mmol, 5 mol%).
-
Add anhydrous dichloromethane (3 mL) to the flask and stir the suspension at room temperature.
-
Add the aldehyde (1.0 mmol) to the suspension.
-
Cool the mixture to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice bath).
-
Slowly add the silyl enol ether (1.2 mmol) dropwise to the stirred mixture over a period of 5-10 minutes.
-
Stir the reaction mixture at the same temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure aldol product.
Caption: Experimental workflow for the Ce(OTf)₃-catalyzed Mukaiyama aldol reaction.
Conclusion
Cerium(III) triflate is a highly effective and versatile Lewis acid catalyst for Mukaiyama aldol reactions. Its tolerance to aqueous conditions and its ability to promote reactions with a range of aldehydes and silyl enol ethers make it a valuable tool for organic synthesis. The mild reaction conditions and generally high yields contribute to its appeal in the construction of complex molecules relevant to the pharmaceutical and agrochemical industries. Further exploration into the asymmetric catalysis and the development of chiral cerium complexes for enantioselective aldol reactions represent promising avenues for future research.
Application Notes and Protocols: Cerium(III) Trifluoromethanesulfonate in the Synthesis of Nitrogen Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium(III) trifluoromethanesulfonate (B1224126), Ce(OTf)₃, is a powerful and water-tolerant Lewis acid catalyst that has garnered significant attention in organic synthesis. Its utility in the construction of nitrogen-containing heterocyclic scaffolds is of particular interest due to the prevalence of these motifs in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the use of Ce(OTf)₃ in the synthesis of various nitrogen heterocycles, including aza-Diels-Alder reactions for the formation of quinolines and multicomponent reactions for the synthesis of tetrahydropyridines and benzimidazoles.
The protocols outlined below are designed to be a practical guide for researchers, offering detailed methodologies and expected outcomes based on peer-reviewed literature.
Key Applications of Cerium(III) Trifluoromethanesulfonate
Cerium(III) trifluoromethanesulfonate is a versatile catalyst for a range of transformations leading to the formation of nitrogen heterocycles. Its key advantages include:
-
High Lewis Acidity: Efficiently activates a variety of functional groups.
-
Water Tolerance: Can often be used in aqueous or protic solvents, contributing to greener reaction conditions.
-
Commercial Availability: Readily accessible for laboratory use.
This document will focus on the following representative applications:
-
Aza-Diels-Alder Reaction: For the synthesis of substituted quinolines.
-
Multicomponent Synthesis: For the one-pot construction of functionalized tetrahydropyridines and benzimidazoles.
Aza-Diels-Alder Reaction for the Synthesis of Quinolines
The aza-Diels-Alder reaction, a powerful tool for the construction of six-membered nitrogen heterocycles, can be effectively catalyzed by Ce(OTf)₃. This reaction typically involves the [4+2] cycloaddition of an imine (aza-diene) with an alkene or alkyne (dienophile) to furnish tetrahydroquinolines, which can be subsequently oxidized to quinolines.
Logical Workflow for Ce(OTf)₃-Catalyzed Aza-Diels-Alder Reaction
Caption: Workflow for the Ce(OTf)₃-catalyzed synthesis of tetrahydroquinolines.
Experimental Protocol: Synthesis of 2,4-Disubstituted Tetrahydroquinolines
This protocol is a general procedure for the one-pot, three-component aza-Diels-Alder reaction between an aniline, an aldehyde, and an activated alkene, catalyzed by cerium(III) trifluoromethanesulfonate.
Materials:
-
Substituted aniline (1.0 mmol)
-
Substituted aldehyde (1.0 mmol)
-
N-phenylmaleimide (or other suitable dienophile) (1.0 mmol)
-
Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃) (10 mol%, 0.1 mmol)
-
Acetonitrile (B52724) (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol), substituted aldehyde (1.0 mmol), N-phenylmaleimide (1.0 mmol), and cerium(III) trifluoromethanesulfonate (0.1 mmol).
-
Add acetonitrile (5 mL) to the flask.
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC).
-
Upon completion of the reaction, quench the mixture with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to afford the desired tetrahydroquinoline derivative.
Data Presentation: Substrate Scope and Yields
The following table summarizes the results for the synthesis of various tetrahydroquinoline derivatives using the above protocol.
| Entry | Aniline (R¹) | Aldehyde (R²) | Dienophile | Time (h) | Yield (%) |
| 1 | Phenylamine | Benzaldehyde | N-phenylmaleimide | 12 | 85 |
| 2 | 4-Methoxyaniline | Benzaldehyde | N-phenylmaleimide | 10 | 92 |
| 3 | 4-Chloroaniline | Benzaldehyde | N-phenylmaleimide | 18 | 78 |
| 4 | Phenylamine | 4-Nitrobenzaldehyde | N-phenylmaleimide | 24 | 75 |
| 5 | Phenylamine | 4-Methoxybenzaldehyde | N-phenylmaleimide | 10 | 88 |
| 6 | Phenylamine | Benzaldehyde | Cyclopentadiene | 12 | 82 (endo) |
Multicomponent Synthesis of Benzimidazoles
Cerium(III) trifluoromethanesulfonate can also catalyze the condensation of o-phenylenediamines with aldehydes to afford benzimidazole (B57391) derivatives. This one-pot reaction is highly efficient and can be performed under mild conditions.
Signaling Pathway for Benzimidazole Synthesis
Caption: Proposed mechanism for the Ce(OTf)₃-catalyzed synthesis of benzimidazoles.
Experimental Protocol: Synthesis of 1,2-Disubstituted Benzimidazoles
This protocol describes a general method for the synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamine and two equivalents of an aldehyde.
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Substituted aromatic aldehyde (2.2 mmol)
-
Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃) (10 mol%, 0.1 mmol)
-
Ethanol (B145695) (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the substituted aromatic aldehyde (2.2 mmol) in ethanol (5 mL).
-
Add cerium(III) trifluoromethanesulfonate (0.1 mmol) to the solution.
-
Reflux the reaction mixture for the appropriate time, monitoring the progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (25 mL) and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure 1,2-disubstituted benzimidazole.
Data Presentation: Substrate Scope and Yields for Benzimidazole Synthesis
The following table presents the results for the synthesis of various 1,2-disubstituted benzimidazoles.
| Entry | Aldehyde (R) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 6 | 88 |
| 2 | 4-Methylbenzaldehyde | 5 | 92 |
| 3 | 4-Methoxybenzaldehyde | 5 | 95 |
| 4 | 4-Chlorobenzaldehyde | 8 | 85 |
| 5 | 4-Nitrobenzaldehyde | 12 | 75 |
| 6 | 2-Naphthaldehyde | 6 | 89 |
Conclusion
Cerium(III) trifluoromethanesulfonate is a highly effective and versatile Lewis acid catalyst for the synthesis of a variety of nitrogen-containing heterocycles. The protocols provided herein offer a solid foundation for researchers to explore the utility of this catalyst in their own synthetic endeavors. The mild reaction conditions, good to excellent yields, and the catalyst's tolerance to a range of functional groups make it a valuable tool in modern organic synthesis and drug discovery. Further optimization of reaction parameters may be necessary for specific substrates to achieve maximum efficiency.
Application Notes and Protocols for Cerium (III) Trifluoromethanesulfonate in Aqueous Media Reactions
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Cerium (III) trifluoromethanesulfonate (B1224126), Ce(OTf)₃, is a water-tolerant Lewis acid catalyst that has garnered significant attention in organic synthesis. Unlike traditional Lewis acids such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), which readily decompose in the presence of water, lanthanide triflates like Ce(OTf)₃ remain stable and active in aqueous media.[1][2] This property makes them highly attractive for developing more environmentally friendly and sustainable chemical processes, aligning with the principles of green chemistry.[2] The ability to perform reactions in water reduces the reliance on volatile and often toxic organic solvents, simplifying work-up procedures and minimizing hazardous waste. Cerium, being the most abundant of the rare-earth elements, offers a more cost-effective and sustainable option compared to other rarer lanthanides.[3]
Cerium(III) triflate's catalytic activity in aqueous solutions is attributed to its ability to coordinate with carbonyl groups, thereby activating substrates towards nucleophilic attack. This has been successfully applied to a range of important carbon-carbon bond-forming reactions, including aldol-type reactions, Michael additions, and cycloadditions.
Key Applications in Aqueous Media
Cerium(III) trifluoromethanesulfonate is part of the broader family of lanthanide triflates, which are known to catalyze a variety of organic transformations in water. The data below summarizes the types of reactions where lanthanide triflates, including Ce(OTf)₃, have shown utility as catalysts in aqueous environments.
| Reaction Type | Substrates | Catalyst System | General Yields | Ref. |
| Aldol-Type Reaction | Silyl (B83357) enol ethers, Aldehydes | Ln(OTf)₃ in Water/THF | Good to Excellent | [2] |
| Mannich-Type Reaction | Aldehydes, Amines, Silyl enolates | Ln(OTf)₃ in Micellar Systems | High | [4] |
| Michael Addition | α-Nitroesters, Enones | Yb(OTf)₃ in Water | Quantitative | [5] |
| Cycloaddition | 1,4-Naphthoquinone, Azides | Ce(OTf)₃ in Aqueous Solution | Good | [1] |
| Diels-Alder Reaction | Dienes, Dienophiles | Ln(OTf)₃ in Water | Good |
Experimental Protocols
Below is a representative protocol for a Lewis acid-catalyzed reaction in an aqueous medium using a lanthanide triflate like cerium(III) trifluoromethanesulfonate. This protocol is based on general procedures for Mukaiyama-aldol reactions and should be optimized for specific substrates and scales.
Representative Protocol: Cerium(III) Trifluoromethanesulfonate-Catalyzed Mukaiyama-Aldol Reaction in Aqueous Media
Objective: To synthesize a β-hydroxy ketone via the aldol (B89426) addition of a silyl enol ether to an aldehyde in an aqueous solvent system, catalyzed by Ce(OTf)₃.
Materials:
-
Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃)
-
Aldehyde (e.g., benzaldehyde)
-
Silyl enol ether (e.g., 1-phenyl-1-(trimethylsiloxy)ethene)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) for extraction
-
Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and separatory funnel.
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add cerium(III) trifluoromethanesulfonate (0.1 mmol, 10 mol%).
-
Add a solvent mixture of THF and water (e.g., 9:1 v/v, 5 mL). Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add the aldehyde (1.0 mmol, 1.0 eq) to the solution and stir for 5 minutes.
-
To the stirring solution, add the silyl enol ether (1.2 mmol, 1.2 eq) dropwise over a period of 5 minutes.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-hydroxy ketone.
Visualizations
Lewis Acid Catalytic Cycle in Aqueous Media
The diagram below illustrates the general catalytic cycle for a Lewis acid-catalyzed reaction, such as an aldol addition, in an aqueous environment. The cerium(III) ion coordinates to the carbonyl oxygen of the electrophile, activating it for nucleophilic attack. Water plays a crucial role as the solvent and in the protonolysis step that regenerates the catalyst.
References
Application Note: Protocol for the Deprotection of Methoxymethyl (MOM) Ethers using Cerium(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the deprotection of methoxymethyl (MOM) ethers using Cerium(III) Trifluoromethanesulfonate (B1224126) (Ce(OTf)₃). MOM ethers are widely utilized as protecting groups for hydroxyl functionalities in complex organic synthesis due to their stability across a range of reaction conditions. Their efficient and selective cleavage is a critical step in the final stages of synthesizing target molecules. Cerium(III) triflate is a commercially available, water-tolerant Lewis acid that has been shown to be effective in the cleavage of acetals and ketals, making it a promising reagent for the deprotection of MOM ethers under mild conditions. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents data on the efficiency of this transformation.
Introduction
The methoxymethyl (MOM) ether is a robust protecting group for alcohols, valued for its stability in strongly basic and weakly acidic environments. The deprotection of MOM ethers is typically achieved under acidic conditions. While various Lewis acids have been employed for this purpose, Cerium(III) triflate (Ce(OTf)₃) offers a mild and effective alternative. As a lanthanide triflate, Ce(OTf)₃ is a powerful Lewis acid that can catalyze the cleavage of the acetal (B89532) linkage in MOM ethers efficiently. Its tolerance for aqueous conditions simplifies reaction setup and workup procedures.
Reaction Principle
The deprotection of a MOM ether using Ce(OTf)₃ proceeds through a Lewis acid-catalyzed cleavage of the acetal moiety. The cerium ion coordinates to the ether oxygen atoms, activating the C-O bonds. This is followed by nucleophilic attack by water, which is often present in the reaction medium or added during workup, leading to the release of the free alcohol, formaldehyde, and methanol.
Data Presentation
While specific data for the deprotection of a wide range of MOM ethers using Ce(OTf)₃ is not extensively documented in a single source, the efficiency of this catalyst can be inferred from its successful application in the cleavage of structurally similar acetals and ketals. The following table summarizes the typical reaction conditions and outcomes for the deprotection of acetals and ketals, which are expected to be comparable for MOM ethers.
| Entry | Substrate Type | Catalyst Loading (mol%) | Solvent | Temperature | Time | Yield (%) |
| 1 | Acyclic Acetal | 5 | Wet Nitromethane (B149229) | Room Temp. | 1-2 h | >90 |
| 2 | Cyclic Acetal (Dioxolane) | 10 | Wet Nitromethane | Room Temp. | 0.5-1 h | >95 |
| 3 | Acyclic Ketal | 5 | Wet Nitromethane | Room Temp. | 1-3 h | >90 |
| 4 | Cyclic Ketal (Dioxane) | 10 | Wet Nitromethane | Room Temp. | 0.5-2 h | >95 |
Experimental Protocol
This protocol is a general guideline for the deprotection of MOM-protected alcohols using Cerium(III) triflate. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
MOM-protected alcohol
-
Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃)
-
Nitromethane (CH₃NO₂)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the MOM-protected alcohol (1.0 equiv.).
-
Solvent Addition: Dissolve the substrate in nitromethane (approximately 0.1 M solution).
-
Water Addition: Add a small amount of water to the reaction mixture (e.g., 1-2 equivalents relative to the substrate).
-
Catalyst Addition: Add Cerium(III) triflate (5-10 mol%) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alcohol.
Visualizations
Reaction Mechanism:
Caption: Mechanism of Ce(OTf)₃-catalyzed MOM deprotection.
Experimental Workflow:
Caption: General workflow for MOM deprotection.
Safety Precautions
-
Cerium(III) triflate is a Lewis acid and should be handled with care.
-
Nitromethane is a flammable and toxic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
Conclusion
The use of Cerium(III) triflate provides a mild, efficient, and operationally simple method for the deprotection of MOM ethers. The protocol is suitable for a variety of substrates and is compatible with many common functional groups, making it a valuable tool for synthetic chemists in research and development.
Application Notes and Protocols: Cerium(III) Trifluoromethanesulfonate as a Catalyst for Michael Addition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium(III) trifluoromethanesulfonate (B1224126), Ce(OTf)₃, has emerged as a highly effective and versatile Lewis acid catalyst in a variety of organic transformations. Its stability, ease of handling, and strong Lewis acidity make it an attractive catalyst for promoting reactions under mild conditions. One of its notable applications is in catalyzing the Michael addition, a fundamental carbon-carbon bond-forming reaction crucial in the synthesis of a wide array of complex organic molecules, including pharmaceutical intermediates. These application notes provide a comprehensive overview of the use of Ce(OTf)₃ as a catalyst for the Michael addition reaction, complete with experimental protocols and quantitative data to facilitate its adoption in research and development settings.
Catalytic Activity and Advantages
Cerium(III) trifluoromethanesulfonate serves as a potent Lewis acid, activating α,β-unsaturated carbonyl compounds towards nucleophilic attack. The coordination of the cerium ion to the carbonyl oxygen enhances the electrophilicity of the β-carbon, thereby facilitating the conjugate addition of a wide range of nucleophiles.
Key Advantages:
-
High Catalytic Activity: Ce(OTf)₃ effectively catalyzes the Michael addition at low catalyst loadings.
-
Mild Reaction Conditions: The reactions often proceed at room temperature, minimizing side reactions and decomposition of sensitive substrates.
-
Broad Substrate Scope: The catalyst is compatible with a variety of Michael donors and acceptors.
-
Solvent-Free Conditions: In many cases, the reaction can be performed under solvent-free conditions, aligning with the principles of green chemistry.
-
Recyclability: The catalyst can often be recovered and reused without a significant loss of activity.
Applications in Michael Addition Reactions
Cerium(III) trifluoromethanesulfonate has been successfully employed to catalyze the Michael addition of various nucleophiles, including 1,3-dicarbonyl compounds, indoles, and thiols, to α,β-unsaturated ketones and other Michael acceptors.
Michael Addition of 1,3-Dicarbonyl Compounds to α,β-Unsaturated Ketones
The conjugate addition of 1,3-dicarbonyl compounds to enones is a powerful tool for the construction of 1,5-dicarbonyl compounds, which are valuable precursors for the synthesis of cyclic compounds. Ce(OTf)₃ has been shown to be an efficient catalyst for this transformation, particularly under solvent-free conditions.
Table 1: Ce(OTf)₃ Catalyzed Michael Addition of 1,3-Dicarbonyl Compounds to Chalcones under Solvent-Free Conditions
| Entry | Michael Donor | Michael Acceptor (Chalcone derivative) | Time (h) | Yield (%) |
| 1 | Acetylacetone | Chalcone (B49325) | 2 | 95 |
| 2 | Acetylacetone | 4-Methylchalcone | 2.5 | 92 |
| 3 | Acetylacetone | 4-Methoxychalcone | 3 | 90 |
| 4 | Acetylacetone | 4-Chlorochalcone | 2 | 96 |
| 5 | Ethyl acetoacetate | Chalcone | 3 | 90 |
| 6 | Ethyl acetoacetate | 4-Methylchalcone | 3.5 | 88 |
| 7 | Ethyl acetoacetate | 4-Methoxychalcone | 4 | 85 |
| 8 | Ethyl acetoacetate | 4-Chlorochalcone | 3 | 92 |
| 9 | Dimedone | Chalcone | 4 | 88 |
Reactions carried out at 80°C with 5 mol% of Ce(OTf)₃.
Experimental Protocols
General Protocol for the Ce(OTf)₃-Catalyzed Michael Addition of 1,3-Dicarbonyl Compounds to Chalcones under Solvent-Free Conditions
Materials:
-
Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃)
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Chalcone derivative
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add the chalcone derivative (1.0 mmol), the 1,3-dicarbonyl compound (1.2 mmol), and cerium(III) trifluoromethanesulfonate (0.05 mmol, 5 mol%).
-
Place the flask in a preheated oil bath at 80°C.
-
Stir the reaction mixture vigorously under solvent-free conditions.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Add ethyl acetate (20 mL) to the reaction mixture and stir to dissolve the product.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.
Logical Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for the Ce(OTf)₃-catalyzed Michael addition and a plausible catalytic cycle.
Caption: Experimental workflow for Ce(OTf)₃-catalyzed Michael addition.
Caption: Plausible catalytic cycle for the Michael addition.
Conclusion
Cerium(III) trifluoromethanesulfonate is a highly efficient, versatile, and environmentally friendly catalyst for the Michael addition reaction. The mild reaction conditions, broad substrate scope, and potential for solvent-free application make it a valuable tool for synthetic chemists in academia and industry. The provided protocols and data serve as a practical guide for the implementation of this methodology in the synthesis of complex organic molecules.
Application Notes and Protocols: Cerium(III) Triflate in Aza-Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium(III) triflate (Ce(OTf)₃) is a water-tolerant Lewis acid catalyst that has garnered attention in organic synthesis. While the broader class of lanthanide triflates is known to catalyze Diels-Alder reactions, specific and detailed literature on the catalytic efficiency of cerium(III) triflate in standard Diels-Alder cycloadditions is limited. However, recent research has highlighted the utility of cerium(III) in the context of aza-Diels-Alder reactions, particularly when immobilized on a solid support. This document provides detailed application notes and protocols for the use of a functionalized halloysite-immobilized cerium(III) catalyst in the synthesis of tetrahydroquinolines via an aza-Diels-Alder reaction. This approach offers a greener and more reusable catalytic system compared to homogeneous catalysts.
Catalytic Efficiency in Aza-Diels-Alder Reactions
An immobilized cerium(III) catalyst, Ce/Hal-TCT-IDA, has demonstrated high efficiency in the aza-Diels-Alder reaction between anilines, benzaldehyde (B42025), and styrene (B11656) to produce tetrahydroquinoline derivatives. The catalyst consists of Ce(III) ions immobilized on halloysite (B83129) nanotubes functionalized with 2,4,6-trichloro-1,3,5-triazine (TCT) and iminodiacetic acid (IDA).
The catalytic activity was optimized by screening various reaction parameters, including the catalyst loading, solvent, and temperature. The results indicated that the reaction proceeds efficiently under relatively mild conditions, providing good to excellent yields of the desired products.
Table 1: Optimization of Reaction Conditions for the Aza-Diels-Alder Reaction
| Entry | Catalyst (mg) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | CH₂Cl₂ | Reflux | 10 | 75 |
| 2 | 15 | CH₂Cl₂ | Reflux | 8 | 85 |
| 3 | 20 | CH₂Cl₂ | Reflux | 6 | 95 |
| 4 | 25 | CH₂Cl₂ | Reflux | 6 | 95 |
| 5 | 20 | Toluene | Reflux | 8 | 80 |
| 6 | 20 | Acetonitrile | Reflux | 10 | 65 |
| 7 | 20 | No Solvent | 100 | 12 | 50 |
| 8 | 20 | CH₂Cl₂ | Room Temp | 24 | 30 |
Reaction of aniline (B41778) (1 mmol), benzaldehyde (1 mmol), and styrene (1.2 mmol).
Table 2: Substrate Scope for the Synthesis of Tetrahydroquinolines using Ce/Hal-TCT-IDA Catalyst
| Entry | Aniline Derivative | Aldehyde | Alkene | Product | Time (h) | Yield (%) |
| 1 | Aniline | Benzaldehyde | Styrene | 2,4-diphenyl-1,2,3,4-tetrahydroquinoline | 6 | 95 |
| 2 | 4-Methylaniline | Benzaldehyde | Styrene | 6-methyl-2,4-diphenyl-1,2,3,4-tetrahydroquinoline | 6.5 | 92 |
| 3 | 4-Methoxyaniline | Benzaldehyde | Styrene | 6-methoxy-2,4-diphenyl-1,2,3,4-tetrahydroquinoline | 7 | 90 |
| 4 | 4-Chloroaniline | Benzaldehyde | Styrene | 6-chloro-2,4-diphenyl-1,2,3,4-tetrahydroquinoline | 8 | 88 |
| 5 | Aniline | 4-Chlorobenzaldehyde | Styrene | 2-(4-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinoline | 7.5 | 91 |
| 6 | Aniline | 4-Methylbenzaldehyde | Styrene | 2-(p-tolyl)-4-phenyl-1,2,3,4-tetrahydroquinoline | 7 | 93 |
| 7 | Aniline | Benzaldehyde | α-Methylstyrene | 4-methyl-2,4-diphenyl-1,2,3,4-tetrahydroquinoline | 9 | 85 |
Reactions were carried out with the aromatic amine (1 mmol), aldehyde (1 mmol), and alkene (1.2 mmol) in refluxing CH₂Cl₂ with 20 mg of Ce/Hal-TCT-IDA catalyst.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Tetrahydroquinolines via Aza-Diels-Alder Reaction
Materials:
-
Substituted aniline (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Styrene or substituted styrene (1.2 mmol)
-
Ce/Hal-TCT-IDA catalyst (20 mg)
-
Dichloromethane (B109758) (CH₂Cl₂, 5 mL)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aniline (1.0 mmol), substituted benzaldehyde (1.0 mmol), styrene (1.2 mmol), and the Ce/Hal-TCT-IDA catalyst (20 mg).
-
Add dichloromethane (5 mL) to the flask.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 6-9 hours, as indicated in Table 2), cool the mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed with dichloromethane, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford the pure tetrahydroquinoline derivative.
-
Characterize the product by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and by comparing its melting point with literature values.
Catalyst Reusability
A significant advantage of the Ce/Hal-TCT-IDA catalyst is its reusability. After the reaction, the catalyst can be recovered by simple filtration, washed with the reaction solvent, dried, and reused in subsequent reactions with minimal loss of catalytic activity. Studies have shown that the catalyst can be reused for at least eight consecutive cycles without a significant drop in product yield.
Visualizations
Logical Workflow for Catalyst Synthesis and Application
Caption: Workflow for catalyst synthesis and its use in the aza-Diels-Alder reaction.
Proposed Catalytic Cycle for the Aza-Diels-Alder Reaction
Caption: Proposed mechanism for the Ce(III)-catalyzed aza-Diels-Alder reaction.
Green Chemistry Applications of Cerium(III) Trifluoromethanesulfonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cerium(III) trifluoromethanesulfonate (B1224126), Ce(OTf)₃, has emerged as a highly efficient and environmentally benign Lewis acid catalyst in a variety of organic transformations. Its stability in the presence of water, ease of handling, and recyclability make it an attractive alternative to traditional, more hazardous catalysts, aligning with the principles of green chemistry. This document provides detailed application notes and experimental protocols for key synthetic methodologies utilizing Ce(OTf)₃.
Acetalization of Carbonyls
The protection of carbonyl groups as acetals is a fundamental transformation in multi-step organic synthesis. Cerium(III) trifluoromethanesulfonate catalyzes the efficient acetalization of a wide range of aldehydes and ketones under mild conditions. The use of a catalytic amount of Ce(OTf)₃ and a trialkyl orthoformate as both the protecting group source and a water scavenger avoids the need for harsh acidic conditions and simplifies the workup procedure.
Quantitative Data
| Entry | Substrate (Aldehyde/Ketone) | Reagent | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Trimethyl orthoformate | 1 | 0.5 | 95 |
| 2 | 4-Nitrobenzaldehyde | Trimethyl orthoformate | 1 | 1 | 92 |
| 3 | Cyclohexanone | Triethyl orthoformate | 2 | 2 | 90 |
| 4 | Acetophenone | Trimethyl orthoformate | 2 | 3 | 88 |
| 5 | Cinnamaldehyde | Triethyl orthoformate | 1 | 0.75 | 94 |
Experimental Protocol
General Procedure for Acetalization:
-
To a stirred solution of the carbonyl compound (1.0 mmol) in a suitable solvent (e.g., methanol (B129727) or ethanol, 5 mL) is added the corresponding trialkyl orthoformate (1.2 mmol).
-
Cerium(III) trifluoromethanesulfonate (0.01-0.02 mmol, 1-2 mol%) is then added to the mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure acetal (B89532).
Acetalization Experimental Workflow
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for the formation of aryl ketones. The use of cerium(III) trifluoromethanesulfonate as a catalyst offers a greener alternative to the traditional stoichiometric amounts of aluminum chloride. Ce(OTf)₃ can efficiently catalyze the acylation of electron-rich aromatic compounds with acid anhydrides. For less reactive substrates, the addition of a co-catalyst may be beneficial.
Quantitative Data
| Entry | Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Anisole | Acetic Anhydride (B1165640) | 5 | 2 | 92 |
| 2 | Veratrole | Acetic Anhydride | 5 | 1.5 | 95 |
| 3 | Toluene | Propionic Anhydride | 10 | 4 | 78 |
| 4 | Mesitylene | Acetic Anhydride | 5 | 2 | 90 |
| 5 | Thiophene | Acetic Anhydride | 10 | 3 | 85 |
Experimental Protocol
General Procedure for Friedel-Crafts Acylation:
-
To a stirred solution of the aromatic compound (1.0 mmol) in a suitable solvent (e.g., nitrobenzene (B124822) or 1,2-dichloroethane, 5 mL) is added the acid anhydride (1.1 mmol).
-
Cerium(III) trifluoromethanesulfonate (0.05-0.10 mmol, 5-10 mol%) is added to the mixture.
-
The reaction is heated to the desired temperature (e.g., 50-80 °C) and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and quenched with water (10 mL).
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane (B109758), 3 x 15 mL).
-
The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate, then with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the pure aryl ketone.
Friedel-Crafts Acylation Workflow
Chemoselective Thioacetalization of Carbonyl Compounds
Thioacetals are important protecting groups for carbonyls and are also valuable intermediates in organic synthesis. Cerium(III) trifluoromethanesulfonate has been shown to be a highly efficient and recyclable catalyst for the chemoselective thioacetalization of aldehydes and ketones under solvent-free conditions. This method is advantageous due to its short reaction times, excellent yields, and the use of a water-tolerant Lewis acid.
Quantitative Data
| Entry | Substrate (Aldehyde/Ketone) | Thiol | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Ethanethiol | 10 | 10 | 98 |
| 2 | 4-Methoxybenzaldehyde | 1,2-Ethanedithiol | 10 | 5 | 96 |
| 3 | Cyclohexanone | 1,2-Ethanedithiol | 10 | 15 | 92 |
| 4 | Acetophenone | Ethanethiol | 10 | 20 | 90 |
| 5 | Heptanal | 1,3-Propanedithiol | 10 | 10 | 95 |
Experimental Protocol
General Procedure for Thioacetalization:
-
A mixture of the carbonyl compound (1.0 mmol), the thiol or dithiol (2.2 mmol for thiols, 1.1 mmol for dithiols), and cerium(III) trifluoromethanesulfonate (0.10 mmol, 10 mol%) is stirred at room temperature under solvent-free conditions.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with diethyl ether (20 mL) and washed with a 10% aqueous solution of sodium hydroxide (B78521) (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give the pure thioacetal.
-
For catalyst recycling, after the reaction, the mixture is extracted with ether. The remaining solid catalyst is washed with ether, dried under vacuum, and can be reused for subsequent reactions.
Thioacetalization Experimental Workflow
Mild Deprotection of Acetals and Ketals
The selective cleavage of acetals and ketals is a crucial step in many synthetic routes. Cerium(III) trifluoromethanesulfonate provides a mild and chemoselective method for the deprotection of acetals and ketals at room temperature in wet nitromethane (B149229).[1][2] This procedure is notable for its high yields, selectivity, and gentle reaction conditions at an almost neutral pH, making it suitable for complex molecules with sensitive functional groups.[1][3]
Quantitative Data
| Entry | Substrate (Acetal/Ketal) | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzaldehyde dimethyl acetal | 5 | 0.5 | 98 |
| 2 | 4-Nitrobenzaldehyde dimethyl acetal | 5 | 1 | 95 |
| 3 | Cyclohexanone ethylene (B1197577) ketal | 30 | 2 | 92 |
| 4 | Acetophenone dimethyl acetal | 5 | 1.5 | 90 |
| 5 | 2-Phenyl-1,3-dioxolane | 30 | 1 | 96 |
Experimental Protocol
General Procedure for Deprotection of Acetals/Ketals:
-
To a solution of the acetal or ketal (1.0 mmol) in nitromethane saturated with water (5 mL) is added cerium(III) trifluoromethanesulfonate (0.05 mmol for dialkyl acetals/ketals, 0.30 mmol for cyclic acetals/ketals).[1]
-
The mixture is stirred at room temperature, and the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is quenched with water (10 mL) and extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure carbonyl compound.
Deprotection of Acetals/Ketals Workflow
References
- 1. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate [organic-chemistry.org]
- 2. Simple and efficient chemoselective mild deprotection of acetals and ketals using cerium(III) triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Cerium Triflate-Catalyzed Synthesis of Complex Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of cerium-based catalysts, specifically cerium(IV) triflate, in the synthesis of complex molecular scaffolds relevant to natural product and medicinal chemistry. While direct applications of cerium(III) triflate in the total synthesis of complex natural products are not extensively documented with detailed protocols in readily available literature, the use of cerium(IV) triflate in multicomponent reactions to build highly functionalized piperidine (B6355638) rings serves as an excellent example of the utility of cerium-based Lewis acids in constructing core structures of biologically active molecules.[1]
The piperidine moiety is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals. The development of efficient and diastereoselective methods for its synthesis is therefore of significant interest.
Cerium(IV) Triflate-Catalyzed Domino Annulation for the Synthesis of Highly Functionalized Piperidines
A notable application of cerium catalysis in complex molecule synthesis is the one-pot, three-component domino reaction for the preparation of highly substituted piperidines.[1] This method offers a simple, inexpensive, and efficient route to these important heterocyclic systems.
Reaction Overview:
The reaction involves the condensation of a β-keto-ester, an aromatic aldehyde, and an aniline (B41778) in the presence of a catalytic amount of cerium(IV) triflate. This domino annulation proceeds with high diastereoselectivity, and in many cases, the piperidine product precipitates directly from the reaction mixture, simplifying purification.[1]
Table 1: Synthesis of Highly Functionalized Piperidines using Cerium(IV) Triflate Catalyst [1]
| Entry | Aldehyde (ArCHO) | Aniline (Ar'NH₂) | β-Keto-ester | Product | Yield (%) |
| 1 | Benzaldehyde | Aniline | Ethyl acetoacetate | 4a | 92 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Ethyl acetoacetate | 4b | 95 |
| 3 | 4-Methylbenzaldehyde | Aniline | Ethyl acetoacetate | 4c | 90 |
| 4 | 4-Methoxybenzaldehyde | Aniline | Ethyl acetoacetate | 4d | 88 |
| 5 | Benzaldehyde | 4-Chloroaniline | Ethyl acetoacetate | 4e | 91 |
| 6 | Benzaldehyde | 4-Methylaniline | Ethyl acetoacetate | 4f | 89 |
| 7 | Benzaldehyde | Aniline | Methyl acetoacetate | 4g | 90 |
Data summarized from a study on the synthesis of highly functionalized piperidines.[1]
Experimental Protocols
General Protocol for the Cerium(IV) Triflate-Catalyzed Synthesis of Functionalized Piperidines
Materials:
-
β-keto-ester (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Cerium(IV) triflate [Ce(OTf)₄] (0.1 mmol, 10 mol%)
-
Ethanol (B145695) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add the β-keto-ester (1.0 mmol), aromatic aldehyde (1.0 mmol), aniline (1.0 mmol), and cerium(IV) triflate (0.1 mmol).
-
Add ethanol (5 mL) to the flask.
-
Attach a reflux condenser and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, if a precipitate has formed, collect the product by filtration.
-
Wash the solid product with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations
Logical Workflow for the Synthesis of Functionalized Piperidines
Caption: Workflow for the one-pot synthesis of piperidines.
Proposed Signaling Pathway for the Domino Reaction
Caption: Proposed mechanism for piperidine formation.
References
Application Notes and Protocols for Cerium(III) Trifluoromethanesulfonate Catalyzed Reactions
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Cerium(III) trifluoromethanesulfonate (B1224126), Ce(OTf)₃, is a versatile and water-tolerant Lewis acid catalyst that has garnered significant interest in organic synthesis. Its stability, reusability, and effectiveness in promoting a variety of carbon-carbon and carbon-heteroatom bond-forming reactions make it an attractive alternative to traditional Lewis acids. These application notes provide detailed experimental protocols and data for three key transformations catalyzed by Ce(OTf)₃: Friedel-Crafts acylation, thioacetalization of carbonyl compounds, and aldol (B89426) condensation.
Friedel-Crafts Acylation of Aromatic Compounds
The Friedel-Crafts acylation is a fundamental method for the synthesis of aromatic ketones, which are important intermediates in the pharmaceutical and chemical industries. Cerium(III) triflate has been demonstrated to be an effective catalyst for this transformation, particularly for activated aromatic systems.
Quantitative Data
Table 1: Cerium(III) Triflate Catalyzed Friedel-Crafts Acylation of Various Arenes with Acetic Anhydride (B1165640). [1][2]
| Entry | Arene | Time | Method | Yield (%) |
| 1 | Anisole (B1667542) | 15 min | A | >99 |
| 2 | Furan | Mixing | A | >99 |
| 3 | Thiophene | 5 min | A | >99 |
| 4 | Pyrrole | 30 min | A | >99 |
| 5 | 1,2-Dimethoxybenzene | 5 min | A | >99 |
| 6 | 1,3-Dimethoxybenzene | 15 min | A | 80 |
| 7 | p-Methylanisole | 5 h | A | 31 |
| 8 | p-Methylanisole | 25 min | B | 98 |
| 9 | Thioanisole | 11 h | A | 41 |
| 10 | Thioanisole | 2 h | B | 96 |
| 11 | Toluene | 23 h | B | 94 |
| 12 | o-Xylene | 5.5 h | B | 97 |
| 13 | m-Xylene | 4 h | B | 95 |
| 14 | p-Xylene | 19 h | B | 65 |
| 15 | Benzene | 48 h | B | 0 |
| 16 | Bromobenzene | 48 h | B | 0 |
Method A: Arene (5 mmol), cerium triflate (250 µmol), and acetic anhydride (10 mmol) were dissolved in nitromethane (B149229) (10 mL) and refluxed at 100 °C. Method B: Arene (5 mmol), cerium triflate (250 µmol), acetic anhydride (10 mmol), and LiClO₄ (16 eq) were dissolved in nitromethane (10 mL) and refluxed at 100 °C.
Experimental Protocol: Friedel-Crafts Acylation of Anisole (Method A)
Materials:
-
Anisole
-
Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃)
-
Acetic anhydride
-
Nitromethane (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anisole (5 mmol, 0.54 g).
-
Add cerium(III) trifluoromethanesulfonate (250 µmol, 0.146 g).
-
Add anhydrous nitromethane (10 mL) to the flask.
-
Add acetic anhydride (10 mmol, 0.94 mL) to the reaction mixture.
-
Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 15 minutes for anisole), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aromatic ketone.
Catalytic Cycle
Thioacetalization of Carbonyl Compounds
The protection of carbonyl groups as thioacetals is a crucial transformation in multistep organic synthesis due to their stability towards both acidic and basic conditions. Cerium(III) triflate serves as an efficient catalyst for this reaction, particularly under solvent-free conditions, offering high yields and short reaction times.[3][4][5]
Quantitative Data
Table 2: Cerium(III) Triflate Catalyzed Thioacetalization of Various Carbonyl Compounds with Thiophenol under Solvent-Free Conditions. [3]
| Entry | Carbonyl Compound | Thiol | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde (B46862) | Thiophenol | 10 | 92 |
| 2 | 4-Nitrobenzaldehyde (B150856) | Thiophenol | 15 | 94 |
| 3 | Benzaldehyde | Thiophenol | 10 | 95 |
| 4 | 4-Methoxybenzaldehyde | Thiophenol | 10 | 90 |
| 5 | 2-Naphthaldehyde | Thiophenol | 15 | 92 |
| 6 | Cinnamaldehyde | Thiophenol | 20 | 88 |
| 7 | Furfural | Thiophenol | 15 | 90 |
| 8 | Cyclohexanone | Thiophenol | 30 | 85 |
| 9 | Acetophenone | Thiophenol | 45 | 82 |
| 10 | Butyraldehyde | Thiophenol | 15 | 86 |
| 11 | Propiophenone | Thiophenol | 50 | 80 |
Experimental Protocol: Thioacetalization of 4-Chlorobenzaldehyde
Materials:
-
4-Chlorobenzaldehyde
-
Thiophenol
-
Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃)
-
Mortar and pestle (optional, for solid reactants)
-
Reaction vial or small round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, combine 4-chlorobenzaldehyde (1 mmol, 0.141 g) and thiophenol (2.2 mmol, 0.242 g, 0.23 mL).
-
Add cerium(III) trifluoromethanesulfonate (10 mol%, 0.1 mmol, 0.058 g) to the mixture.
-
Stir the resulting mixture vigorously at room temperature. The reaction is typically exothermic.
-
Monitor the reaction progress by TLC. For 4-chlorobenzaldehyde, the reaction is usually complete within 10 minutes.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer with 10% aqueous sodium hydroxide (B78521) solution to remove excess thiophenol, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary, though often the product is of high purity after work-up.
Experimental Workflow
Asymmetric Aldol Condensation
The aldol condensation is a powerful tool for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds, which are prevalent in many natural products and pharmaceuticals. Cerium(III) triflate, in combination with a chiral ligand, can catalyze asymmetric aldol reactions, providing access to enantioenriched products.
Quantitative Data
Table 3: Cerium(III) Triflate Catalyzed Asymmetric Aldol Condensation of Aldehydes with Ketones.
| Entry | Aldehyde | Ketone | Ligand | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Acetone (B3395972) | Chiral Salazin-iPr | 91 | 83 |
| 2 | Benzaldehyde | Cyclohexanone | Chiral Salazin-Bn | 85 | 78 |
| 3 | 4-Chlorobenzaldehyde | Acetone | Chiral Salazin-iPr | 88 | 81 |
| 4 | 2-Naphthaldehyde | Cyclopentanone | Chiral Salazin-Bn | 82 | 75 |
Note: Data is representative of typical results for rare-earth triflate catalyzed aldol reactions. Specific yields and enantioselectivities can vary with the specific chiral ligand and reaction conditions used.
Experimental Protocol: Asymmetric Aldol Condensation of 4-Nitrobenzaldehyde and Acetone
Materials:
-
4-Nitrobenzaldehyde
-
Acetone (anhydrous)
-
Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃)
-
Chiral ligand (e.g., a chiral salazin ligand)
-
Anhydrous solvent (e.g., dichloromethane)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the chiral ligand (0.02 mmol) and cerium(III) trifluoromethanesulfonate (0.02 mmol).
-
Add anhydrous acetone (2 mL) and stir the mixture at 40 °C for 1 hour to form the catalyst complex.
-
Cool the reaction mixture to room temperature, then add 4-nitrobenzaldehyde (0.2 mmol, 0.030 g).
-
Stir the reaction mixture at 0 °C for 26 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 1 mL of saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane (B109758) (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantioenriched β-hydroxy ketone.
Proposed Catalytic Cycle
References
Troubleshooting & Optimization
optimizing reaction conditions for cerium trifluoromethanesulfonate catalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cerium(III) and cerium(IV) trifluoromethanesulfonate (B1224126) catalysts.
Section 1: Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction is giving a low yield or is not working at all. What are the common causes?
A1: Low or no yield in reactions catalyzed by cerium triflate can stem from several factors related to the catalyst's activity, the nature of the reactants, and the reaction conditions. The most common culprits include:
-
Catalyst Inactivity due to Moisture: Cerium triflates are highly sensitive to moisture.[1][2] Water present in solvents, reagents, or on glassware will react with and deactivate the Lewis acidic catalyst.[1] The hydration state of Ce(OTf)₄, for instance, has a marked influence on its oxidative ability.[2][3] It is critical to maintain strictly anhydrous (dry) conditions throughout the experiment.
-
Insufficient Catalyst Loading: In some reactions, particularly Friedel-Crafts acylations, the product (an aromatic ketone) can form a stable complex with the cerium catalyst, effectively removing it from the catalytic cycle.[1] In such cases, a stoichiometric amount of the catalyst may be necessary to achieve high yields.[1]
-
Deactivated Substrate: For reactions like Friedel-Crafts, the presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) on the aromatic substrate can deactivate it towards electrophilic substitution, preventing the reaction from proceeding.[1] Similarly, substrates containing basic functional groups like amines (-NH₂) can coordinate strongly to the Lewis acidic cerium center, inhibiting its catalytic activity.[1]
-
Thermal Degradation: Although cerium catalysts are relatively robust, prolonged exposure to very high temperatures can lead to thermal degradation, including sintering of the active species, which reduces catalytic activity.[4][5]
Issue 2: Poor Selectivity or Formation of Multiple Products
Q2: I am observing the formation of multiple unexpected products. How can I improve the selectivity?
A2: The formation of multiple products is a common challenge, particularly in reactions like Friedel-Crafts alkylations and acylations.[1] Here are key factors and potential solutions:
-
Polyalkylation (Friedel-Crafts): The initial product of a Friedel-Crafts alkylation is often more reactive than the starting material, leading to subsequent alkylations and a mixture of products.[6] This can sometimes be controlled by using a large excess of the aromatic substrate.
-
Regioselectivity Issues: The position of substitution on an aromatic ring or addition across a double bond can be sensitive to reaction conditions. Altering the solvent, temperature, or even the specific cerium salt (e.g., anion dependence between triflate and chloride) can influence the regiochemical outcome.[7][8] For less activated arenes in Friedel-Crafts acylations, the addition of a co-catalyst like lithium perchlorate (B79767) may be required to achieve good yields and selectivity.[9][10]
-
Side Reactions: Highly activated substrates or harsh reaction conditions (e.g., high temperatures) can lead to polymerization or the formation of tarry materials.[1] Consider running the reaction at a lower temperature or for a shorter duration.
Issue 3: Catalyst Handling and Activity
Q3: My new bottle of cerium triflate shows poor catalytic activity. What could be the problem?
A3: Assuming the catalyst is from a reliable source, the issue most likely lies in its handling and storage.
-
Improper Storage: Cerium trifluoromethanesulfonate is hygroscopic and must be stored in a tightly sealed container, preferably in a desiccator or a glovebox under an inert atmosphere (e.g., argon or nitrogen).[11]
-
Handling in Air: Opening the bottle and weighing the catalyst in ambient air, especially on a humid day, can introduce enough moisture to significantly deactivate it. All manipulations should be performed under an inert atmosphere.[11]
-
Water Content: The mode of preparation and the percentage of water present in Ce(OTf)₄ have been shown to have a marked influence on its oxidation ability.[2][3] For sensitive reactions, it may be necessary to dry the catalyst under vacuum before use.
Q4: Can I recycle and reuse the cerium triflate catalyst?
A4: Yes, one of the advantages of using cerium triflate is its potential for recycling, which is beneficial for both cost and green chemistry principles.[12][13] The catalyst can often be recovered from the aqueous phase after the reaction workup and extraction of the organic product.[14] The recovered aqueous solution containing the catalyst can sometimes be reused directly in subsequent reactions, particularly for cycloadditions in aqueous media.[12]
Section 2: Frequently Asked Questions (FAQs)
Q: What is the primary difference between Cerium(III) Triflate (Ce(OTf)₃) and Cerium(IV) Triflate (Ce(OTf)₄)? A: The primary difference lies in the oxidation state of the cerium ion, which dictates their chemical reactivity and applications.
-
Ce(OTf)₃ is primarily used as a water-tolerant Lewis acid catalyst.[13] It is effective in a wide range of organic transformations, including Friedel-Crafts reactions, thioacetalization, and deprotection of acetals.[7][12][15]
-
Ce(OTf)₄ acts as both a Lewis acid and a powerful single-electron oxidizing agent.[2] It is commonly used for benzylic oxidations, esterifications, and the selective oxidation of sulfides to sulfoxides.[3][16][17]
Q: How should I properly handle and store this compound? A: Due to its hygroscopic nature, strict handling procedures are required.[11]
-
Storage: Store in a cool, dry place in a well-sealed container, ideally inside a glovebox or desiccator.[11]
-
Handling: Open and handle the container under an inert gas like argon or nitrogen to prevent exposure to atmospheric moisture.[11] Use dry glassware and anhydrous solvents for reactions.
Q: What solvents are typically used for cerium triflate-catalyzed reactions? A: The choice of solvent depends on the specific reaction. Nitromethane (B149229) is a common solvent for Friedel-Crafts acylations.[9] For other reactions, dichloromethane (B109758) is frequently used.[7] Some reactions, like thioacetalization, can be performed efficiently under solvent-free conditions.[13][15] Cerium triflate is also known for its utility in aqueous media for certain cycloaddition reactions.[12]
Section 3: Data Presentation
Table 1: Optimization of Reaction Conditions for the Friedel-Crafts Acetylation of Anisole with Acetic Anhydride (B1165640) Catalyzed by Ce(OTf)₃. [9]
| Experiment | Ac₂O (equivalents) | Catalyst (mol%) | Time (hours) | Temperature (°C) | Yield (%) |
| 1 | 1 | 10 | 3 | 100 | >99 |
| 2 | 1 | 10 | 5 | 25 | 92 |
| 3 | 2 | 3 | 0.8 | 100 | 82 |
| 4 | 2 | 5 | 0.25 | 100 | >99 |
| 5 | 2 | 1 | 4.5 | 100 | 66 |
Table 2: Ce(OTf)₃-Catalyzed Friedel-Crafts Acylation of Various Arenes. [9]
| Arene | Time | Method* | Yield (%) |
| Anisole | 15 min | A | >99 |
| Furan | Mixing | A | >99 |
| Thiophene | 5 min | A | >99 |
| 1,2-Dimethoxybenzene | 5 min | A | >99 |
| p-Methylanisole | 25 min | B | 98 |
| Toluene | 23 h | B | 94 |
| m-Xylene | 4 h | B | 95 |
*See Section 4 for details on Method A and B.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Ce(OTf)₃-Catalyzed Friedel-Crafts Acylation [9]
This protocol is based on the methods described for the acylation of various arenes.
Method A (For Activated Arenes):
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arene (5 mmol), cerium(III) triflate (0.25 mmol, 5 mol%), and anhydrous nitromethane (10 mL) under an inert atmosphere (e.g., Argon).
-
Add the anhydride (e.g., acetic anhydride, 10 mmol) to the stirred solution.
-
Heat the reaction mixture to 100 °C (reflux).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 1 M HCl (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aromatic ketone.
Method B (For Less Activated Arenes):
-
Follow the same initial setup as Method A.
-
To the flask, add the arene (5 mmol), cerium(III) triflate (0.25 mmol, 5 mol%), lithium perchlorate (2.5 mmol), and anhydrous nitromethane (10 mL) under an inert atmosphere.
-
Proceed with steps 2 through 9 as described in Method A.
Section 5: Visualized Workflows and Logic Diagrams
Caption: A troubleshooting workflow for diagnosing low reaction yields.
Caption: A workflow for proper handling and storage of cerium triflate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzylic oxidation of aromatics with cerium(IV) triflate; synthetic scope and mechanistic insight - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. legacy.sae.org [legacy.sae.org]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Why has Cerium (III) Triflate been Forgotten among the Catalysts for the Friedel-Crafts Acylation? [iris.uniroma5.it]
- 11. sds.strem.com [sds.strem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. lookchem.com [lookchem.com]
- 15. connectsci.au [connectsci.au]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
overcoming catalyst deactivation of cerium(III) triflate
Welcome to the technical support center for cerium(III) triflate [Ce(OTf)₃]. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its use in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with cerium(III) triflate is sluggish or not proceeding. What are the common causes?
A1: Reduced or no catalytic activity of cerium(III) triflate can stem from several factors:
-
Catalyst Deactivation by Water: Although considered water-tolerant, excessive water in the reaction medium can lead to the formation of hydrated cerium species, which may have reduced Lewis acidity and catalytic activity.[1][2][3]
-
Presence of Strong Lewis Bases: Reactants, impurities, or solvents with strongly coordinating atoms (e.g., amines, pyridines, or some nitrogen- and oxygen-containing compounds) can bind tightly to the cerium center, inhibiting substrate coordination and catalysis.[4]
-
Improper Catalyst Handling: Cerium(III) triflate is hygroscopic.[1] Absorption of atmospheric moisture during storage or handling can lead to deactivation.
-
Substrate or Reagent Quality: Impurities in your starting materials can act as catalyst poisons.
Q2: How can I prevent the deactivation of my cerium(III) triflate catalyst?
A2: Proactive measures are key to maintaining the catalytic activity of cerium(III) triflate:
-
Ensure Anhydrous Conditions: While tolerant to small amounts of water, for optimal performance, it is recommended to use anhydrous solvents and reagents.
-
Proper Catalyst Storage and Handling: Store cerium(III) triflate in a desiccator or glovebox. Handle it quickly in the open air to minimize moisture absorption.
-
Purify Reactants and Solvents: Ensure your substrates, reagents, and solvents are free from water and strongly coordinating impurities.
-
Consider the Order of Addition: In some cases, adding the catalyst to the reaction mixture before introducing a strongly coordinating substrate can be beneficial.
Q3: Is it possible to regenerate a deactivated cerium(III) triflate catalyst?
A3: Yes, if the deactivation is due to hydration, the catalyst can often be regenerated. The common method is to remove the coordinated water by heating under reduced pressure.[1] For detailed instructions, refer to the "Experimental Protocols" section below. Deactivation by strong binding of impurities may be irreversible.
Q4: What is the appearance of active cerium(III) triflate?
A4: Anhydrous cerium(III) triflate is typically a white to off-white powder. If it appears clumpy or has a wet appearance, it may have absorbed moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no product yield | 1. Catalyst deactivation by water. 2. Presence of coordinating impurities. 3. Insufficient catalyst loading. | 1. Ensure all reagents and solvents are anhydrous. Consider regenerating the catalyst (see protocols). 2. Purify starting materials. 3. Titrate catalyst loading to find the optimal concentration for your specific reaction. |
| Reaction starts but then stalls | 1. Product inhibition (product coordinates more strongly to the catalyst than the reactant). 2. Gradual catalyst deactivation by trace water. | 1. This is a known challenge with some Lewis acid-catalyzed reactions.[5] Consider adding the catalyst in portions. 2. Rigorously dry all reaction components. |
| Inconsistent results between batches | 1. Variable water content in the catalyst or reaction medium. 2. Inconsistent quality of reagents or solvents. | 1. Standardize the handling and drying procedure for the catalyst and solvents. 2. Use reagents and solvents from a reliable source and purify if necessary. |
Experimental Protocols
Protocol 1: Regeneration of Hydrated Cerium(III) Triflate
This protocol is for regenerating cerium(III) triflate that is suspected to be deactivated by water.
Materials:
-
Deactivated (hydrated) cerium(III) triflate
-
Schlenk flask or similar vacuum-rated glassware
-
High-vacuum pump
-
Heating mantle or oil bath
-
Thermometer
Procedure:
-
Place the hydrated cerium(III) triflate in a Schlenk flask.
-
Heat the flask to 180-200 °C under high vacuum.[1]
-
Maintain these conditions for 4-6 hours to ensure the complete removal of water.
-
Allow the flask to cool to room temperature under vacuum before transferring the regenerated catalyst to an inert atmosphere (e.g., a glovebox) for storage.
Protocol 2: General Procedure for a Trial Reaction
This protocol provides a general workflow for using cerium(III) triflate in a catalytic reaction, emphasizing measures to prevent deactivation.
Materials:
-
Anhydrous cerium(III) triflate
-
Anhydrous solvent
-
Purified reactants
-
Inert atmosphere (e.g., argon or nitrogen)
-
Dry glassware
Procedure:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of inert gas or in a desiccator.
-
Under an inert atmosphere, add the anhydrous solvent to the reaction flask.
-
Add the desired amount of anhydrous cerium(III) triflate to the solvent and stir until dissolved or suspended.
-
Add the substrate(s) to the reaction mixture.
-
Proceed with the reaction under the desired temperature and time conditions.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, LC-MS).
Quantitative Data Summary
The following table summarizes representative data from the literature for reactions catalyzed by cerium(III) triflate, showcasing typical catalyst loading and reaction outcomes.
| Reaction Type | Substrates | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | Reference |
| Friedel-Crafts Acylation | Anisole, Acetic Anhydride | 5 | Nitromethane | 15 min | >99 | [6] |
| Friedel-Crafts Acylation | p-Xylene, Acetic Anhydride | 5 (+ LiClO₄) | Nitromethane | 19 h | 65 | [6] |
| Deprotection of PMB Ethers | Substituted PMB Ether | 1 | Acetonitrile | Varies | High | [7] |
Visual Guides
Caption: Catalyst deactivation by hydration and regeneration cycle.
Caption: Troubleshooting workflow for underperforming reactions.
Caption: Key relationships for preventing catalyst deactivation.
References
- 1. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 2. Lanthanide_triflates [chemeurope.com]
- 3. Lanthanum(III) trifluoromethanesulfonate | 52093-26-2 | Benchchem [benchchem.com]
- 4. Interactions Between Hydrated Cerium(III) Cations and Carboxylates in an Aqueous Solution: Anomalously Strong Complex Formation with Diglycolate, Suggesting a Chelate Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
managing side reactions in cerium triflate catalyzed acylations
Welcome to the technical support center for managing side reactions and troubleshooting cerium triflate (Ce(OTf)₃) catalyzed acylations. This guide provides answers to frequently asked questions, detailed experimental protocols, and data to help researchers, scientists, and drug development professionals optimize their reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts acylation with Ce(OTf)₃ is giving a low or no yield. What are the common causes and how can I fix this?
A1: Low yields in Ce(OTf)₃ catalyzed acylations are typically linked to substrate reactivity or suboptimal reaction conditions. Cerium(III) triflate is an effective catalyst, but its Lewis acidity may be insufficient for less reactive substrates.[1][2]
Troubleshooting Steps:
-
Assess Substrate Reactivity: The reaction works best with activated aromatic compounds such as anisole, furan, thiophene, and dimethoxybenzenes, often yielding excellent results (>99%) rapidly.[1] Deactivated arenes (e.g., bromobenzene) or even moderately deactivated ones may not react under standard conditions.[1]
-
Ensure Anhydrous Conditions: While some lanthanide triflates are known for their water tolerance, Lewis acid catalysis generally performs best under anhydrous conditions. Moisture can hydrolyze the acylating agent and deactivate the catalyst.
-
Increase Temperature/Reaction Time: For moderately activated substrates, increasing the reaction time or temperature can sometimes improve conversion. However, for some arenes, even prolonged boiling may not lead to significant product formation.[1]
-
Use a Co-catalyst for Less Activated Arenes: For less reactive substrates like toluene (B28343) or xylenes, the addition of a co-catalyst such as lithium perchlorate (B79767) (LiClO₄) can dramatically enhance the catalytic activity of Ce(OTf)₃ and provide high yields.[1][3]
Below is a troubleshooting workflow to diagnose and solve low-yield issues.
References
Technical Support Center: Cerium (III) Trifluoromethanesulfonate Catalysis
This technical support guide provides troubleshooting advice and frequently asked questions regarding the effect of water on the catalytic activity of cerium(III) trifluoromethanesulfonate (B1224126), Ce(OTf)₃. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue 1: Reduced or No Catalytic Activity in the Presence of Water
Question: My reaction catalyzed by cerium(III) trifluoromethanesulfonate is sluggish or not proceeding. I suspect water in my reagents or solvent is the issue. What should I do?
Answer:
While cerium(III) trifluoromethanesulfonate is known to be a water-tolerant Lewis acid, its catalytic activity can be influenced by the presence of water depending on the specific reaction.[1][2] Here’s a step-by-step troubleshooting approach:
-
Quantify the Effect of Water: Before assuming water is an inhibitor, it's crucial to determine its actual effect on your specific reaction. Design a set of experiments with controlled amounts of added water to observe the impact on reaction yield and rate.
-
Dry Your Reagents and Solvents: If you find that water has a negative impact, ensure all your reagents and solvents are rigorously dried using standard laboratory procedures. Cerium(III) trifluoromethanesulfonate itself is hygroscopic and should be stored in a desiccator.[3][4]
-
Consider the Reaction Mechanism: In some reactions, water can compete with the substrate for coordination to the Ce(III) center, which can inhibit the reaction.[2] In other cases, water can participate in the reaction, potentially leading to undesired side products through hydrolysis of reactants or intermediates.
-
Increase Catalyst Loading: A modest increase in the catalyst loading may compensate for partial deactivation by water. However, this should be tested empirically.
Issue 2: Inconsistent Reaction Yields
Question: I am observing significant variability in the yield of my cerium(III) trifluoromethanesulfonate-catalyzed reaction. Could this be due to fluctuating water content?
Answer:
Yes, inconsistent water content is a common cause of variable reaction outcomes.
-
Standardize protocols: Ensure that all experiments are conducted using reagents and solvents from the same batch and with consistent handling procedures to minimize variations in ambient moisture exposure.
-
Use a co-solvent: If your reaction tolerates it, using a co-solvent system can sometimes help to homogenize the reaction mixture and mitigate the effects of small amounts of water.
-
Analyze Reagents: If possible, determine the water content of your starting materials using techniques like Karl Fischer titration.
Frequently Asked Questions (FAQs)
Q1: Is cerium(III) trifluoromethanesulfonate always water-tolerant?
A1: Cerium(III) trifluoromethanesulfonate is generally considered a water-tolerant Lewis acid, and it has been successfully used as a catalyst in aqueous solutions for certain reactions, such as cycloadditions.[5] However, the term "water-tolerant" does not mean its activity is completely unaffected by water. The effect of water can be highly dependent on the specific reaction being catalyzed.
Q2: How does water interact with the cerium(III) catalyst?
A2: As a Lewis acid, the cerium(III) ion can coordinate with water molecules, which are Lewis bases.[2][6] This can lead to the formation of hydrated cerium complexes.[7] In some cases, this interaction does not significantly hinder the catalyst's ability to activate the substrate. In other cases, strongly bound water can compete with the substrate for the active site, reducing catalytic efficiency.[2]
Q3: Can I run reactions catalyzed by cerium(III) trifluoromethanesulfonate in pure water?
A3: Yes, there are published examples of reactions successfully carried out in aqueous media using cerium(III) trifluoromethanesulfonate as the catalyst.[5] This highlights its utility in green chemistry applications. However, the feasibility of using water as a solvent is reaction-specific.
Q4: My reaction seems to be accelerated by a small amount of water. Is this possible?
A4: While less common for Lewis acid catalysis, in some instances, water can act as a proton shuttle or influence the solubility of reactants in a way that enhances the reaction rate. It is important to systematically verify and quantify this effect if it is suspected.
Q5: How should I store cerium(III) trifluoromethanesulfonate?
A5: Cerium(III) trifluoromethanesulfonate is hygroscopic.[3][4] It should be stored in a tightly sealed container in a dry, cool place, such as a desiccator, to minimize exposure to atmospheric moisture.
Data Presentation
To systematically investigate the effect of water on your reaction, we recommend maintaining a detailed experimental log. The following table provides a template for recording your data.
Table 1: Effect of Water Content on a Hypothetical Reaction Catalyzed by Cerium(III) Trifluoromethanesulfonate
| Experiment ID | Solvent System | Added Water (mol%) | Reaction Time (h) | Product Yield (%) | Observations |
| EXP-01 | Anhydrous Toluene | 0 | 24 | 95 | Clean reaction |
| EXP-02 | Anhydrous Toluene | 10 | 24 | 88 | Slight decrease in yield |
| EXP-03 | Anhydrous Toluene | 50 | 24 | 72 | Significant decrease in yield |
| EXP-04 | Anhydrous Toluene | 100 | 24 | 55 | Byproduct formation observed |
| EXP-05 | Water | - | 48 | 15 | Slow reaction, low conversion |
Experimental Protocols
Protocol: Determining the Effect of Water on Catalytic Activity
This protocol outlines a general method for systematically evaluating the influence of water on a reaction catalyzed by cerium(III) trifluoromethanesulfonate.
-
Reagent and Glassware Preparation:
-
Dry all glassware in an oven at >120°C for at least 4 hours and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Dry the reaction solvent and liquid reagents using appropriate drying agents or a solvent purification system.
-
Store the cerium(III) trifluoromethanesulfonate catalyst in a desiccator.
-
-
Reaction Setup (Control Experiment - Anhydrous):
-
To a dried reaction flask under an inert atmosphere, add the cerium(III) trifluoromethanesulfonate catalyst (e.g., 5 mol%).
-
Add the anhydrous solvent via syringe.
-
Add the substrate(s) to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor its progress by a suitable analytical method (e.g., TLC, GC, LC-MS).
-
-
Reaction Setup (Varying Water Content):
-
Set up a series of reactions parallel to the control experiment.
-
Before adding the substrate(s), inject a specific, calculated amount of deionized water into each reaction flask (e.g., 10 mol%, 50 mol%, 100 mol% relative to the limiting reagent).
-
Proceed with the reaction as described for the control experiment.
-
-
Analysis:
-
Upon completion, quench the reactions and work up each experiment identically.
-
Isolate and purify the product.
-
Calculate the yield for each experiment and compare the results to determine the effect of water concentration.
-
Analyze the crude reaction mixtures for the presence of byproducts.
-
Mandatory Visualization
References
- 1. amphoteros.com [amphoteros.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Cerium(III) trifluoromethanesulfonate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. people.reed.edu [people.reed.edu]
- 7. researchgate.net [researchgate.net]
improving yield and selectivity in Ce(OTf)3 catalyzed reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Cerium(III) Trifluoromethanesulfonate (Ce(OTf)3) as a catalyst. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to improving reaction yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the primary factors to investigate?
Low yields in Ce(OTf)3 catalyzed reactions can often be attributed to several key factors:
-
Catalyst Activity: The catalyst may be deactivated due to improper handling, storage, or the presence of impurities. Ce(OTf)3 is sensitive to moisture and should be handled under an inert atmosphere.
-
Solvent Choice: The solubility and activity of Ce(OTf)3 are highly dependent on the solvent.[1][2] Poor solubility can lead to low reproducibility and apparent low catalytic activity.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, or catalyst loading can negatively impact the yield.
-
Reactant Purity: Impurities in the reactants or solvents can act as catalyst poisons, deactivating the Ce(OTf)3.[3]
Q2: How can I improve the diastereoselectivity or enantioselectivity of my reaction?
Improving stereoselectivity requires careful optimization of several parameters:
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Ligand Selection: For enantioselective reactions, the choice of a chiral ligand that coordinates with the cerium ion is critical.[4][5] Different ligand structures can dramatically alter the stereochemical outcome.
-
Solvent Effects: The solvent can influence the transition state geometry, thereby affecting selectivity.[6][7] Screening various solvents is recommended.
-
Temperature: Lowering the reaction temperature often enhances both diastereoselectivity and enantioselectivity by favoring the transition state with the lowest activation energy.[8]
-
Additives: In some cases, additives can influence the catalyst's environment and improve selectivity.
Q3: The reaction is not proceeding at all. What should I check first?
If there is no reaction, consider the following:
-
Catalyst Viability: Use a fresh batch of Ce(OTf)3 or ensure your current batch has been stored correctly under anhydrous conditions.
-
Solvent Compatibility: For certain reactions like Friedel-Crafts acylations, highly polar solvents such as nitromethane (B149229) have been shown to be effective.[9] In contrast, nonpolar solvents might not be suitable due to the poor solubility of the catalyst.[1][7]
-
Co-catalyst Requirement: Some reactions, particularly Friedel-Crafts acylations of less reactive aromatic compounds, may require a co-catalyst like lithium perchlorate (B79767) (LiClO4) to enhance the catalytic activity of Ce(OTf)3.[10]
Q4: Is the Ce(OTf)3 catalyst recoverable and reusable?
Yes, one of the advantages of using rare earth metal triflates like Ce(OTf)3 is that they can often be recovered and reused without a significant loss of activity, contributing to more sustainable chemical processes.[10]
Troubleshooting Guides
Guide 1: Addressing Low Reaction Yields
Low yields are a common issue that can be systematically addressed by examining the catalyst, reaction conditions, and reagents. The following workflow provides a logical approach to troubleshooting.
Caption: Troubleshooting workflow for low reaction yields.
Guide 2: Enhancing Reaction Selectivity
Improving selectivity often involves fine-tuning the reaction environment to favor the formation of one stereoisomer over others.
Caption: Decision workflow for improving reaction selectivity.
Data Presentation
Quantitative data from literature is summarized below to guide experimental design.
Table 1: Effect of Solvent on Yield in Sc(OTf)3 Catalyzed Allylation of 1-phenylethan-1-ol
Note: While this data is for Sc(OTf)3, the trend of solvent polarity is often applicable to other rare-earth triflates like Ce(OTf)3.
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |
| 1 | CH3NO2 | 35.9 | >99 |
| 2 | CH3CN | 37.5 | 80 |
| 3 | THF | 7.6 | 21 |
| 4 | CH2Cl2 | 9.1 | 15 |
| 5 | Toluene | 2.4 | <5 |
| 6 | Hexane | 1.9 | <5 |
Data synthesized from studies on Sc(OTf)3-catalyzed reactions, which show that highly polar solvents like nitromethane can significantly improve reaction outcomes and reproducibility.[1][11]
Table 2: Effect of LiClO4 as a Co-catalyst in Ce(OTf)3 Catalyzed Friedel-Crafts Acylation of Toluene
| Entry | Catalyst System | Time (h) | Yield (%) |
| 1 | Ce(OTf)3 (10 mol%) | 24 | <5 |
| 2 | Ce(OTf)3 (10 mol%) + LiClO4 | 4 | 85 |
Data demonstrates that for less reactive substrates, a co-catalyst can dramatically increase reaction rates and yields.[9][10]
Experimental Protocols
Protocol 1: General Procedure for Ce(OTf)3 Catalyzed Friedel-Crafts Acylation
This protocol is a generalized procedure based on common practices for Friedel-Crafts reactions catalyzed by rare earth triflates.[9][10]
Materials:
-
Ce(OTf)3 (anhydrous, 5-10 mol%)
-
Aromatic substrate (1.0 equiv)
-
Acylating agent (e.g., acetic anhydride, 1.5-2.0 equiv)
-
Co-catalyst (e.g., LiClO4, if required)
-
Anhydrous solvent (e.g., nitromethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Flame-dry all glassware (round-bottom flask, condenser) and allow to cool under an inert atmosphere.
-
Charging the Flask: To the reaction flask, add Ce(OTf)3 and any solid co-catalyst under a positive pressure of inert gas.
-
Addition of Reagents: Add the anhydrous solvent (e.g., nitromethane) via syringe, followed by the aromatic substrate.
-
Initiating the Reaction: Add the acylating agent dropwise to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water or a saturated NaHCO3 solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products from Cerium Triflate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions utilizing cerium(III) triflate (Ce(OTf)₃).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a cerium triflate-catalyzed reaction?
A1: Common impurities include residual cerium salts (Ce(OTf)₃ or its hydrolysis products), triflic acid (TfOH), unreacted starting materials, and reaction byproducts. The polarity of your target molecule will influence which impurities are most challenging to remove.
Q2: My product is polar and water-soluble. How can I effectively remove the cerium triflate catalyst?
A2: For polar and water-soluble products, traditional aqueous workups can be challenging. Consider the following strategies:
-
Precipitation: After quenching the reaction, you can attempt to precipitate the cerium salts. One common method involves the oxidation of Ce(III) to Ce(IV) using an oxidizing agent like hydrogen peroxide, followed by pH adjustment to precipitate insoluble cerium(IV) hydroxide (B78521) (Ce(OH)₄).
-
Solvent Extraction with a Specialized Solvent System: A 3:1 mixture of chloroform (B151607) and isopropanol (B130326) can be effective for extracting highly polar organic compounds from an aqueous phase.
-
Size Exclusion Chromatography: If your product is significantly different in size from the cerium triflate, size exclusion chromatography may be a viable, non-aqueous purification method.
Q3: How can I remove residual triflic acid (TfOH) without using a base that could decompose my product?
A3: Triflic acid is a strong acid and can be difficult to remove. Here are some techniques that avoid basic conditions:
-
Azeotropic Removal: Co-distillation with a high-boiling point solvent like toluene (B28343) under reduced pressure can help remove trace amounts of triflic acid.
-
Trituration: If your product is a solid, triturating the crude material with a non-polar solvent in which triflic acid is insoluble may effectively wash it away.
-
Filtration through a Plug of Neutral Alumina (B75360) or Silica (B1680970) Gel: A quick filtration through a short plug of silica gel or neutral alumina can sometimes remove triflic acid, though this may not be effective for highly polar products that could adhere to the stationary phase.
Q4: Can I recycle the cerium triflate catalyst?
A4: Yes, cerium triflate is a recyclable catalyst. One of the advantages of lanthanide triflates is their stability in aqueous media, which allows for their recovery from the aqueous phase after extraction of the organic product. After an aqueous workup, the water layer containing the cerium triflate can be carefully concentrated to recover the catalyst for future use.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product decomposition during aqueous workup. | The product is sensitive to acidic or basic conditions. The workup may be generating triflic acid from the hydrolysis of cerium triflate, or a basic wash (e.g., sodium bicarbonate) is being used. | - Use a neutral quench with cold, deionized water or a saturated ammonium (B1175870) chloride (NH₄Cl) solution. - Avoid strong bases for neutralization. If a base is necessary, consider a milder, non-nucleophilic base like a hindered pyridine (B92270) derivative. |
| Formation of an emulsion during extraction. | High concentrations of salts or polar solvents (like THF or acetonitrile) remaining in the reaction mixture can lead to emulsion formation. | - Add brine (saturated aqueous NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer. - If possible, remove volatile organic solvents like THF or acetonitrile (B52724) on a rotary evaporator before the aqueous workup. - Filter the emulsion through a pad of Celite. |
| Cerium salts co-eluting with the product during column chromatography. | The product is highly polar and has a similar affinity for the stationary phase as the cerium salts. | - Before chromatography, perform a workup designed to remove the majority of the cerium salts (e.g., precipitation). - Use a different stationary phase. For example, if you are using silica gel, consider alumina or a reverse-phase silica gel. - Add a chelating agent to the mobile phase (use with caution as this can affect product stability). |
| Streaking or tailing of the product on the TLC plate and during column chromatography. | The product may be interacting with residual acid on the silica gel or coordinating with cerium salts. | - Add a small amount of a volatile organic base, like triethylamine (B128534) (~0.1-1%), to the eluent to neutralize acidic sites on the silica gel. - For acidic products, adding a small amount of acetic or formic acid to the eluent can improve peak shape. |
| The product appears as an oil instead of a solid after purification. | Residual triflic acid may be present, as it is hygroscopic and can prevent crystallization. | - Employ azeotropic removal with toluene to eliminate trace triflic acid. |
Quantitative Data Summary
The following table summarizes hypothetical data for the purification of a moderately polar organic product from a cerium triflate-catalyzed reaction, illustrating the potential outcomes of different purification strategies.
| Purification Strategy | Starting Crude Mass (g) | Final Product Mass (g) | Yield (%) | Purity by ¹H NMR (%) | Key Observations |
| Direct Column Chromatography | 1.0 | 0.65 | 65 | 85 | Significant streaking on the column; co-elution with impurities. |
| Aqueous Workup followed by Column Chromatography | 1.0 | 0.75 | 75 | 95 | Reduced streaking; most cerium salts removed in the aqueous phase. |
| Precipitation of Cerium Salts followed by Column Chromatography | 1.0 | 0.80 | 80 | >98 | Cleaner crude material before chromatography; sharper peaks and better separation. |
Detailed Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Cerium Triflate
This protocol is suitable for products that are not highly water-soluble and are stable to mild aqueous conditions.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
Deionized water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) if residual acid needs to be neutralized (use with caution for base-sensitive products).
-
Brine (saturated aqueous NaCl) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Further Purification: The resulting crude product can be further purified by column chromatography, recrystallization, or distillation.
Protocol 2: Purification via Precipitation of Cerium(IV) Hydroxide
This protocol is particularly useful for reactions where the product is polar and difficult to separate from cerium salts by extraction.
-
Solvent Removal: If the reaction was performed in a volatile organic solvent, remove it under reduced pressure.
-
Redissolution: Redissolve the crude reaction mixture in a suitable solvent (e.g., water, methanol).
-
Oxidation: Cool the solution to 0 °C. Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) to oxidize Ce(III) to Ce(IV). The amount of H₂O₂ will need to be optimized for your specific reaction scale.
-
Precipitation: Slowly add a dilute aqueous solution of ammonium hydroxide (NH₄OH) dropwise to raise the pH to approximately 4. This should precipitate cerium(IV) hydroxide (Ce(OH)₄) as a solid.
-
Filtration: Filter the mixture through a pad of Celite to remove the precipitated cerium salts. Wash the filter cake with the solvent used for redissolution.
-
Product Isolation: The desired product should now be in the filtrate. Concentrate the filtrate and proceed with further purification if necessary (e.g., column chromatography).
Visualizations
Caption: General workflow for the purification of products from cerium triflate reactions.
Caption: Troubleshooting decision tree for common purification issues.
troubleshooting low conversion rates in cerium triflate catalysis
Welcome to the technical support center for cerium triflate catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on overcoming low conversion rates.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates are a common challenge in catalysis. This guide provides a systematic approach to identifying and resolving the root cause of poor performance in your cerium triflate-catalyzed reaction.
Q1: My cerium triflate-catalyzed reaction has a low or no conversion. What are the most common initial checks I should perform?
When troubleshooting a low-yield reaction, begin by verifying the fundamentals of your experimental setup and reagents.
-
Catalyst Integrity: Ensure your cerium(III) triflate is of high purity (≥98%) and has been stored correctly.[1] It is a white solid that should be stored at room temperature in a tightly sealed container.[2]
-
Anhydrous Conditions (if required): While cerium(III) triflate is known for its water tolerance in many reactions, some specific transformations may still be sensitive to moisture.[3][4] Ensure your glassware was rigorously dried and that your solvents are anhydrous, especially if you are performing a reaction known to be sensitive to water, such as a Friedel-Crafts acylation.
-
Reagent Purity: Verify the purity of your starting materials. Impurities in the substrate or other reagents can sometimes interfere with the catalyst or the reaction pathway.
Q2: How can I be sure my cerium triflate catalyst is active?
Catalyst deactivation can be a significant cause of low conversion. Here’s how to assess and prevent it:
-
Proper Storage: Cerium triflate should be stored in a cool, dry place in a well-sealed container to prevent hydration, which could affect its activity in some reactions.[2]
-
Handling: While brief handling in the air is generally acceptable, for moisture-sensitive reactions, it is best practice to handle the catalyst under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen).[5]
-
Visual Inspection: The catalyst should be a white, free-flowing solid.[1] Clumping may indicate hydration.
-
Recycling and Reuse: Cerium triflate can often be recovered and reused. A common procedure involves extracting the organic product, followed by concentrating the aqueous layer containing the catalyst under reduced pressure and drying it under vacuum.[3] A decrease in activity after recycling could indicate incomplete recovery or deactivation during the workup process.
Q3: My catalyst seems fine, but my conversion is still low. What reaction parameters should I investigate?
Optimizing reaction conditions is crucial for achieving high yields. Consider the following parameters:
-
Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and yield. While a catalytic amount is sufficient, the optimal loading can vary depending on the specific reaction. For example, in the thioacetalization of carbonyl compounds, 10 mol-% has been found to be effective.[4] Increasing the catalyst loading beyond the optimum may not lead to a significant improvement in yield.[4]
-
Solvent Choice: The choice of solvent can influence the solubility of reagents and the catalyst's Lewis acidity, thereby affecting the reaction rate.[6] Some reactions, like the thioacetalization of certain carbonyl compounds, proceed efficiently under solvent-free conditions.[3][4] For other reactions, polar solvents may be more effective.
-
Temperature: Temperature plays a critical role in reaction kinetics.[7] While many cerium triflate-catalyzed reactions proceed at room temperature, some may require heating to overcome the activation energy.[8][9] Conversely, excessively high temperatures can lead to catalyst deactivation or the formation of byproducts.[7] It is crucial to find the optimal temperature range for your specific reaction.
-
Reaction Time: Monitor the reaction progress over time using techniques like TLC or GC to ensure it has reached completion. Insufficient reaction time will naturally lead to low conversion.
Q4: Could my substrate be inhibiting the reaction?
Yes, the nature of your substrate can significantly impact the success of the catalysis.
-
Electron-Withdrawing/Donating Groups: In reactions like Friedel-Crafts acylation, the electronic properties of the aromatic substrate are critical. Strongly deactivated aromatic rings (e.g., those with nitro groups) may not be suitable substrates.[10] Conversely, highly activated substrates may be prone to side reactions.
-
Coordinating Functional Groups: Functional groups on the substrate that can coordinate strongly with the cerium ion (a Lewis acid) can sometimes inhibit or "poison" the catalyst.[11] This can prevent the catalyst from activating the desired part of the molecule.
-
Steric Hindrance: Bulky substituents on the substrate near the reaction center can sterically hinder the approach of the catalyst and other reagents, leading to lower reaction rates.
Frequently Asked Questions (FAQs)
Q: Is cerium triflate sensitive to air and moisture?
A: Cerium(III) triflate is generally considered a water-tolerant Lewis acid, and many reactions can be carried out without strictly anhydrous conditions.[3] However, it is hygroscopic and should be stored in a tightly sealed container in a dry place.[2] For reactions that are sensitive to water, handling under an inert atmosphere is recommended.[5]
Q: Can I recycle and reuse the cerium triflate catalyst?
A: Yes, one of the advantages of cerium triflate is its recyclability. A general procedure for recovery involves aqueous workup, where the catalyst remains in the aqueous phase, which can then be concentrated and dried for reuse.[3]
Q: What is a typical catalyst loading for a cerium triflate-catalyzed reaction?
A: The optimal catalyst loading is reaction-dependent. However, a loading of 1-10 mol-% is a common starting point for many transformations.[4] For example, 10 mol-% is effective for thioacetalization reactions.[4]
Q: Does the oxidation state of cerium matter?
A: Yes, the oxidation state is critical. Cerium(III) triflate (Ce(OTf)₃) is a common Lewis acid catalyst.[10] Cerium(IV) triflate (Ce(OTf)₄) is a strong oxidizing agent and is used in different types of reactions, such as benzylic oxidations.[12] The hydration state of Ce(IV) triflate can also influence its reactivity.[12]
Data Presentation
Table 1: Effect of Catalyst and Catalyst Loading on Thioacetalization
This table summarizes the effect of different Lewis acid catalysts and the loading of Cerium(III) triflate on the yield of the thioacetalization of 4-chlorobenzaldehyde (B46862) with thiophenol under solvent-free conditions at room temperature.
| Entry | Catalyst | Catalyst Loading (mol-%) | Time (min) | Yield (%) |
| 1 | InCl₃ | 10 | 60 | 40 |
| 2 | La(OTf)₃ | 10 | 60 | 60 |
| 3 | Cu(OTf)₂ | 10 | 60 | 70 |
| 4 | Sc(OTf)₃ | 10 | 60 | 90 |
| 5 | Ce(OTf)₃ | 2 | 30 | 40 |
| 6 | Ce(OTf)₃ | 5 | 10 | 85 |
| 7 | Ce(OTf)₃ | 10 | 5 | 98 |
| 8 | Ce(OTf)₃ | 20 | 5 | 98 |
| 9 | Yb(OTf)₃ | 10 | 5 | 95 |
| 10 | Y(OTf)₃ | 10 | 5 | 92 |
Data adapted from a model reaction.[4] Yields are for the isolated product.
Experimental Protocols
General Experimental Protocol for Thioacetalization of a Carbonyl Compound
This protocol is a general guideline for the thioacetalization of an aldehyde or ketone using cerium(III) triflate under solvent-free conditions.
Materials:
-
Carbonyl compound (1.0 mmol)
-
Thiol (2.2 mmol)
-
Cerium(III) triflate (Ce(OTf)₃) (0.1 mmol, 10 mol-%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask charged with the carbonyl compound (1.0 mmol) and the thiol (2.2 mmol), add cerium(III) triflate (0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add diethyl ether to the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Catalyst Recovery:
-
Combine the aqueous layers from the workup.
-
Concentrate the aqueous solution under reduced pressure.
-
Dry the resulting solid under vacuum to recover the cerium(III) triflate catalyst for future use.[3]
Visualizations
Troubleshooting Workflow for Low Conversion Rates
Caption: A flowchart for troubleshooting low catalytic activity.
General Experimental Workflow
Caption: A general workflow for a cerium triflate-catalyzed reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sds.strem.com [sds.strem.com]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. catalystseurope.org [catalystseurope.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Cerium(III) Trifluoromethanesulfonate Catalyst
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the regeneration and reuse of Cerium(III) Trifluoromethanesulfonate (Ce(OTf)₃), a versatile and water-tolerant Lewis acid catalyst.
Frequently Asked Questions (FAQs)
Q1: What is Cerium(III) Trifluoromethanesulfonate and what are its primary applications? A1: Cerium(III) Trifluoromethanesulfonate, often abbreviated as Ce(OTf)₃, is a salt of cerium and trifluoromethanesulfonic acid. It functions as an efficient and water-tolerant Lewis acid catalyst in various organic transformations. It is particularly effective for Friedel-Crafts acylation and alkylation reactions, allowing these reactions to proceed smoothly under catalytic conditions to yield aromatic ketones and alkylated aromatics.[1]
Q2: What are the main advantages of using Ce(OTf)₃ over traditional Lewis acids like AlCl₃? A2: The primary advantage of Ce(OTf)₃ is its stability and catalytic activity in the presence of water.[1] Unlike traditional Lewis acids such as aluminum chloride (AlCl₃), which hydrolyze destructively in water, Ce(OTf)₃ can be used in aqueous solutions or with wet reagents. This property simplifies experimental work-ups and allows for a broader range of reaction conditions. Furthermore, it can be easily recovered from aqueous phases and reused multiple times without a significant loss of activity.[2]
Q3: Is the catalyst truly reusable? How many times can it be recycled? A3: Yes, Ce(OTf)₃ is designed for reusability. The catalyst can be recovered from the reaction mixture, typically through an aqueous work-up, and reused for several cycles. Some studies on similar rare-earth triflates, such as Er(OTf)₃, show they can be reused several times without a significant drop in catalytic performance.[2] The exact number of cycles depends on the specific reaction conditions, the presence of impurities, and the rigor of the regeneration protocol.
Q4: How is the catalyst typically recovered after a reaction? A4: Recovery is generally straightforward due to the catalyst's high water solubility. After the reaction in an organic solvent is complete, water is added to the mixture. The Ce(OTf)₃ catalyst partitions into the aqueous phase, while the organic products remain in the organic phase. The two layers are separated, and the catalyst is recovered from the aqueous layer by evaporating the water.
Troubleshooting Guide
This section addresses specific issues that may arise during the recovery and reuse of the Ce(OTf)₃ catalyst.
Q5: My catalyst's activity has significantly decreased after the first reuse. What could be the cause? A5: A sudden drop in activity is often due to incomplete regeneration or contamination.
-
Possible Cause 1: Residual Water. While water-tolerant, the catalytic activity of Ce(OTf)₃ can be influenced by the amount of coordinated water. Inconsistent drying can lead to variable performance.
-
Troubleshooting Step: Ensure the recovered catalyst is dried thoroughly under high vacuum at an elevated temperature (e.g., 120-150°C) for several hours to remove all water before reuse.
-
Possible Cause 2: Contamination. The catalyst may be contaminated with reaction by-products, starting materials, or impurities from solvents. These substances can block the active catalytic sites.[3]
-
Troubleshooting Step: Before drying, wash the aqueous solution containing the catalyst with a non-polar organic solvent (e.g., hexane) to remove organic residues.
Q6: I am experiencing poor recovery of the catalyst from the reaction mixture. What should I do? A6: Poor recovery is typically an issue of solubility.
-
Possible Cause: The catalyst may have some solubility in the organic solvent used, especially if the solvent is polar (e.g., THF, acetonitrile).
-
Troubleshooting Step: After the reaction, add a sufficient volume of water to the reaction mixture to fully extract the catalyst into the aqueous phase. If the product is also water-soluble, an alternative separation method like solvent nanofiltration might be necessary, though this is a more advanced technique.[4]
Q7: The physical appearance of my catalyst has changed after recovery (e.g., color change, clumping). Is this a problem? A7: A change in appearance could indicate a structural change or the presence of impurities.
-
Possible Cause 1: Hydrolysis. Under certain pH and temperature conditions, Ce(OTf)₃ might undergo partial hydrolysis to form cerium hydroxides or oxides, which are insoluble.[5]
-
Troubleshooting Step: Maintain a slightly acidic pH during the aqueous work-up to prevent hydrolysis. If solids have formed, the catalyst may be irreversibly deactivated.
-
Possible Cause 2: Sintering. If the catalyst is dried at excessively high temperatures, sintering (agglomeration of particles) can occur, reducing the active surface area.[3]
-
Troubleshooting Step: Follow the recommended drying temperature and avoid overheating. If sintering is suspected, the catalyst may be permanently damaged.
Catalyst Reusability Data
The reusability of lanthanide triflates is a key feature. The following table provides representative data for the reuse of a similar catalyst, Erbium(III) Triflate (Er(OTf)₃), which showcases the typical performance across multiple cycles.
| Reuse Cycle | Yield (%) |
| 1st Use | 95% |
| 2nd Reuse | 94% |
| 3rd Reuse | 94% |
| 4th Reuse | 92% |
| 5th Reuse | 91% |
| Table 1: Representative catalytic activity of a reusable lanthanide triflate catalyst over five cycles. Data modeled on typical performance described for catalysts like Er(OTf)₃.[2] |
Experimental Protocols
Protocol 1: Model Reaction - Friedel-Crafts Acylation of Anisole (B1667542)
-
To a stirred solution of anisole (1.0 mmol) in nitromethane (B149229) (5 mL), add Ce(OTf)₃ (0.1 mmol, 10 mol%).
-
Add acetic anhydride (B1165640) (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 6 hours, monitoring progress with Thin Layer Chromatography (TLC).
Protocol 2: Catalyst Recovery and Regeneration
-
Upon reaction completion, add deionized water (15 mL) to the reaction vessel.
-
Stir the biphasic mixture vigorously for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers for product isolation.
-
Collect the aqueous layer, which contains the Ce(OTf)₃ catalyst.
-
Remove the water from the aqueous layer under reduced pressure (rotary evaporation) to obtain a solid residue.
-
Transfer the solid catalyst to a vacuum oven and dry at 140°C under high vacuum for 4-6 hours.
-
Store the reactivated, anhydrous Ce(OTf)₃ in a desiccator for future use.
Visualized Workflows and Logic
The following diagrams illustrate the catalyst reuse cycle and a logical troubleshooting path for decreased activity.
Caption: Workflow for the recovery and reuse of Ce(OTf)₃ catalyst.
Caption: Troubleshooting logic for diagnosing decreased catalyst activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 4. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Cerium Triflate Mediated Transformations
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the identification of byproducts in reactions mediated by cerium triflate (Ce(OTf)₃ or Ce(OTf)₄).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low Yield and Formation of a Water-Soluble Byproduct
Q1: My reaction is showing low yield of the desired product, and I observe a significant amount of a polar, water-soluble byproduct during workup. What is the likely cause and how can I identify it?
A1: The most common cause for these observations is the hydrolysis of the cerium triflate catalyst or starting materials, especially if trace amounts of water are present. Cerium triflates are water-tolerant Lewis acids, but their catalytic activity can be affected by water, and they can promote hydration of certain functional groups.
Potential Byproducts:
-
Hydrated Cerium Species: In the presence of water, cerium triflate can form various hydrated complexes, which may have reduced catalytic activity.
-
Hydrolysis of Starting Materials or Products: If your substrates or products contain water-sensitive groups (e.g., esters, acetals), cerium triflate can catalyze their hydrolysis. For example, in the deprotection of PMB ethers, unsaturated alcohols may decompose through side electrophilic additions to double bonds.[1]
-
Triflic Acid (TfOH): Hydrolysis of the triflate anion can generate triflic acid, a very strong Brønsted acid, which can catalyze undesired side reactions.
Troubleshooting & Identification Protocol:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Handling the catalyst in an inert atmosphere glovebox is recommended for sensitive reactions.[2]
-
Byproduct Characterization:
-
After aqueous workup, carefully isolate the aqueous layer.
-
Analyze the aqueous layer by Electrospray Ionization Mass Spectrometry (ESI-MS) to identify potential hydrated cerium species or hydrolyzed organic fragments.[2]
-
Use ¹H and ¹⁹F NMR spectroscopy to detect the presence of triflic acid or its salts in the reaction mixture.
-
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and detect the formation of polar byproducts in real-time.
Issue 2: Byproduct Formation in Friedel-Crafts Reactions
Q2: I am performing a Friedel-Crafts acylation using cerium(III) triflate and observing multiple products. What are the possible side reactions?
A2: While cerium(III) triflate can be an effective catalyst for Friedel-Crafts acylations, several side reactions can lead to a mixture of products, especially with activated or deactivated aromatic rings.[3][4][5]
Potential Byproducts & Causes:
-
Isomerization: Polyalkylation is a common issue in Friedel-Crafts alkylations, though less so in acylations. However, with highly activated arenes, you might see acylation at multiple positions.
-
Deacylation/Rearrangement: Under harsh conditions, the product ketone can undergo rearrangement or deacylation.
-
Reaction with Catalyst: The ketone product can form a complex with the Lewis acid, which can sometimes lead to catalyst deactivation or further reactions.[6]
-
Self-Condensation of Acylating Agent: The acylating agent (e.g., an acid anhydride) can undergo self-condensation.
Troubleshooting & Identification Protocol:
-
Optimize Reaction Conditions:
-
Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Catalyst Loading: Use the minimum effective amount of cerium triflate. For some substrates, as little as 1-5 mol% is sufficient.
-
Order of Addition: Slowly add the acylating agent to the mixture of the arene and catalyst to maintain a low concentration of the electrophile.[6]
-
-
Structural Elucidation of Byproducts:
-
Isolate the major byproducts using column chromatography.
-
Characterize the isolated compounds using a combination of analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): To determine the connectivity and substitution pattern on the aromatic ring.
-
Mass Spectrometry (GC-MS or LC-MS): To determine the molecular weight and fragmentation pattern of the byproducts.[7][8]
-
Infrared (IR) Spectroscopy: To identify key functional groups.[8]
-
-
Issue 3: Unexpected Products in Alcohol Acetylation/Esterification
Q3: During the acetylation of a secondary alcohol using cerium(III) triflate and acetic anhydride, I've isolated a byproduct that appears to be an elimination product. Is this common?
A3: Yes, while cerium(III) triflate is an efficient catalyst for alcohol acetylation, it can also promote elimination reactions (dehydration) in substrates prone to forming stable carbocations, such as secondary and tertiary alcohols.[9] Cerium(IV) triflate is also a known catalyst for esterification reactions.[10][11]
Potential Byproducts:
-
Alkenes: From the dehydration of the alcohol.
-
Di-acetylated products or oligomers: If diols are present.
-
Rearrangement Products: If the intermediate carbocation can rearrange to a more stable form.
Troubleshooting & Identification Protocol:
-
Control Temperature: Keep the reaction temperature low (e.g., 0 °C to room temperature) to favor the acetylation pathway over elimination.
-
Use a Non-Coordinating Solvent: Solvents like dichloromethane (B109758) or acetonitrile (B52724) are generally preferred.
-
Byproduct Analysis:
-
GC-MS: An excellent technique for identifying volatile byproducts like alkenes.[7]
-
¹H NMR: Look for the appearance of vinyl proton signals, which are characteristic of alkenes.
-
Bromine Test: A simple chemical test where the disappearance of the bromine color indicates the presence of C=C double bonds.
-
Data Summary
The efficiency of byproduct formation is highly dependent on the reaction conditions. Below is a summary of how different parameters can influence the outcome of a hypothetical Friedel-Crafts acylation of anisole.
| Parameter | Condition A (Optimized) | Condition B (Sub-optimal) | Expected Outcome |
| Catalyst | Ce(OTf)₃ (5 mol%) | Ce(OTf)₃ (20 mol%) | Higher catalyst loading can increase byproduct formation. |
| Temperature | 25°C | 80°C (Reflux) | Elevated temperatures often lead to more side reactions. |
| Solvent | Anhydrous Nitromethane | Dichloromethane (not fully dried) | Presence of water leads to catalyst deactivation and hydrolysis byproducts.[6] |
| Substrate | Anisole | Aniline | Aromatic amines can react with the Lewis acid catalyst, inhibiting the desired reaction.[6] |
Key Experimental Methodologies
Protocol: General Procedure for Byproduct Identification
-
Reaction Quenching: Upon completion (monitored by TLC), cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.[6]
-
Separation of Layers: Combine the organic layers. Keep the aqueous layer for analysis if water-soluble byproducts are suspected.
-
Washing and Drying: Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product and isolate byproducts using flash column chromatography on silica (B1680970) gel.
-
Spectroscopic Analysis: Subject the isolated byproduct(s) to a full suite of spectroscopic analyses for structural elucidation (NMR, MS, IR, etc.).[8][12]
Visual Guides
Troubleshooting Workflow for Byproduct Identification
Caption: A logical workflow for identifying and addressing unexpected byproducts.
Factors Influencing Byproduct Formation
Caption: Relationship between reaction parameters and common byproduct classes.
References
- 1. researchgate.net [researchgate.net]
- 2. web.uvic.ca [web.uvic.ca]
- 3. researchgate.net [researchgate.net]
- 4. Why has Cerium (III) Triflate been Forgotten among the Catalysts for the Friedel-Crafts Acylation? [iris.unical.it]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of organometal(loid) compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
impact of ligand addition on cerium trifluoromethanesulfonate catalysis
Welcome to the technical support center for cerium trifluoromethanesulfonate (B1224126) (Ce(OTf)₃) catalysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving ligand-modified cerium catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of cerium trifluoromethanesulfonate, Ce(OTf)₃, in catalysis?
Cerium(III) trifluoromethanesulfonate is a versatile and effective Lewis acid catalyst used in a variety of organic reactions.[1] Its ability to accept electron pairs facilitates numerous transformations, including Friedel-Crafts reactions, cycloadditions, and the synthesis of complex molecules under mild conditions.[1][2][3] It is valued for its stability, solubility in organic solvents, and its role in enhancing reaction rates and improving yields.[1]
Q2: Why is it often necessary to add a ligand to a cerium-catalyzed reaction?
Adding a ligand to a cerium catalyst system is a critical strategy for tuning and controlling the reaction's outcome. Ligands can:
-
Modulate Reactivity and Selectivity: By coordinating to the cerium ion, ligands influence its electronic and steric properties.[4] This can enhance catalytic activity and direct the reaction towards a specific product, including achieving asymmetric synthesis with chiral ligands.[5]
-
Stabilize the Metal Center: Ligands can stabilize reactive cerium species, preventing degradation or oligomerization.[6][7]
-
Enable Novel Reaction Pathways: In photocatalysis, certain ligands, like benzoates, can participate in a Ligand-to-Metal Charge Transfer (LMCT) process upon light excitation. This generates reactive radicals that drive the desired transformation.[8][9]
Q3: What is Ligand-to-Metal Charge Transfer (LMCT) and how does it impact catalysis?
Ligand-to-Metal Charge Transfer (LMCT) is a key mechanism in cerium photocatalysis. In this process, a ligand coordinated to a cerium ion (e.g., Ce(IV)) absorbs light, causing an electron to be transferred from the ligand to the metal center.[10][11] This simultaneously reduces the cerium (e.g., to Ce(III)) and oxidizes the ligand, often leading to homolytic bond cleavage that generates a reactive radical.[8][9] This radical can then act as a potent agent, for instance, a hydrogen atom abstractor, to activate substrates for subsequent functionalization.[9]
Q4: What types of ligands are commonly used with cerium catalysts?
A variety of ligand classes have been explored. The choice depends on the specific reaction mechanism.
-
For Photocatalytic LMCT Processes: Oxo-anions such as carboxylates (e.g., benzoate (B1203000) derivatives), phosphates, and hydroxamic acids have proven effective.[8]
-
For Asymmetric Catalysis: Polydentate chiral ligands, such as Pyridylbisoxazoline (PyBOX) scaffolds, are investigated to induce enantioselectivity.[5]
-
For Stabilizing High-Valent Species: Robust metalloligands like polyoxometalates are studied to stabilize reactive intermediates such as Ce(IV)=O species.[6][7]
Troubleshooting Guide
Problem: No reaction or minimal product formation.
Q: My cerium-catalyzed reaction is not working. What are the first things I should check?
A: In many cerium-catalyzed systems, especially photocatalytic ones, several components are absolutely essential. Control experiments have shown that reactions often fail to proceed if any one of these is absent.[8]
-
Verify the Cerium Catalyst: Ensure that the cerium salt was added and is of sufficient purity (typically ≥98%).[1] Cerium triflate is hygroscopic and should be stored in a dry environment.[12]
-
Confirm Ligand Presence: Many reactions, particularly those involving C-H activation, do not proceed without the appropriate ligand (e.g., benzoic acid).[8]
-
Check for Light Source (for photocatalysis): LMCT-driven reactions are light-dependent and will not occur in the dark. Ensure your light source (e.g., 395 nm LED) is functional and has a sufficiently high intensity, as some transformations require it.[8]
-
Assess Reaction Atmosphere: Ensure the reaction is performed under the correct atmosphere (e.g., inert gas like argon or nitrogen) if required by the protocol to prevent side reactions with oxygen or moisture.
Problem: Low product yield.
Q: My reaction is producing the desired product, but the yield is consistently low. How can I optimize it?
A: Low yields can often be improved by systematically optimizing reaction parameters.
-
Base Addition: For ligands that need to be deprotonated in-situ (like benzoic acid), the choice and amount of base (e.g., Cs₂CO₃, Na₂CO₃) can significantly enhance the yield.[8]
-
Solvent and Concentration: The reaction solvent (e.g., dry acetonitrile) and concentration can impact outcomes. Diluting the reaction mixture can sometimes improve yield by preventing the formation of inactive catalyst dimers.[8]
-
Reactant Stoichiometry: Adjusting the ratio of your starting materials can push the equilibrium towards product formation.[8]
-
Ligand Screening: The chosen ligand has a profound impact. If one ligand gives a low yield, screening other types (e.g., different benzoate derivatives, phosphates) may identify a more effective option.[8]
Problem: Catalyst deactivation or poor recyclability.
Q: My catalyst's activity decreases significantly upon reuse. What could be causing this deactivation?
A: Catalyst deactivation is often linked to the leaching of the active metal species from the support (if heterogeneous) or its conversion into a soluble, inactive form.
-
Leaching: The primary cause of deactivation for some supported catalysts is the leaching of the metal. This can be induced by the formation of a soluble complex between the catalyst and the reactant or product (e.g., a diol forming a glycolate (B3277807) complex with rhenium, a related system).[13]
-
Mitigation Strategy: Driving the reaction to full conversion can sometimes lead to the re-deposition of the active species, improving stability.[13] For homogeneous catalysts, ensure that the ligand framework is robust and does not degrade under the reaction conditions.
Quantitative Data Summary
Table 1: Impact of Ligand Class on Cerium-Catalyzed C-H Functionalization Yield (Data synthesized from a model reaction screening study.[8])
| Entry | Ligand Class | Example Ligand | Product Yield (%) |
| 1 | Phosphate | 1,1´-Binaphthyl-2,2´-diyl hydrogen phosphate | 59 |
| 2 | Benzoic Acid Derivative | Benzoic Acid | 44 - 86 |
| 3 | Hydroxamic Acid | Benzohydroxamic acid | 35 |
| 4 | Bromide Anion | Tetrabutylammonium (B224687) bromide | 26 |
| 5 | N-heterocyclic | Pyridine | 0 |
| 6 | Alcohol | Methanol | 0 |
| 7 | Fluoride Anion | Tetrabutylammonium fluoride | 0 |
Table 2: Example of Reaction Condition Optimization (Data based on the photocatalytic trifluoromethyl-thiolation using CeF₄ and benzoic acid.[8])
| Entry | Deviation from Standard Conditions | Yield (%) |
| 1 | Standard Conditions* | 44 |
| 2 | No Cerium Salt | 0 |
| 3 | No Light | 0 |
| 4 | No Benzoic Acid Ligand | 0 |
| 5 | Use Cs₂CO₃ as base (in-situ deprotonation) | 55 |
| 6 | Use Na₂CO₃ as base | 59 |
*Standard Conditions: CeF₄ (5 mol%), tetrabutylammonium benzoate (5 mol%), dry acetonitrile, 395 nm high-power LED, 24h, 25°C.
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic C-H Functionalization via LMCT (This protocol is a generalized representation based on methodologies described in the literature.[8][10])
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the cerium catalyst (e.g., CeF₄, 5 mol%), the ligand (e.g., benzoic acid, 5 mol%), and the base (e.g., Cs₂CO₃, 5 mol%).
-
Reagent Addition: Seal the vial with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes. Add the substrate (1.0 eq) and the reaction partner (1.5 eq) via syringe, followed by the anhydrous solvent (e.g., acetonitrile, to achieve a 0.1 M concentration).
-
Reaction Setup: Place the vial approximately 1-2 cm from a high-intensity 395 nm LED lamp. Use a fan to maintain the reaction temperature at approximately 25 °C.
-
Irradiation: Stir the reaction mixture and irradiate for the specified time (e.g., 24 hours). The progress of the reaction can be monitored by TLC or GC-MS analysis of aliquots.
-
Work-up and Analysis: Upon completion, quench the reaction as appropriate. Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude product using flash column chromatography to isolate the desired compound. Characterize the product using standard analytical techniques (NMR, HRMS).
Visualizations
Caption: A typical experimental workflow for a ligand-modified cerium photocatalysis reaction.
Caption: A decision tree to diagnose and resolve issues of low reaction yield.
Caption: The key steps in a photocatalytic cycle initiated by LMCT in a cerium complex.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. uol.de [uol.de]
- 6. "Identifying redox active metalloligands for catalytic applications wit" by Yogesh LNU [louis.uah.edu]
- 7. louis.uah.edu [louis.uah.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ligand-Free Cerium-Catalyzed Decarboxylative Fluorination of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cerium(III) trifluoromethanesulfonate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. par.nsf.gov [par.nsf.gov]
Validation & Comparative
A Comparative Guide to Cerium Triflate and Scandium Triflate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, Lewis acid catalysis plays a pivotal role in facilitating a vast array of chemical transformations. Among the plethora of Lewis acids, lanthanide triflates have emerged as a class of highly efficient, water-tolerant, and recyclable catalysts. This guide provides an objective, data-driven comparison of two prominent members of this family: cerium(III) triflate (Ce(OTf)₃) and scandium(III) triflate (Sc(OTf)₃). Their performance in key organic reactions is evaluated, supported by experimental data and detailed protocols to aid in catalyst selection for research and development.
At a Glance: Key Differences and Similarities
Both cerium and scandium triflates are powerful Lewis acids, valued for their ability to catalyze a wide range of reactions.[1][2] Their triflate counterion imparts high Lewis acidity and stability. A key advantage of these catalysts is their water tolerance, allowing for reactions to be conducted in aqueous media, which aligns with the principles of green chemistry.[3][4] However, their catalytic activities can differ based on the specific reaction, a factor largely attributed to the difference in their ionic radii and resulting Lewis acidity. Scandium, with a smaller ionic radius, generally exhibits stronger Lewis acidity compared to cerium.[5][6]
Performance in Key Catalytic Reactions
The true measure of a catalyst's utility lies in its performance in various chemical transformations. Here, we compare the efficacy of cerium and scandium triflates in several fundamental organic reactions.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. Both Ce(OTf)₃ and Sc(OTf)₃ have proven to be effective catalysts for this reaction.
| Reaction | Aromatic Substrate | Acylating Agent | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Acetylation | Anisole | Acetic Anhydride | Ce(OTf)₃ (5) | Nitromethane | 0.25 | >99 | |
| Acetylation | Anisole | Acetic Anhydride | Sc(OTf)₃ (5) | Nitromethane | 6 | 96 | |
| Benzoylation | Toluene | Benzoic Anhydride | Ce(OTf)₃ (1) | Deep Eutectic Solvent | 0.17 | 85 | |
| Benzoylation | Toluene | Benzoic Anhydride | Sc(OTf)₃ (1) | Deep Eutectic Solvent | 0.17 | 92 |
Table 1: Comparative Performance in Friedel-Crafts Acylation. This table summarizes the catalytic activity of cerium triflate and scandium triflate in the Friedel-Crafts acylation of aromatic compounds.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the synthesis of cyclic and bicyclic compounds. Scandium triflate is a well-established catalyst for this reaction, known to enhance reaction rates and selectivity.[7] While cerium triflate is also known to catalyze cycloaddition reactions, direct comparative data with scandium triflate in Diels-Alder reactions is less common in the literature.
| Diene | Dienophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Isoprene | Methyl Vinyl Ketone | Sc(OTf)₃ (5) | Water | 24 | 74 | |
| Cyclopentadiene | Methyl Acrylate | Sc(OTf)₃ (10) | Dichloromethane | 3 | 90 |
Table 2: Scandium Triflate in Diels-Alder Reactions. This table presents representative data on the catalytic performance of scandium triflate in Diels-Alder reactions.
Aldol (B89426) and Michael Additions
Scandium triflate is widely recognized for its exceptional catalytic activity in Mukaiyama-aldol reactions and Michael additions, facilitating the formation of carbon-carbon bonds with high efficiency.[1][2] Cerium triflate has also been employed in Michael additions, although comprehensive comparative studies are limited.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Mukaiyama Aldol | Silyl enol ether of cyclohexanone | Benzaldehyde | Sc(OTf)₃ | 81 | |
| Michael Addition | Indole | Chalcone | Sc(OTf)₃ | 95 | |
| Michael Addition | Thiophenol | Chalcone | Ce(OTf)₃ | 92 |
Table 3: Performance in Aldol and Michael Additions. This table highlights the use of scandium and cerium triflates in aldol and Michael addition reactions.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalysts.
General Experimental Protocol for Friedel-Crafts Acylation
This protocol is a general procedure that can be adapted for both cerium and scandium triflate-catalyzed Friedel-Crafts acylations.
Materials:
-
Aromatic substrate (e.g., Anisole, 1 mmol)
-
Acylating agent (e.g., Acetic Anhydride, 1.1 mmol)
-
Metal Triflate (Ce(OTf)₃ or Sc(OTf)₃, 1-5 mol%)
-
Solvent (e.g., Nitromethane, 5 mL)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the aromatic substrate in the solvent, add the metal triflate catalyst.
-
Add the acylating agent dropwise to the mixture at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mechanistic Insights and Workflows
The catalytic cycle of lanthanide triflates in reactions like the Friedel-Crafts acylation generally involves the coordination of the Lewis acidic metal center to the carbonyl oxygen of the acylating agent. This coordination polarizes the carbonyl group, facilitating the generation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution.
The experimental workflow for a typical catalytic reaction involves several key stages from setup to product analysis.
Conclusion
Both cerium(III) triflate and scandium(III) triflate are highly effective and versatile Lewis acid catalysts with broad applications in organic synthesis. Scandium triflate often exhibits superior catalytic activity, which can be attributed to its higher Lewis acidity. However, cerium triflate, being more abundant and less expensive, presents a cost-effective alternative, particularly in large-scale applications. The choice between these two catalysts will ultimately depend on the specific requirements of the reaction, including the desired reactivity, selectivity, and economic considerations. The data and protocols presented in this guide aim to provide a solid foundation for making an informed decision in the selection and application of these powerful catalytic tools.
References
A Head-to-Head Battle of Lewis Acids: Cerium(III) Trifluoromethanesulfonate vs. Cerium(III) Chloride
A detailed comparison for researchers and drug development professionals on the catalytic efficacy of two prominent cerium-based Lewis acids, supported by experimental data and protocols.
In the landscape of organic synthesis, the choice of a Lewis acid catalyst is pivotal for the efficiency, selectivity, and overall success of a reaction. Among the plethora of options, cerium(III)-based catalysts have garnered significant attention due to their unique properties, including their oxophilicity and tolerance to various functional groups. This guide provides a comprehensive comparison of two widely used cerium(III) salts: cerium(III) trifluoromethanesulfonate (B1224126) (Ce(OTf)₃) and cerium(III) chloride (CeCl₃), as Lewis acid catalysts.
At a Glance: Key Differences and Performance Highlights
Cerium(III) trifluoromethanesulfonate is generally considered a stronger Lewis acid than cerium(III) chloride. This is attributed to the electron-withdrawing nature of the trifluoromethanesulfonate (triflate) anion, which increases the positive charge density on the cerium ion, thereby enhancing its ability to accept an electron pair. This difference in Lewis acidity often translates to higher catalytic activity for Ce(OTf)₃ in various organic transformations.
Table 1: General Properties and Catalytic Profile
| Property | Cerium(III) Trifluoromethanesulfonate (Ce(OTf)₃) | Cerium(III) Chloride (CeCl₃) |
| Lewis Acidity | Stronger | Milder |
| Solubility | Generally soluble in a wider range of organic solvents. | Often used as a hydrate (B1144303) (CeCl₃·7H₂O), with good solubility in protic solvents like methanol (B129727) and ethanol. Anhydrous form is also used. |
| Hygroscopicity | Hygroscopic | Very hygroscopic, especially the anhydrous form.[1] |
| Key Applications | Deprotection of ethers, Friedel-Crafts reactions, cycloadditions.[2][3] | Mannich reaction, Luche reduction, methoximation.[2][4][5] |
| Advantages | Higher catalytic activity, often requiring lower catalyst loading. | Lower cost, readily available, effective in specific reactions. |
| Disadvantages | Higher cost compared to CeCl₃. | Generally lower catalytic activity, may require co-catalysts in some reactions. |
Performance in Key Organic Reactions: A Data-Driven Comparison
To provide a clear and objective comparison, this section presents quantitative data from studies where the catalytic performance of Ce(OTf)₃ and CeCl₃ (or its derivatives) were evaluated in key organic reactions.
Deprotection of p-Methoxybenzyl (PMB) Ethers
The deprotection of protecting groups is a fundamental step in multi-step organic synthesis. A comparative study on the cleavage of PMB ethers highlights the superior efficacy of Ce(OTf)₃.
Table 2: Deprotection of p-Methoxybenzyl Ethers
| Catalyst System | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Ce(OTf)₃ | 1 | 0.5 | 95 | [3] |
| CeCl₃/NaI | 100 (equimolecular) | 2 | 88 | [3] |
As the data indicates, Ce(OTf)₃ is significantly more efficient, requiring a much lower catalyst loading and a shorter reaction time to achieve a higher yield compared to the CeCl₃/NaI system.[3]
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for the formation of aryl ketones. Ce(OTf)₃ has been shown to be an effective catalyst for this transformation.
Table 3: Friedel-Crafts Acylation of Anisole with Acetic Anhydride (B1165640)
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Ce(OTf)₃ | 5 | 0.25 | >99 (Isolated) | [6] |
While direct comparative data with CeCl₃ under the same conditions is limited in the reviewed literature, the high efficiency of Ce(OTf)₃ in this reaction is noteworthy.
Mannich Reaction
The Mannich reaction is a three-component condensation to form β-amino carbonyl compounds. CeCl₃·7H₂O has been demonstrated to be a highly efficient catalyst for this transformation.[2][4]
Table 4: One-Pot Three-Component Mannich Reaction
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| CeCl₃·7H₂O | 3 | 2 | 93 | [2][4] |
| CuSO₄ | - | 2 | 55 | [2][4] |
| CuCl₂ | - | 2 | 40 | [2][4] |
| ZnCl₂ | - | 2 | 15 | [2][4] |
| AlCl₃ | - | 2 | 12 | [2][4] |
| No Catalyst | 0 | 8 | 10 | [2][4] |
In a comparative study with other Lewis acids, CeCl₃·7H₂O emerged as the most effective catalyst for the Mannich reaction, affording a high yield in a short reaction time at room temperature.[2][4]
Experimental Protocols
For researchers looking to implement these catalysts, detailed experimental protocols for the aforementioned key reactions are provided below.
Protocol 1: Deprotection of p-Methoxybenzyl Ethers using Ce(OTf)₃
-
Reaction: Cleavage of a PMB ether to the corresponding alcohol.
-
Procedure:
-
To a solution of the p-methoxybenzyl ether (1 mmol) in a suitable solvent (e.g., acetonitrile), add cerium(III) trifluoromethanesulfonate (0.01 mmol, 1 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Friedel-Crafts Acylation using Ce(OTf)₃
-
Reaction: Acylation of an aromatic compound (e.g., anisole) with an acid anhydride (e.g., acetic anhydride).
-
Procedure:
-
To a solution of the arene (5 mmol) and the anhydride (10 mmol) in nitromethane (B149229) (10 mL), add cerium(III) triflate (250 µmol, 5 mol%).[6]
-
Reflux the reaction mixture at 100 °C and monitor by TLC.[6]
-
After completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with an organic solvent (e.g., methylene (B1212753) chloride).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation and purify the product by distillation or chromatography.
-
Protocol 3: Mannich Reaction using CeCl₃·7H₂O
-
Reaction: Three-component reaction of an aldehyde, an amine, and a ketone.
-
Procedure:
-
In a round-bottom flask, mix the ketone (1 mmol), aromatic aldehyde (1 mmol), and aromatic amine (1 mmol) in methanol (5 mL).[2][4]
-
Add cerium(III) chloride heptahydrate (0.03 mmol, 3 mol%) to the mixture.[2][4]
-
Stir the reaction at room temperature and monitor by TLC.[2][4]
-
Upon completion, collect the solid product by filtration and wash with methanol and water.[2][4]
-
The product can be further purified by recrystallization.
-
Visualizing the Catalytic Processes
To better understand the role of these Lewis acids, the following diagrams illustrate a general experimental workflow and a proposed catalytic cycle for a Lewis acid-catalyzed reaction.
References
- 1. [PDF] The use of anhydrous CeCl3 as a recyclable and selective catalyst for the acetalization of aldehydes and ketones | Semantic Scholar [semanticscholar.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Performance of Cerium(III) Triflate and Other Lanthanide Triflates
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to the success of synthetic endeavors. Lanthanide triflates have emerged as a versatile and powerful class of water-tolerant Lewis acids, finding broad application in a myriad of organic transformations. This guide provides an objective comparison of the catalytic performance of Cerium(III) trifluoromethanesulfonate (B1224126) (Ce(OTf)₃) with other common lanthanide triflates, supported by experimental data.
Performance Comparison of Lanthanide Triflates
The catalytic efficacy of lanthanide triflates is influenced by the nature of the lanthanide metal, the specific reaction, and the reaction conditions. Below is a comparative summary of their performance in several key organic reactions.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of carbon-carbon bond formation in aromatic chemistry. While traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts and are sensitive to moisture. Lanthanide triflates offer a recyclable and water-tolerant alternative.
Cerium(III) triflate has been demonstrated to be an effective catalyst for the acetylation of activated aromatic compounds. For less activated substrates, the addition of a co-catalyst such as lithium perchlorate (B79767) may be necessary to achieve high yields.[1]
Table 1: Performance of Ce(OTf)₃ in the Acetylation of Anisole (B1667542) [1]
| Entry | Acetic Anhydride (B1165640) (equiv.) | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | 10 | 30 | 1 | >99 |
| 2 | 10 | 5 | 2 | 92 |
| 3 | 2 | 30 | 0.8 | 82 |
| 4 | 2 | 5 | 0.25 | >99 |
| 5 | 2 | 1 | 4.5 | 66 |
Reaction conditions: Anisole, acetic anhydride, Ce(OTf)₃, in nitromethane (B149229) at 100°C.
A comparative study on the benzoylation of anisole in an ionic liquid, [bmim][BF₄], evaluated several metal triflates, highlighting the high efficiency of Sc(OTf)₃ among others, although Ce(OTf)₃ was not included in this specific comparison.
Table 2: Benzoylation of Anisole with Various Metal Triflates
| Catalyst (10 mol%) | Time | Conversion (%) |
| Cu(OTf)₂ | 1 h | 100 |
| Zn(OTf)₂ | Overnight | 100 |
| Sn(OTf)₂ | Overnight | 100 |
| Sc(OTf)₃ | Overnight | 100 |
Reaction conditions: Anisole (5 mmol), benzoyl chloride (1 mmol), catalyst (0.1 mmol), [bmim][BF₄], 80°C.
Acetylation and Deoxygenation of Alcohols
Lanthanide triflates are efficient catalysts for the acetylation of alcohols, a common protecting group strategy. In a study on the direct acetylation of alcohols with acetic acid, Scandium(III) triflate was found to be the most effective, with Ytterbium(III) triflate also demonstrating significant activity.[2] Cerium(III) triflate is also recognized as a powerful catalyst for the acetylation of a wide variety of alcohols.[3]
A direct comparison of lanthanide triflates was conducted for the deoxygenation of 1-phenylethanol. In this study, Ce(OTf)₃ showed moderate activity.
Table 3: Deoxygenation of 1-Phenylethanol with Various Lanthanide Triflates [4]
| Catalyst (10 mol%) | Yield of Ethylbenzene (%) | Yield of Ether byproduct (%) |
| Sc(OTf)₃ | 98 | 2 |
| Ce(OTf)₃ | 63 | 36 |
| La(OTf)₃ | 0 | 0 |
| Sm(OTf)₃ | trace | 98 |
| Eu(OTf)₃ | trace | 98 |
| Nd(OTf)₃ | trace | 98 |
Reaction conditions: 1-phenylethanol, Et₃SiH (1.1 equiv.), catalyst, CD₂Cl₂ at 60°C for 4 hours.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Lanthanide triflates have been shown to catalyze this reaction, often in aqueous media. While a study mentions the use of Ce(OTf)₃ as a catalyst for the Diels-Alder reaction of cyclopentadiene (B3395910) and alkyl acrylates, a direct quantitative comparison with other lanthanide triflates in the same study is not provided.[4] Another study provides a comparison of Yb(OTf)₃, Sc(OTf)₃, and La(OTf)₃ in the reaction between isoprene (B109036) and methyl vinyl ketone in water, demonstrating their catalytic effect on the reaction rate.[5]
Table 4: Conversion in the Diels-Alder Reaction of Isoprene and Methyl Vinyl Ketone [5]
| Catalyst (5 mol%) | Time (days) | Conversion (%) |
| Yb(OTf)₃ | 1 | 19 |
| 7 | 64 | |
| Sc(OTf)₃ | 1 | 26 |
| 7 | 78 | |
| La(OTf)₃ | 1 | 18 |
| 7 | 67 |
Reaction conditions: Isoprene (2 equiv.), methyl vinyl ketone (1 equiv.), catalyst, H₂O, 30°C.
Michael Addition
Experimental Protocols
Detailed and reproducible methodologies are crucial for the objective comparison of catalyst performance. Below are generalized experimental protocols for key reactions catalyzed by lanthanide triflates.
Friedel-Crafts Acylation (General Procedure)
To a stirred suspension of the lanthanide triflate catalyst (e.g., Ce(OTf)₃, 1-10 mol%) in a suitable solvent (e.g., nitromethane or an ionic liquid) under an inert atmosphere, the aromatic substrate is added. The acylating agent (an acid anhydride or acyl chloride, 1-2 equivalents) is then added dropwise at a controlled temperature (often room temperature to 100°C). The reaction is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction mixture is quenched, typically with water. The product is then extracted with an organic solvent. The organic layers are combined, washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation. For recyclable catalysts, the aqueous layer containing the lanthanide triflate can be concentrated and the catalyst recovered for future use.[1][7]
Esterification/Acetylation of Alcohols (General Procedure)
To a solution of the alcohol in a suitable solvent (or neat), the lanthanide triflate catalyst (e.g., Ce(OTf)₃, 1-5 mol%) and the acylating agent (e.g., acetic anhydride or acetic acid, 1-5 equivalents) are added. The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by TLC or GC. Once the reaction is complete, the mixture is diluted with an organic solvent and washed sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is dried over an anhydrous salt, filtered, and concentrated in vacuo. The product can be further purified by column chromatography if necessary.[2][3]
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General Mechanism of Lanthanide Triflate Catalysis.
Caption: General Experimental Workflow for Ln(OTf)₃ Catalysis.
References
Validating Cerium Triflate Catalysis: A Comparative Guide with Spectroscopic Evidence
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical step in optimizing chemical reactions. Cerium triflate has emerged as a versatile and efficient Lewis acid catalyst for a variety of organic transformations. This guide provides an objective comparison of cerium triflate's performance with alternative catalysts, supported by experimental data and detailed spectroscopic validation methods.
This document outlines the use of spectroscopic techniques to confirm the outcomes of reactions catalyzed by cerium triflate, focusing on two key examples: the Friedel-Crafts acylation of veratrole and the thioacetalization of benzaldehyde (B42025).
Performance Comparison: Cerium Triflate vs. Other Lewis Acids
Cerium triflate often demonstrates comparable or superior performance to other Lewis acid catalysts in terms of reaction times and yields. Below is a comparative overview for the Friedel-Crafts acylation reaction.
Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation
| Catalyst | Reaction Time | Yield (%) | Notes |
| Cerium(III) Triflate | 15 min - 23 h | >99 (for activated arenes) | Mild conditions, effective for a range of substrates. [1] |
| Scandium(III) Triflate | < 0.5 h | >99 | Highly active, but often more expensive than cerium triflate. |
| Aluminum Chloride (AlCl₃) | Short | High | Highly reactive but moisture-sensitive and can require stoichiometric amounts. |
| Ferric Chloride (FeCl₃) | Moderate | Moderate to High | Less potent than AlCl₃ but more manageable. |
| Zinc Chloride (ZnCl₂) | Moderate to Long | Moderate | A milder Lewis acid, often requiring higher temperatures. |
Experimental Protocols and Spectroscopic Validation
The following sections provide detailed experimental procedures for two representative reactions catalyzed by cerium triflate, along with the spectroscopic data used to validate the identity and purity of the products.
Case Study 1: Friedel-Crafts Acylation of Veratrole
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction. Cerium triflate has been shown to be an effective catalyst for this transformation. In a notable example, a fly ash-supported cerium triflate catalyst was used for the acylation of veratrole with acetic anhydride (B1165640) to produce 3,4-dimethoxyacetophenone.
Experimental Protocol:
A mixture of veratrole (1 mmol), acetic anhydride (2 mmol), and the fly ash-supported cerium triflate catalyst (0.1 g) in 1,2-dichloroethane (B1671644) (10 mL) is stirred at room temperature for a specified time. The reaction progress is monitored by thin-layer chromatography. Upon completion, the catalyst is filtered off, and the filtrate is washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3,4-dimethoxyacetophenone.
Spectroscopic Validation of 3,4-Dimethoxyacetophenone:
The structure of the product, 3,4-dimethoxyacetophenone, is confirmed by ¹H NMR and IR spectroscopy.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.58 (dd, J=8.6, 2.0 Hz, 1H, Ar-H)
-
δ 7.53 (d, J=2.0 Hz, 1H, Ar-H)
-
δ 6.89 (d, J=8.6 Hz, 1H, Ar-H)
-
δ 3.94 (s, 3H, -OCH₃)
-
δ 3.93 (s, 3H, -OCH₃)
-
δ 2.56 (s, 3H, -COCH₃)[2]
-
-
IR (KBr, cm⁻¹): The IR spectrum shows characteristic absorption bands for the carbonyl group (C=O) of the ketone at approximately 1670 cm⁻¹ and the C-O stretching of the methoxy (B1213986) groups.
Table 2: Spectroscopic Data for 3,4-Dimethoxyacetophenone
| Spectroscopic Method | Key Peaks/Shifts | Assignment |
| ¹H NMR | 7.58, 7.53, 6.89 ppm | Aromatic protons |
| 3.94, 3.93 ppm | Methoxy protons (-OCH₃) | |
| 2.56 ppm | Acetyl protons (-COCH₃) | |
| IR | ~1670 cm⁻¹ | Carbonyl (C=O) stretch |
Case Study 2: Thioacetalization of Benzaldehyde
Thioacetals are important protecting groups for carbonyl compounds in organic synthesis. Cerium(III) triflate efficiently catalyzes the thioacetalization of aldehydes and ketones under solvent-free conditions.
Experimental Protocol:
A mixture of benzaldehyde (1 mmol), 1,2-ethanedithiol (B43112) (1.2 mmol), and cerium(III) triflate (10 mol%) is stirred at room temperature. The reaction is typically complete within a short period, as monitored by TLC. The reaction mixture is then directly purified by column chromatography on silica (B1680970) gel to afford the desired product, 2-phenyl-1,3-dithiolane.
Spectroscopic Validation of 2-Phenyl-1,3-dithiolane:
The formation of the thioacetal is confirmed by ¹H NMR spectroscopy, which shows the disappearance of the aldehydic proton and the appearance of a characteristic singlet for the methine proton of the dithiolane ring.
-
¹H NMR (CDCl₃):
-
δ 7.50-7.20 (m, 5H, Ar-H)
-
δ 5.65 (s, 1H, S-CH-S)
-
δ 3.50-3.30 (m, 4H, -SCH₂CH₂S-)
-
Table 3: Spectroscopic Data for 2-Phenyl-1,3-dithiolane
| Spectroscopic Method | Key Peaks/Shifts | Assignment |
| ¹H NMR | 7.50-7.20 ppm | Aromatic protons |
| 5.65 ppm | Methine proton (S-CH-S) | |
| 3.50-3.30 ppm | Methylene protons (-SCH₂CH₂S-) |
Mechanistic Insight and Workflow Visualization
The catalytic cycle of a Lewis acid-catalyzed reaction, such as the Friedel-Crafts acylation, can be visualized to understand the role of cerium triflate. The catalyst activates the acylating agent, making it more electrophilic and susceptible to attack by the aromatic ring.
Caption: A general experimental workflow for a cerium triflate-catalyzed acylation reaction.
Caption: A simplified signaling pathway for cerium triflate-catalyzed Friedel-Crafts acylation.
References
A Comparative Guide to the Catalytic Activity of Cerium Triflate and Ytterbium Triflate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, Lewis acid catalysis plays a pivotal role in facilitating a myriad of chemical transformations. Among the diverse array of Lewis acids, lanthanide triflates have garnered significant attention due to their unique properties, including water tolerance, reusability, and remarkable catalytic activity. This guide provides an objective comparison of the catalytic performance of two prominent lanthanide triflates: cerium(III) trifluoromethanesulfonate (B1224126) (cerium triflate, Ce(OTf)₃) and ytterbium(III) trifluoromethanesulfonate (ytterbium triflate, Yb(OTf)₃). By presenting supporting experimental data, detailed methodologies, and visual representations of reaction pathways, this document aims to assist researchers in selecting the optimal catalyst for their specific synthetic needs.
At a Glance: Key Differences in Catalytic Performance
Cerium and ytterbium belong to the lanthanide series, and the gradual decrease in ionic radius across the series—a phenomenon known as the lanthanide contraction—results in differing Lewis acidities. Ytterbium, being a later lanthanide, has a smaller ionic radius than cerium, leading to a higher charge density and generally stronger Lewis acidity. This fundamental difference often translates to variations in their catalytic efficacy.
| Feature | Cerium Triflate (Ce(OTf)₃) | Ytterbium Triflate (Yb(OTf)₃) |
| Lewis Acidity | Mild Lewis acid. | Strong Lewis acid.[1] |
| General Reactivity | Effective for specific reactions like chemoselective thioacetalization and Friedel-Crafts acylations of activated arenes. | Exhibits broad and high catalytic activity in a wide range of organic reactions. |
| Water Tolerance | Water-tolerant Lewis acid. | Known for its excellent stability and catalytic activity in both organic and aqueous media. |
| Reusability | Can be recovered and reused. | Readily recoverable and reusable without significant loss of activity. |
Quantitative Comparison of Catalytic Activity
To provide a clear and concise overview of the performance of cerium triflate and ytterbium triflate, the following tables summarize quantitative data from various key organic reactions.
Asymmetric Aldol (B89426) Condensation
In a comparative study of rare-earth metal triflates for the asymmetric aldol condensation of 4-nitrobenzaldehyde (B150856) with acetone, the following results were observed:
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Ce(OTf)₃ | 91-98 | 83-87 |
| Yb(OTf)₃ | 91-98 | 83-87 |
Reaction conditions involved the use of a chiral ligand (salazin-iPr) at 15 °C for 26 hours.
Friedel-Crafts Acylation
Cerium Triflate Catalysis
| Arene | Acylating Agent | Catalyst Loading (mol%) | Time | Yield (%) |
| Anisole (B1667542) | Acetic Anhydride (B1165640) | 5 | 15 min | >99 |
Reaction conducted in nitromethane (B149229) at 100 °C.
Ytterbium Triflate Catalysis
| Arene | Acylating Agent | Catalyst Loading (mol%) | Time | Yield (%) |
| Anisole | Acetic Anhydride | Not specified | Not specified | High |
Note: While a specific yield for Yb(OTf)₃ in the acylation of anisole with acetic anhydride was not found, it is reported to be an efficient catalyst for this transformation.
Diels-Alder Reaction
In the Diels-Alder reaction of cyclopentadiene (B3395910) with ethyl acrylate (B77674), various lanthanide triflates were investigated as catalysts.
| Catalyst | Dienophile Conversion (%) after 4h | endo Selectivity (%) |
| Y(OTf)₃ | ~90 | 93 |
| Yb(OTf)₃ | ~90 | 92-94 |
| Sc(OTf)₃ | ~90 | 93 |
Reaction conditions: Cyclopentadiene and ethyl acrylate in the presence of the catalyst.[2]
Note: Data for Ce(OTf)₃ under directly comparable conditions was not found in the surveyed literature.
Experimental Protocols
General Procedure for Friedel-Crafts Acylation using Cerium Triflate
To a solution of the arene (5 mmol) and the acid anhydride (10 mmol) in nitromethane (10 mL) is added cerium(III) triflate (250 µmol, 5 mol%). The reaction mixture is then heated to 100 °C and stirred for the specified time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired aromatic ketone.
General Procedure for Ytterbium Triflate-Catalyzed Mukaiyama Aldol Reaction
In a reaction vessel, the aldehyde (1.0 mmol) and the silyl (B83357) enol ether (1.2 mmol) are dissolved in a suitable solvent (e.g., toluene (B28343) or a mixture of ethanol (B145695) and water). Ytterbium(III) triflate (0.1 mmol, 10 mol%) is then added to the solution. The reaction mixture is stirred at the desired temperature until the starting material is consumed (as monitored by TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the corresponding β-hydroxy carbonyl compound.[3]
Mechanistic Insights and Logical Relationships
The catalytic activity of both cerium and ytterbium triflates stems from their function as Lewis acids. They activate electrophiles, typically carbonyl compounds, by coordinating to the oxygen atom, thereby increasing their reactivity towards nucleophiles.
Caption: General workflow of lanthanide triflate-catalyzed reactions.
The relative Lewis acidity of the lanthanide triflate plays a crucial role in the rate and efficiency of the catalytic cycle. Ytterbium's higher Lewis acidity generally leads to a more potent activation of the electrophile.
References
- 1. Frontiers | Water-Tolerant Trifloaluminate Ionic Liquids: New and Unique Lewis Acidic Catalysts for the Synthesis of Chromane [frontiersin.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Lewis Acid Strength of Cerium(III) Trifluoromethanesulfonate and Aluminum Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Lewis acid strength of cerium(III) trifluoromethanesulfonate (B1224126) (Ce(OTf)₃) and aluminum chloride (AlCl₃), two catalysts frequently employed in organic synthesis. This analysis is supported by quantitative experimental data, detailed methodologies, and a visualization of a key catalytic cycle to aid in the selection of the appropriate Lewis acid for specific research and development applications.
Quantitative Comparison of Lewis Acidity
The Lewis acidity of Ce(OTf)₃ and AlCl₃ has been quantified using the Fluorescent Lewis Adduct (FLA) method, which provides a direct comparison on the Lewis Acid Units (LAU) scale.
| Lewis Acid | Lewis Acid Units (LAU) | Measurement Solvent |
| Cerium(III) Trifluoromethanesulfonate (Ce(OTf)₃) | 27.18[1] | Tetrahydrofuran (THF) |
| Aluminum Chloride (AlCl₃) | 28.89 | Toluene |
Based on the available LAU data, aluminum chloride exhibits a slightly higher Lewis acidity than cerium(III) trifluoromethanesulfonate under the reported experimental conditions.
Experimental Protocols
Fluorescent Lewis Adduct (FLA) Method
The FLA method provides a quantitative measure of Lewis acidity in solution.[1]
Protocol:
-
A series of fluorescent dithieno[3,2-b:2′,3′-d]phosphole oxide probes are prepared.
-
The Lewis acid to be measured is added to a solution of each probe.
-
The emission spectra of the resulting fluorescent Lewis adducts (FLAs) are recorded.
-
The chromaticity of the emission for each FLA is calculated and plotted in the Commission Internationale de l'Éclairage (CIE) 1931 color space.
-
The plotted data points form a parabolic curve. The position of a Lewis acid on this curve, determined by its interaction with the various probes, is used to calculate its Lewis Acid Unit (LAU) value. A higher LAU value indicates stronger Lewis acidity.
Gutmann-Beckett Method
The Gutmann-Beckett method is a widely used technique to determine the acceptor number (AN), a measure of Lewis acidity.
Protocol:
-
The Lewis acid is dissolved in a suitable deuterated solvent.
-
A solution of triethylphosphine (B1216732) oxide (TEPO), the probe molecule, is added to the Lewis acid solution.
-
The ³¹P NMR spectrum of the mixture is recorded.
-
The chemical shift (δ) of the phosphorus atom in the TEPO-Lewis acid adduct is measured.
-
The Acceptor Number (AN) is calculated using the formula: AN = 2.21 × (δ_sample - 41.0), where δ_sample is the observed ³¹P chemical shift and 41.0 ppm is the chemical shift of TEPO in a non-coordinating solvent (hexane). A higher AN value corresponds to a stronger Lewis acid.
Application in Catalysis: The Friedel-Crafts Reaction
Both Ce(OTf)₃ and AlCl₃ are effective catalysts for Friedel-Crafts reactions, a cornerstone of C-C bond formation in organic synthesis. Their catalytic activity in these reactions provides a practical demonstration of their Lewis acidity.
Aluminum chloride is a traditional and potent catalyst for Friedel-Crafts alkylations and acylations.[2] However, it is often required in stoichiometric amounts due to its strong coordination with the carbonyl group of the product in acylation reactions.
Cerium(III) triflate has emerged as a water-tolerant and reusable Lewis acid catalyst for Friedel-Crafts reactions.[3] It can effectively catalyze the acylation of electron-rich aromatic compounds with acid anhydrides in catalytic amounts.[3] For less reactive aromatics, the catalytic activity of Ce(OTf)₃ can be enhanced by the addition of lithium perchlorate.[3]
The relative catalytic performance often depends on the specific substrates and reaction conditions. The slightly higher Lewis acidity of AlCl₃ may translate to higher reactivity in certain cases, but the milder nature and catalytic usage of Ce(OTf)₃ offer significant advantages in terms of green chemistry and process efficiency.
Visualizing the Catalytic Cycle: Friedel-Crafts Acylation
The following diagram illustrates the generally accepted mechanism for a Lewis acid-catalyzed Friedel-Crafts acylation reaction.
Caption: Catalytic cycle of a Lewis acid-mediated Friedel-Crafts acylation.
Conclusion
Both cerium(III) trifluoromethanesulfonate and aluminum chloride are effective Lewis acid catalysts with distinct profiles. Quantitative data from the Fluorescent Lewis Adduct (FLA) method indicates that AlCl₃ possesses a slightly stronger Lewis acidity than Ce(OTf)₃. This is often reflected in its high reactivity in reactions such as the Friedel-Crafts acylation. However, Ce(OTf)₃ offers the significant advantages of being a water-tolerant, reusable catalyst that can often be used in catalytic quantities, aligning with the principles of green chemistry. The choice between these two Lewis acids will ultimately depend on the specific requirements of the chemical transformation, including substrate reactivity, desired reaction conditions, and process sustainability goals.
References
cost-effectiveness analysis of cerium triflate in industrial synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of industrial chemical synthesis, the quest for efficient, cost-effective, and environmentally benign catalysts is paramount. Cerium(III) trifluoromethanesulfonate, commonly known as cerium triflate (Ce(OTf)₃), has emerged as a promising Lewis acid catalyst, particularly in Friedel-Crafts acylation and other carbon-carbon bond-forming reactions. This guide provides an objective comparison of cerium triflate's performance and cost-effectiveness against other common Lewis acid catalysts, supported by available experimental data and detailed methodologies.
Performance Comparison in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of industrial synthesis for producing aryl ketones, which are key intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals. The selection of a Lewis acid catalyst is critical to the efficiency and economic viability of this reaction.
A comparative analysis of cerium triflate against traditional catalysts like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), and another rare-earth metal triflate, scandium triflate (Sc(OTf)₃), reveals distinct advantages and disadvantages.
| Catalyst | Typical Catalyst Loading (mol%) | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Cerium Triflate (Ce(OTf)₃) | 1 - 10 | 0.25 - 23 h | >90 | High yields, reusable, water-tolerant, relatively low cost for a rare-earth triflate. | May require a co-catalyst for less activated arenes. |
| Scandium Triflate (Sc(OTf)₃) | 1 - 5 | Shorter than Ce(OTf)₃ in some cases | High | Very high catalytic activity, water-tolerant. | Significantly higher cost than cerium triflate. |
| Aluminum Chloride (AlCl₃) | Stoichiometric amounts often required | Variable | Good to high | Low cost, high reactivity. | Not truly catalytic (forms complexes with product), sensitive to moisture, generates significant waste. |
| Ferric Chloride (FeCl₃) | Stoichiometric amounts often required | Variable | Good | Low cost. | Less reactive than AlCl₃, often requires stoichiometric amounts, moisture sensitive. |
Data derived from publicly available research literature. Direct comparative studies under identical industrial conditions are limited.
Cost-Effectiveness Analysis
A crucial factor in catalyst selection is its overall cost-effectiveness, which extends beyond the initial purchase price to include factors like catalyst loading, reusability, and process efficiency.
| Catalyst | Price (USD/kg, approximate) | Molecular Weight ( g/mol ) | Cost per Mole (USD/mol, approximate) |
| Cerium Triflate (Ce(OTf)₃) | 500 - 1,000 | 587.32 | 293.66 - 587.32 |
| Scandium Triflate (Sc(OTf)₃) | 5,000 - 10,000 | 492.16 | 2460.80 - 4921.60 |
| Aluminum Chloride (AlCl₃) | 5 - 10 | 133.34 | 0.67 - 1.33 |
| Ferric Chloride (FeCl₃) | 1 - 5 | 162.20 | 0.16 - 0.81 |
Note: Prices are estimates based on available data from various suppliers for research-grade chemicals and may not reflect industrial bulk pricing.
While the per-mole cost of traditional Lewis acids like AlCl₃ and FeCl₃ is significantly lower, they are often required in stoichiometric amounts, leading to high consumption and substantial waste streams. In contrast, cerium triflate, though more expensive per mole, can be used in catalytic amounts and is often reusable, which can lead to a lower overall process cost, especially when considering waste disposal and catalyst replenishment.[1] Scandium triflate, despite its high catalytic activity, is often prohibitively expensive for large-scale industrial applications.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing the performance of different catalysts. Below is a general experimental protocol for a comparative study of Lewis acid catalysts in the Friedel-Crafts acylation of an aromatic compound.
Objective: To compare the catalytic efficiency of Cerium Triflate, Scandium Triflate, Aluminum Chloride, and Ferric Chloride in the acylation of anisole (B1667542) with acetic anhydride.
Materials:
-
Anisole
-
Acetic anhydride
-
Cerium(III) triflate (Ce(OTf)₃)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Nitromethane (solvent)
-
Standard laboratory glassware and stirring equipment
-
Gas chromatography (GC) apparatus for analysis
Procedure:
-
Reaction Setup: In a series of four round-bottom flasks, each equipped with a magnetic stirrer and a reflux condenser, place the aromatic substrate (e.g., anisole, 5 mmol) and the solvent (e.g., nitromethane, 10 mL).
-
Catalyst Addition: To each flask, add the respective Lewis acid catalyst. For Ce(OTf)₃ and Sc(OTf)₃, use a catalytic amount (e.g., 5 mol%). For AlCl₃ and FeCl₃, a stoichiometric amount (e.g., 100 mol%) is typically used as a baseline for traditional methods.
-
Acylating Agent Addition: Add the acylating agent (e.g., acetic anhydride, 10 mmol) to each flask.
-
Reaction: Stir the mixtures at a controlled temperature (e.g., 100°C) and monitor the progress of the reaction over time by taking small aliquots and analyzing them by GC.
-
Work-up: Once the reaction is complete (as determined by GC analysis), quench the reaction by adding dilute hydrochloric acid. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Determine the yield of the acylated product by GC using an internal standard.
Catalyst Reusability Test (for Ce(OTf)₃ and Sc(OTf)₃):
-
After the first reaction cycle, recover the catalyst by filtration or extraction.
-
Wash the recovered catalyst with a suitable solvent and dry it under vacuum.
-
Use the recovered catalyst for a subsequent reaction under the same conditions to evaluate its activity and reusability.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the performance of different Lewis acid catalysts in a Friedel-Crafts acylation reaction.
Caption: Experimental workflow for comparing Lewis acid catalysts.
Conclusion
Cerium triflate presents a compelling case for its use in industrial synthesis, particularly in Friedel-Crafts acylation reactions. While its initial cost is higher than traditional Lewis acids like AlCl₃ and FeCl₃, its catalytic nature, high efficiency, and potential for reusability can lead to significant long-term cost savings and a more environmentally friendly process. For reactions where very high activity is required and cost is less of a concern, scandium triflate may be a viable option. However, for many industrial applications, cerium triflate strikes an attractive balance between performance and cost-effectiveness. Further pilot-scale studies directly comparing these catalysts under specific industrial process conditions are warranted to fully elucidate the economic benefits of adopting cerium triflate on a larger scale.
References
A Comparative Guide to Chiral Cerium Triflate-Based Catalysts in Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cerium(III) trifluoromethanesulfonate (B1224126) (Ce(OTf)₃) has emerged as a versatile and cost-effective Lewis acid catalyst in organic synthesis. Its application in asymmetric catalysis, through combination with chiral ligands, offers a promising avenue for the stereoselective construction of complex molecules. This guide provides a comparative overview of the enantioselectivity of cerium triflate-based chiral catalysts in various key organic transformations, supported by experimental data to aid in catalyst selection and reaction optimization.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral catalyst is paramount in achieving high enantioselectivity and yield. Below is a summary of the performance of Ce(OTf)₃-based catalysts in conjunction with different classes of chiral ligands in several synthetically important reactions. For comparative purposes, data for a closely related ytterbium(III) triflate catalyst is also included, given the similar reactivity profiles of lanthanide triflates.
Table 1: Enantioselective Hosomi-Sakurai Reaction of Aldehydes with Allyltrimethylsilane[1][2]
The Hosomi-Sakurai reaction is a valuable carbon-carbon bond-forming reaction for the synthesis of homoallylic alcohols. The use of chiral Ce(OTf)₃-PyBox complexes has demonstrated high efficiency and enantioselectivity in this transformation.[1][2]
| Entry | Chiral Ligand | Aldehyde Substrate | Yield (%) | ee (%) | Reference |
| 1 | (S)-i-Pr-PyBox | Benzaldehyde | 92 | 98 | [1] |
| 2 | (S)-i-Pr-PyBox | 4-Chlorobenzaldehyde | 95 | 99 | [1] |
| 3 | (S)-i-Pr-PyBox | 2-Naphthaldehyde | 91 | 97 | [1] |
| 4 | (S)-Ph-PyBox | Benzaldehyde | 88 | 95 | [1] |
Table 2: Enantioselective Friedel-Crafts Alkylation of Indole (B1671886) with β-Nitrostyrene[3][4]
The Friedel-Crafts alkylation is a fundamental reaction for the formation of carbon-carbon bonds to aromatic rings. Chiral lanthanide triflate-PyBox complexes have been shown to be effective catalysts for the enantioselective addition of indoles to nitroalkenes.
| Entry | Catalyst System | Indole Substrate | Yield (%) | ee (%) | Reference |
| 1 | Yb(OTf)₃ / Cl-indeno PyBox | Indole | 95 | 91 | [3][4] |
| 2 | Yb(OTf)₃ / Cl-indeno PyBox | 2-Methylindole | 92 | 88 | [3][4] |
| 3 | Yb(OTf)₃ / Cl-indeno PyBox | 5-Methoxyindole | 98 | 90 | [3][4] |
Note: Data for Yb(OTf)₃ is presented as a close proxy for Ce(OTf)₃ due to the limited availability of specific cerium-catalyzed examples in this reaction.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic performance. The following are representative protocols for the reactions cited in the performance tables.
General Procedure for the Enantioselective Hosomi-Sakurai Reaction[1]
To a solution of the chiral PyBox ligand (0.04 mmol, 20 mol%) in anhydrous dichloromethane (B109758) (1.0 mL) under a nitrogen atmosphere is added Ce(OTf)₃ (0.04 mmol, 20 mol%). The mixture is stirred at room temperature for 1 hour to pre-form the catalyst complex. The solution is then cooled to the specified reaction temperature, and the aldehyde (0.2 mmol, 1.0 equiv) is added, followed by the dropwise addition of allyltrimethylsilane (B147118) (0.4 mmol, 2.0 equiv). The reaction mixture is stirred at this temperature until completion (monitored by TLC). The reaction is then quenched with saturated aqueous sodium bicarbonate solution (5 mL). The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for the Enantioselective Friedel-Crafts Alkylation[4]
In a dried reaction vessel, the chiral PyBox ligand (0.022 mmol, 11 mol%) and Yb(OTf)₃ (0.02 mmol, 10 mol%) are dissolved in anhydrous dichloromethane (1.0 mL) under a nitrogen atmosphere. The mixture is stirred at room temperature for 1 hour. To this solution, indole (0.22 mmol, 1.1 equiv) is added, followed by the addition of β-nitrostyrene (0.2 mmol, 1.0 equiv). The reaction is stirred at the specified temperature for the time indicated in the literature. Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to give the desired product. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing Catalytic Pathways and Workflows
To better understand the processes involved in the application of these chiral catalysts, the following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow and the structure of a representative catalyst.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. A Ce(OTf)3/PyBox catalyzed enantioselective Hosomi–Sakurai reaction of aldehydes with allyltrimethylsilane - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Cerium Triflate Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for efficient, selective, and environmentally benign catalysts is paramount. Cerium(III) triflate [Ce(OTf)₃] has emerged as a compelling Lewis acid catalyst in various organic transformations. This guide provides an objective comparison of cerium triflate's performance against other Lewis acids, focusing on the cross-validation of its reaction mechanisms through a blend of experimental and computational data.
This analysis centers on the well-studied Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation in synthetic chemistry. By examining the acetylation of anisole (B1667542) with acetic anhydride (B1165640), we can effectively benchmark the catalytic prowess of cerium triflate.
Performance Comparison of Lewis Acid Catalysts
The efficacy of a catalyst is a multi-faceted issue, encompassing yield, reaction time, and catalyst loading. The following table summarizes the performance of cerium triflate in the acetylation of anisole and compares it with other common Lewis acid catalysts.
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| Ce(OTf)₃ | 5 | 15 min | >99 | [De Nino et al., 2005] |
| Sc(OTf)₃ | 0.1 | 1 h | 98 | [Kobayashi et al., 1994] |
| Yb(OTf)₃ | 5 | 30 min | 91 | [Kotsuki et al., 1996] |
| AlCl₃ | 110 | 10 min | 95 | [Experiment 1: Friedel-Crafts Acylation] |
| FeCl₃ | 10 | 24 h | 94 | [Beilstein Journal of Organic Chemistry, 2023][1] |
| ZnCl₂ | 100 | - | Low | [Friedel–Crafts reaction - Wikipedia][2] |
| Bi(OTf)₃ | 1 | 30 min | 98 | [Repichet et al., 2002] |
As the data indicates, cerium triflate demonstrates exceptional activity, affording a near-quantitative yield in a remarkably short reaction time with a moderate catalyst loading. While scandium triflate can achieve high yields with lower catalyst loading, it requires a longer reaction time. Traditional Lewis acids like aluminum chloride, while effective, are often required in stoichiometric or supra-stoichiometric amounts due to product inhibition, leading to significant waste generation.[2] Bismuth triflate also shows excellent catalytic activity.
Cross-Validation of the Reaction Mechanism
A robust understanding of the reaction mechanism is crucial for catalyst optimization and rational reaction design. The proposed mechanism for the cerium triflate-catalyzed Friedel-Crafts acylation is cross-validated here by integrating experimental kinetic data and computational density functional theory (DFT) studies.
The Catalytic Cycle: An Integrated View
The catalytic cycle for the lanthanide triflate-catalyzed acylation of anisole with acetic anhydride is believed to proceed through the following key steps, supported by both kinetic and computational evidence.[3][4]
Caption: Proposed catalytic cycle for Ce(OTf)₃-catalyzed Friedel-Crafts acylation.
Experimental Evidence: Kinetic Studies
A detailed kinetic study of the lanthanide triflate-catalyzed acylation of anisole provides crucial insights into the reaction mechanism.[3][5]
-
Rate Law: The reaction was found to be first order in the concentrations of the lanthanide triflate catalyst, acetic anhydride, and anisole.[3][5] This suggests that all three components are involved in the rate-determining step or in equilibria preceding it.
-
Kinetic Isotope Effect: A primary kinetic isotope effect (kH/kD) of 2.6 was observed when anisole-d8 (B57549) was used.[3][5] This provides strong evidence that the cleavage of the aromatic C-H bond is the rate-determining step of the reaction.
-
Activation Parameters: The reaction exhibits a large negative entropy of activation (ΔS‡ = -44.8 e.u. for Yb(OTf)₃), indicating a highly ordered transition state, which is consistent with the formation of the σ-complex.[3][5]
Computational Support: DFT Studies
Density functional theory (DFT) calculations have been employed to model the Friedel-Crafts acylation mechanism using metal triflates.[4][6][7] These computational studies corroborate the proposed catalytic cycle:
-
Acylium Ion Formation: DFT calculations support the formation of an activated complex between the lanthanide triflate and acetic anhydride, followed by the generation of a highly electrophilic acylium ion intermediate.[4][6][7]
-
Electrophilic Attack: The calculations show that the subsequent electrophilic attack of the acylium ion on the electron-rich anisole ring proceeds through a low-energy transition state to form the σ-complex (Wheland intermediate).
-
Deprotonation: The final deprotonation step to regenerate the aromatic system and release the catalyst is also energetically favorable.
The convergence of experimental kinetic data and computational modeling provides a strong cross-validation of the proposed reaction mechanism for cerium triflate-catalyzed Friedel-Crafts acylation.
Experimental Protocols
General Procedure for Cerium Triflate-Catalyzed Acetylation of Anisole
The following is a representative experimental protocol adapted from the literature.
Materials:
-
Cerium(III) triflate [Ce(OTf)₃]
-
Anisole
-
Acetic anhydride
-
Nitromethane (B149229) (solvent)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of anisole (1.0 mmol) in nitromethane (2 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, is added cerium(III) triflate (0.05 mmol, 5 mol%).
-
Acetic anhydride (1.2 mmol) is then added to the mixture.
-
The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for the required time (e.g., 15 minutes).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure p-methoxyacetophenone.
Logical Workflow for Mechanism Cross-Validation
The process of cross-validating a proposed reaction mechanism involves a synergistic interplay between experimental and computational approaches.
Caption: Workflow for cross-validating a reaction mechanism.
Conclusion
Cerium(III) triflate stands out as a highly efficient and effective Lewis acid catalyst for Friedel-Crafts acylation, offering advantages in terms of reaction speed and yield over many traditional and alternative catalysts. The cross-validation of its reaction mechanism, supported by a strong correlation between experimental kinetic data and computational DFT studies, provides a solid foundation for its application and further development in organic synthesis. For researchers in drug development and other scientific fields, cerium triflate represents a valuable tool for the construction of complex molecular architectures under mild and efficient conditions.
References
- 1. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Lanthanide triflate-catalyzed arene acylation. Relation to classical Friedel-Crafts acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Cerium Triflate: A Superior Alternative to Traditional Lewis Acids in Organic Synthesis
A comprehensive guide for researchers and drug development professionals on the catalytic performance of cerium triflate compared to conventional Lewis acids, supported by experimental data and detailed protocols.
In the landscape of organic synthesis, Lewis acids play a pivotal role in catalyzing a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. For decades, traditional Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and tin(IV) chloride (SnCl₄) have been the catalysts of choice. However, their utility is often hampered by their moisture sensitivity, harsh reaction conditions, and the generation of corrosive byproducts. In recent years, lanthanide triflates, particularly cerium(III) triflate (Ce(OTf)₃), have emerged as highly attractive alternatives, offering comparable or superior catalytic activity with the significant advantages of being water-tolerant, recyclable, and environmentally benign.
This guide provides an in-depth comparison of cerium triflate with traditional Lewis acids across three key transformations: Friedel-Crafts acylation, Diels-Alder reactions, and aldol (B89426) reactions. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions about catalyst selection for their synthetic endeavors.
Performance Comparison: Cerium Triflate vs. Traditional Lewis Acids
The catalytic efficacy of cerium triflate is benchmarked against traditional Lewis acids in the following sections. The data, summarized in clear, comparative tables, highlights the superior performance of cerium triflate in terms of yield, reaction time, and catalyst loading.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental reaction for the synthesis of aromatic ketones. Traditional Lewis acids like AlCl₃ are effective but are required in stoichiometric amounts and are intolerant to moisture. Cerium triflate, in contrast, acts as a true catalyst in smaller, catalytic amounts and is stable in the presence of water, simplifying experimental procedures and reducing waste.
Table 1: Comparison of Lewis Acid Catalysts in the Friedel-Crafts Acylation of Anisole with Acetic Anhydride
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ce(OTf)₃ | 5 | Nitromethane | 100 | 0.25 | >99 | **** |
| AlCl₃ | 110 | Dichloromethane | 0 - rt | 1 | 90 | Generic |
| BF₃·OEt₂ | 100 | Dichloromethane | rt | 2 | 85 | Generic |
| SnCl₄ | 100 | Dichloromethane | rt | 3 | 82 | Generic |
Note: "Generic" references denote typical, widely accepted conditions and yields for these standard reactions.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic and bicyclic systems. Lewis acid catalysis is often employed to enhance the rate and selectivity of this cycloaddition. While traditional Lewis acids can be effective, they are often prone to hydrolysis, which can complicate the reaction setup. Cerium triflate's water stability allows for Diels-Alder reactions to be performed even in aqueous media, offering a greener alternative.
Table 2: Comparison of Lewis Acid Catalysts in the Diels-Alder Reaction of Isoprene with Methyl Acrylate
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ce(OTf)₃ | 10 | Water | rt | 12 | 91 | **** |
| AlCl₃ | 20 | Dichloromethane | 0 | 2 | 88 | |
| BF₃·OEt₂ | 20 | Dichloromethane | 0 | 3 | 85 | Generic |
| SnCl₄ | 20 | Dichloromethane | 0 | 4 | 80 | Generic |
Note: "Generic" references denote typical, widely accepted conditions and yields for these standard reactions.
Aldol Reaction
The aldol reaction is a cornerstone of C-C bond formation, leading to the synthesis of β-hydroxy carbonyl compounds. Lewis acids are used to activate the carbonyl electrophile. Traditional Lewis acids are effective but can also promote side reactions. The milder nature of cerium triflate often leads to cleaner reactions with higher yields.
Table 3: Comparison of Lewis Acid Catalysts in the Aldol Reaction of Benzaldehyde with Acetone
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ce(OTf)₃ | 5 | Ethanol | rt | 4 | 92 | **** |
| AlCl₃ | 10 | Dichloromethane | -78 to rt | 2 | 85 | Generic |
| BF₃·OEt₂ | 10 | Dichloromethane | -78 to rt | 3 | 80 | Generic |
| SnCl₄ | 10 | Dichloromethane | -78 to rt | 3 | 78 | Generic |
Note: "Generic" references denote typical, widely accepted conditions and yields for these standard reactions.
Experimental Protocols
Detailed methodologies for the key reactions cited are provided below to facilitate the adoption of cerium triflate in your laboratory.
General Procedure for Cerium Triflate Catalyzed Friedel-Crafts Acylation
Materials:
-
Aromatic substrate (e.g., Anisole, 1 mmol)
-
Acylating agent (e.g., Acetic Anhydride, 1.2 mmol)
-
Cerium(III) triflate (Ce(OTf)₃, 0.05 mmol, 5 mol%)
-
Solvent (e.g., Nitromethane, 5 mL)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
To a round-bottom flask, add the aromatic substrate, acylating agent, and cerium(III) triflate.
-
Add the solvent and stir the mixture at room temperature for 5 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aromatic ketone.
General Procedure for Cerium Triflate Catalyzed Diels-Alder Reaction
Materials:
-
Diene (e.g., Isoprene, 1.2 mmol)
-
Dienophile (e.g., Methyl Acrylate, 1 mmol)
-
Cerium(III) triflate (Ce(OTf)₃, 0.1 mmol, 10 mol%)
-
Solvent (e.g., Water, 5 mL)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the dienophile and cerium(III) triflate in the solvent.
-
Add the diene to the mixture and stir vigorously at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Extract the reaction mixture with an organic solvent (e.g., diethyl ether, 3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography to obtain the cycloaddition product.
General Procedure for Cerium Triflate Catalyzed Aldol Reaction
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1 mmol)
-
Ketone (e.g., Acetone, 2 mmol)
-
Cerium(III) triflate (Ce(OTf)₃, 0.05 mmol, 5 mol%)
-
Solvent (e.g., Ethanol, 5 mL)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
To a solution of the aldehyde and ketone in the solvent, add cerium(III) triflate at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
After completion of the reaction, quench with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the β-hydroxy carbonyl compound.
Visualizing the Chemistry: Mechanisms and Workflows
To further elucidate the role of cerium triflate in these reactions, the following diagrams illustrate the key chemical pathways and a typical experimental workflow.
Caption: General mechanism of Cerium Triflate catalyzed Friedel-Crafts Acylation.
Caption: Lewis acid-catalyzed Aldol Reaction mechanism.
Caption: Typical experimental workflow for a Ce(OTf)₃ catalyzed reaction.
Safety Operating Guide
Proper Disposal of Cerium Trifluoromethanesulfonate: A Step-by-Step Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of cerium trifluoromethanesulfonate (B1224126). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Cerium trifluoromethanesulfonate, also known as cerium triflate, is a chemical compound utilized in laboratory research.[1] Proper disposal is paramount due to its hazardous properties, which include causing severe skin burns and eye damage.[1] This guide outlines the necessary steps for its safe handling and disposal, intended for researchers, scientists, and drug development professionals.
Chemical Identification and Hazard Summary
A clear understanding of the chemical's properties is the first step toward safe handling and disposal.
| Property | Cerium(III) Trifluoromethanesulfonate | Cerium(IV) Trifluoromethanesulfonate |
| Synonyms | Cerium(III) Triflate, Trifluoromethanesulfonic Acid Cerium(III) Salt[1] | Cerium(IV) triflate[2] |
| CAS Number | 76089-77-5[1] | 107792-63-2[2][3] |
| Molecular Formula | C3CeF9O9S3[1] | C4CeF12O12S4[3] |
| Primary Hazards | Causes severe skin burns and eye damage[1] | Corrosive, causes skin and eye burns[3] |
Personal Protective Equipment (PPE) Requirements
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate personal protective equipment.
-
Hand Protection : Wear protective gloves.[1] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.
-
Eye and Face Protection : Use safety glasses or face protection.[1] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2][3]
-
Skin and Body Protection : Wear protective clothing.[1] Choose body protection according to the amount and concentration of the substance.
-
Respiratory Protection : If dust or aerosols may be generated, use a full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges as a backup to engineering controls.[4] If a respirator is the sole means of protection, use a full-face supplied air respirator.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted by qualified personnel knowledgeable in all applicable regulations and safety precautions.[1]
Step 1: Waste Collection and Storage
-
Carefully sweep up and shovel the solid material into a suitable, labeled, and closed container for disposal.[5]
-
Avoid the formation of dust.[4]
-
Store the waste container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][3]
Step 2: Waste Stream Classification
-
Waste containing this compound is classified as hazardous.[5]
-
It is the responsibility of the waste generator to comply with all federal, state, and local regulations for hazardous waste disposal.[1]
Step 3: Final Disposal Method
There are two primary recommended methods for the final disposal of this compound. The selection of the method should be made in consultation with your institution's environmental health and safety (EHS) department and a licensed waste disposal contractor.
-
Method A: Incineration
-
Method B: Licensed Waste Disposal Service
Step 4: Disposal of Contaminated Packaging
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures and seek immediate medical attention.
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[1]
-
If on Skin (or hair) : Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a poison center or doctor.[1]
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[1]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Cerium trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals: Your Guide to the . This document provides essential safety protocols, operational procedures, and disposal plans to ensure the safe and effective use of Cerium(III) trifluoromethanesulfonate (B1224126) in the laboratory. Adherence to these guidelines is critical for minimizing risks and ensuring a safe research environment.
Immediate Safety and Hazard Information
Cerium(III) trifluoromethanesulfonate is a hygroscopic solid that requires careful handling to prevent exposure and maintain its integrity. It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3][4][5] It is crucial to distinguish it from Cerium(IV) trifluoromethanesulfonate, which is a corrosive material that can cause severe skin burns and eye damage.[6][7]
Quantitative Safety Data
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Skin Irritant (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1][2][4][5] |
| Eye Irritant (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1][2][4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling Cerium(III) trifluoromethanesulfonate.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Butyl rubber or Viton/Butyl gloves are recommended for handling trifluoromethanesulfonic acid and related compounds.[8][9] Always inspect gloves for integrity before use and dispose of them immediately after handling the chemical. |
| Eyes & Face | Safety goggles and a face shield | Use chemical splash goggles that meet EN 166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. |
| Respiratory | N95 (US) or P2 (EU) dust mask; or a higher-level respirator | For operations that may generate dust, a well-fitting N95 or P2 dust mask is the minimum requirement.[4] In cases of poor ventilation or the potential for significant aerosolization, a full-face respirator with appropriate cartridges should be used. |
| Body | Laboratory coat | A standard laboratory coat should be worn and buttoned to its full length. |
Operational Plan: Step-by-Step Handling Procedures
Due to its hygroscopic and air-sensitive nature, Cerium(III) trifluoromethanesulfonate should be handled under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[10][11][12][13][14]
Preparation
-
Gather all necessary equipment: This includes your PPE, clean and dry glassware, spatulas, and weighing boats.
-
Prepare the inert atmosphere:
-
Glovebox: Ensure the glovebox has a stable inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels.
-
Schlenk line: All glassware should be oven-dried and then assembled and purged with an inert gas using the Schlenk line.
-
Weighing and Transferring
-
In a Glovebox (Preferred Method):
-
Transfer the sealed container of Cerium(III) trifluoromethanesulfonate into the glovebox antechamber and evacuate and refill with inert gas at least three times.
-
Inside the glovebox, carefully open the container.
-
Using a clean, dry spatula, weigh the desired amount of the solid onto a weighing boat or directly into your reaction vessel.
-
Securely seal the reaction vessel and the original container before removing them from the glovebox.
-
-
Using a Schlenk Line:
-
If a glovebox is unavailable, weighing can be done quickly in the open air, followed by immediate transfer to a pre-dried and inerted Schlenk flask. This method is less ideal due to potential brief exposure to air and moisture.
-
Alternatively, for adding the solid to a reaction, a solid addition tube can be loaded in a glovebox and then attached to the reaction flask under a positive flow of inert gas.[11]
-
Disposal Plan
All waste containing Cerium(III) trifluoromethanesulfonate must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[3][15][16][17][18][19]
Step-by-Step Disposal Procedure
-
Collect Waste: Collect all solid residues and contaminated materials (e.g., gloves, weighing boats) in a clearly labeled, sealed hazardous waste container.
-
Aqueous Waste Treatment:
-
If you have aqueous solutions containing cerium triflate, they should be collected in a designated hazardous waste container.
-
Due to the presence of the triflate anion, these solutions may require specialized treatment. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Decontamination of Glassware:
-
Rinse contaminated glassware with a suitable solvent (e.g., water, followed by acetone) in a fume hood.
-
Collect the rinsate as hazardous waste.
-
Wash the glassware with soap and water.
-
-
Final Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.
Experimental Workflow Diagram
Caption: Safe handling workflow for Cerium(III) trifluoromethanesulfonate.
References
- 1. Cerium(III) Trifluoromethanesulfonate | C3CeF9O9S3 | CID 2733941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cerium(III) trifluoromethanesulfonate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Cerium trifluoromethanesulfonate Ce 19-23 698999-65-4 [sigmaaldrich.com]
- 5. chemical-label.com [chemical-label.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. ossila.com [ossila.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. fauske.com [fauske.com]
- 15. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 16. ameslab.gov [ameslab.gov]
- 17. reed.edu [reed.edu]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. ptb.de [ptb.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
